Olanzapine
描述
Structure
3D Structure
属性
IUPAC Name |
2-methyl-4-(4-methylpiperazin-1-yl)-10H-thieno[2,3-b][1,5]benzodiazepine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4S/c1-12-11-13-16(21-9-7-20(2)8-10-21)18-14-5-3-4-6-15(14)19-17(13)22-12/h3-6,11,19H,7-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVWDHTXUZHCGIO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(S1)NC3=CC=CC=C3N=C2N4CCN(CC4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9023388 | |
| Record name | Olanzapine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9023388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Olanzapine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0005012 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Partly miscible, Practically insoluble in water | |
| Record name | Olanzapine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00334 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Olanzapine | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8155 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Yellow crystalline solid, Crystals from acetonitrile | |
CAS No. |
132539-06-1 | |
| Record name | Olanzapine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=132539-06-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Olanzapine [USAN:USP:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132539061 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Olanzapine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00334 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Olanzapine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9023388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | OLANZAPINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N7U69T4SZR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Olanzapine | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8155 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Olanzapine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0005012 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
189-195 °C, 195 °C | |
| Record name | Olanzapine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00334 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Olanzapine | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8155 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
Olanzapine's Primary Mechanism of Action on Dopamine and Serotonin Receptors: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core mechanism of action of olanzapine, focusing on its interactions with dopamine (B1211576) and serotonin (B10506) receptor systems. This compound, an atypical antipsychotic agent, exhibits a complex pharmacological profile characterized by its potent antagonism of multiple neurotransmitter receptors. This document details the quantitative aspects of its binding affinity and functional activity, outlines the experimental protocols used to elucidate these properties, and visualizes the key signaling pathways and experimental workflows.
Quantitative Analysis of this compound's Receptor Interactions
This compound's therapeutic efficacy is attributed to its unique binding profile at various dopamine and serotonin receptor subtypes. The following tables summarize the key quantitative data from in vitro and in vivo studies, providing a comparative view of its receptor affinity and functional potency.
Table 1: In Vitro Receptor Binding Affinities (Ki) of this compound
The equilibrium dissociation constant (Ki) is a measure of the binding affinity of a ligand for a receptor. A lower Ki value indicates a higher binding affinity.
| Receptor Subtype | Ki (nM) | Reference |
| Dopamine Receptors | ||
| D₁ | 31 - 69 | [1] |
| D₂ | 11 - 31 | [2] |
| D₃ | 26 | [2] |
| D₄ | 27 | [2] |
| Serotonin Receptors | ||
| 5-HT₂A | 4 - 11 | [2] |
| 5-HT₂B | 13 | [2] |
| 5-HT₂C | 11 | [2] |
| 5-HT₃ | 133 | [2] |
| 5-HT₆ | 5 - 10 | [2] |
| 5-HT₇ | 94 | [2] |
Table 2: In Vitro Functional Antagonist Potency (IC₅₀/Ki) of this compound
The half-maximal inhibitory concentration (IC₅₀) and the inhibitor constant (Ki) from functional assays measure the concentration of this compound required to inhibit 50% of the maximal response to an agonist.
| Receptor & Assay | Potency (nM) | Reference |
| Dopamine Receptors | ||
| D₁ (Dopamine-stimulated adenylyl cyclase) | Ki = 69 | [1] |
| Serotonin Receptors | ||
| 5-HT₂A (5-HT-stimulated IP₃ increase) | IC₅₀ = 30 - 40 | [1] |
| 5-HT₂B (5-HT-stimulated IP₃ increase) | IC₅₀ = 30 - 40 | [1] |
| 5-HT₂C (5-HT-stimulated [³⁵S]GTPγS binding) | Ki = 15 | [1] |
Table 3: In Vivo Receptor Occupancy of this compound in Humans (PET Studies)
Positron Emission Tomography (PET) studies in human subjects provide valuable data on the in vivo receptor occupancy of this compound at clinically relevant doses.
| Receptor | Daily Dose (mg) | Occupancy (%) | Reference |
| D₂ | 5 | ~43 - 55 | [3][4] |
| 10 | ~62 - 73 | [3][4][5] | |
| 15 | ~75 | [3][4] | |
| 20 | ~76 - 80 | [3][4] | |
| 30 - 40 | ~83 - 88 | [3][4] | |
| 5-HT₂A | 5 | >90 | [3][4] |
| 10 | ~74 - 92 | [3][4][5] | |
| 15 - 20 | >90 | [3][4] |
Core Signaling Pathways and this compound's Modulatory Role
This compound's primary mechanism of action involves the antagonism of D₂ and 5-HT₂A receptors. The following diagrams illustrate the canonical signaling pathways of these receptors and how this compound interferes with their function.
Caption: Dopamine D₂ Receptor Signaling Pathway and this compound Antagonism.
Caption: Serotonin 5-HT₂A Receptor Signaling and this compound Antagonism.
Detailed Methodologies for Key Experiments
The characterization of this compound's interaction with dopamine and serotonin receptors relies on a suite of in vitro and in vivo experimental techniques. This section provides detailed protocols for the principal assays cited in this guide.
In Vitro Radioligand Binding Assay
This protocol outlines the general procedure for determining the binding affinity (Ki) of this compound for dopamine and serotonin receptors using a competitive radioligand binding assay.
Caption: General Workflow for a Radioligand Binding Assay.
Protocol Details:
-
Membrane Preparation:
-
Tissues (e.g., rat striatum for D₂ receptors) or cultured cells expressing the receptor of interest are homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
The homogenate is centrifuged at low speed to remove nuclei and large debris.
-
The supernatant is then centrifuged at high speed (e.g., 48,000 x g) to pellet the membranes.
-
The membrane pellet is washed and resuspended in fresh assay buffer. Protein concentration is determined using a standard method (e.g., Bradford assay).
-
-
Assay Procedure:
-
The assay is typically performed in a 96-well plate format.
-
To each well, add the membrane preparation, a fixed concentration of the radioligand (e.g., [³H]raclopride for D₂ receptors or [³H]ketanserin for 5-HT₂A receptors), and a range of concentrations of unlabeled this compound.
-
For determining non-specific binding, a high concentration of a known antagonist is used instead of this compound.
-
The plate is incubated to allow the binding to reach equilibrium.
-
The reaction is terminated by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer.
-
The radioactivity on the filters is quantified by liquid scintillation counting.
-
-
Data Analysis:
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
The data are fitted to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
The Ki value is calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
In Vitro Functional Assays
Functional assays measure the effect of this compound on receptor-mediated signaling.
This assay measures the ability of this compound to block serotonin-induced production of inositol (B14025) phosphates, a downstream signaling event of Gq-coupled receptors like 5-HT₂A.
Caption: Workflow for an Inositol Phosphate Accumulation Assay.
Protocol Details:
-
Cell Culture and Labeling: Cells stably expressing the 5-HT₂A receptor are cultured and incubated overnight with [³H]myo-inositol to label the cellular phosphoinositide pools.
-
Assay: The cells are pre-incubated with various concentrations of this compound in a buffer containing lithium chloride (LiCl), which inhibits the degradation of inositol monophosphates.
-
Stimulation: The cells are then stimulated with a submaximal concentration of serotonin.
-
Extraction and Quantification: The reaction is stopped, and the cells are lysed. The total [³H]inositol phosphates are separated from free [³H]myo-inositol by anion-exchange chromatography and quantified by liquid scintillation counting.
-
Data Analysis: The inhibitory effect of this compound is expressed as a percentage of the maximal serotonin-induced response, and the IC₅₀ value is determined.
This assay measures the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G proteins upon receptor activation. It is a direct measure of G protein activation.
Caption: Workflow for a [³⁵S]GTPγS Binding Assay.
Protocol Details:
-
Membrane Preparation: Cell membranes expressing the receptor of interest are prepared as described for the radioligand binding assay.
-
Assay: The membranes are incubated in a buffer containing [³⁵S]GTPγS, guanosine (B1672433) diphosphate (B83284) (GDP), an agonist (e.g., dopamine for D₂ receptors), and a range of this compound concentrations.
-
Incubation and Separation: After incubation, the reaction is terminated by rapid filtration, and the filters are washed to remove unbound [³⁵S]GTPγS.
-
Quantification and Analysis: The amount of bound [³⁵S]GTPγS is quantified by scintillation counting. The data are analyzed to determine the concentration of this compound that inhibits 50% of the agonist-stimulated [³⁵S]GTPγS binding.
In Vivo Microdialysis
In vivo microdialysis is a technique used to measure the extracellular concentrations of neurotransmitters in the brains of freely moving animals. This method provides insights into how this compound affects dopamine and serotonin release.[6]
Protocol Details:
-
Surgical Implantation: A microdialysis probe is surgically implanted into a specific brain region of an anesthetized animal (e.g., the prefrontal cortex or nucleus accumbens).
-
Perfusion and Sampling: The probe is continuously perfused with a physiological solution (artificial cerebrospinal fluid) at a slow flow rate. Neurotransmitters from the extracellular space diffuse across the dialysis membrane into the perfusion fluid.
-
Sample Collection and Analysis: The collected dialysate is analyzed using high-performance liquid chromatography (HPLC) with electrochemical detection to quantify the concentrations of dopamine, serotonin, and their metabolites.
-
Drug Administration: After establishing a stable baseline, this compound is administered, and the changes in neurotransmitter levels are monitored over time.
Positron Emission Tomography (PET) Imaging
PET is a non-invasive imaging technique that allows for the in vivo quantification of receptor occupancy in the human brain.
Protocol Details:
-
Radioligand Administration: A radiolabeled ligand specific for the receptor of interest (e.g., [¹¹C]raclopride for D₂ receptors or [¹⁸F]setoperone for 5-HT₂A receptors) is injected intravenously into the subject.
-
Image Acquisition: The distribution of the radioligand in the brain is measured over time using a PET scanner.
-
Receptor Occupancy Calculation: PET scans are performed before and after the administration of this compound. The reduction in the specific binding of the radioligand after this compound treatment is used to calculate the percentage of receptor occupancy.
-
Data Analysis: The PET data are analyzed using kinetic modeling to determine the binding potential of the radioligand, from which receptor occupancy is derived.
Conclusion
This compound's primary mechanism of action is characterized by its potent antagonism of dopamine D₂ and serotonin 5-HT₂A receptors. Its higher affinity for 5-HT₂A receptors compared to D₂ receptors is a hallmark of atypical antipsychotics and is thought to contribute to its efficacy against both positive and negative symptoms of schizophrenia with a lower incidence of extrapyramidal side effects compared to typical antipsychotics. The quantitative data and experimental methodologies presented in this guide provide a detailed understanding of the fundamental pharmacology of this compound, offering a valuable resource for researchers and professionals in the field of drug development.
References
- 1. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. In vivo Monitoring of Dopamine by Microdialysis with One-Minute Temporal Resolution Using Online Capillary Liquid Chromatography with Electrochemical Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 5. benchchem.com [benchchem.com]
- 6. Cell Disruption and Membrane Preparation [sigmaaldrich.com]
Pharmacokinetic and pharmacodynamic profile of oral Olanzapine administration.
An In-depth Technical Guide on the Pharmacokinetic and Pharmacodynamic Profile of Oral Olanzapine Administration
For: Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a second-generation atypical antipsychotic with a complex pharmacological profile. Its efficacy in treating schizophrenia and bipolar disorder is attributed to its unique interactions with multiple neurotransmitter systems. This technical guide provides a detailed examination of the pharmacokinetic (PK) and pharmacodynamic (PD) properties of orally administered this compound. It includes quantitative data on its absorption, distribution, metabolism, and excretion (ADME), a comprehensive receptor binding profile, detailed experimental methodologies for its characterization, and visual representations of its core signaling pathways and experimental workflows.
Pharmacokinetic Profile
The pharmacokinetics of this compound are characterized by good oral absorption, extensive distribution, and a long elimination half-life, which allows for once-daily dosing.[1] The key PK parameters are summarized in Table 1.
Absorption
Following oral administration, this compound is well absorbed, with peak plasma concentrations (Tmax) typically achieved in approximately 6 hours.[2][3] It undergoes extensive first-pass metabolism, resulting in an absolute oral bioavailability of about 60%.[4][5] The rate and extent of absorption are not significantly affected by food.[2]
Distribution
This compound is widely distributed throughout the body, reflected by its large apparent volume of distribution of approximately 1000 L.[2][3] It is highly bound to plasma proteins (around 93%), primarily to albumin and α1-acid glycoprotein.[2][3]
Metabolism
This compound is extensively metabolized in the liver through direct glucuronidation and cytochrome P450 (CYP)-mediated oxidation.[3][6] The primary metabolic pathways are mediated by CYP1A2 and, to a lesser extent, CYP2D6.[3][4] The major circulating metabolites, 10-N-glucuronide and 4'-N-desmethyl this compound, are considered pharmacologically inactive at the concentrations observed.[2][7] Factors such as smoking can induce CYP1A2, leading to increased clearance and lower plasma concentrations of this compound.[4][6]
Excretion
This compound is eliminated with a mean half-life of approximately 30 to 33 hours, with a range of 21 to 54 hours.[2][3][4] Apparent plasma clearance averages 26 L/hr.[1][2] Approximately 60% of the administered dose is excreted in the urine and 30% in the feces, primarily as metabolites.[1][2][3] Less than 7% of the drug is excreted unchanged.[2]
Table 1: Summary of Key Pharmacokinetic Parameters for Oral this compound
| Parameter | Value | Reference(s) |
|---|---|---|
| Oral Bioavailability | ~60% | [4][5] |
| Time to Peak Plasma (Tmax) | ~6 hours | [2][3] |
| Volume of Distribution (Vd) | ~1000 L | [2][3] |
| Plasma Protein Binding | ~93% | [2][3] |
| Elimination Half-Life (t1/2) | 21 - 54 hours (Mean: ~33 hours) | [1][4] |
| Apparent Plasma Clearance | 12 - 47 L/hr (Mean: ~26 L/hr) | [1][2] |
| Primary Metabolizing Enzymes | CYP1A2, UGT1A4, CYP2D6 (minor) | [3][4][6] |
| Routes of Excretion | ~60% Urine, ~30% Feces |[1][2] |
Pharmacodynamic Profile
Mechanism of Action
The precise mechanism of action of this compound is not fully known, but its therapeutic efficacy is believed to be mediated through a combination of dopamine (B1211576) and serotonin (B10506) type 2 (5-HT2) receptor antagonism.[3][8][9] this compound possesses a broad pharmacodynamic profile, binding with varying affinities to a wide range of neurotransmitter receptors.[8]
Receptor Binding Profile
This compound demonstrates high affinity for serotonin 5-HT2A/2C, dopamine D1-4, histamine (B1213489) H1, and adrenergic α1 receptors.[8] Its potent antagonism of D2 receptors in the mesolimbic pathway is thought to alleviate the positive symptoms of schizophrenia, while its even more potent antagonism of 5-HT2A receptors may contribute to its efficacy against negative symptoms and its lower propensity to cause extrapyramidal side effects (EPS) compared to first-generation antipsychotics.[9][10] Antagonism at other receptors, such as histamine H1 and muscarinic M1, is associated with side effects like sedation and anticholinergic effects, respectively.[8]
Table 2: Receptor Binding Affinities (Ki) of this compound
| Receptor Target | Ki (nM) | Reference(s) |
|---|---|---|
| Serotonin 5-HT2A | 4 | [8] |
| Serotonin 5-HT2C | 11 | [8] |
| Serotonin 5-HT6 | 5 | [8] |
| Dopamine D1 | 31 | [8] |
| Dopamine D2 | 11 | [8] |
| Dopamine D3 | - (Ki range 11-31 for D1-4) | [8] |
| Dopamine D4 | - (Ki range 11-31 for D1-4) | [8] |
| Histamine H1 | 7 | [8] |
| Adrenergic α1 | 19 | [8] |
| Muscarinic M1-5 | 32 - 132 |[8] |
Experimental Protocols
Protocol: Single-Dose Oral Pharmacokinetic Study
Objective: To characterize the pharmacokinetic profile of a single oral dose of this compound in healthy human subjects.
Methodology:
-
Study Design: A randomized, open-label, three-way crossover design is employed.[11]
-
Subject Population: A cohort of healthy, non-smoking adult volunteers who have provided informed consent.
-
Drug Administration: Subjects are administered a single 5 mg or 10 mg oral dose of this compound following an overnight fast.
-
Blood Sampling: Venous blood samples (approx. 5 mL) are collected into heparinized tubes at pre-dose (0 hours) and at multiple time points post-administration (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24, 48, 72, and 96 hours).
-
Sample Processing: Plasma is immediately separated by centrifugation (e.g., 2000g for 10 minutes at 4°C) and stored frozen at -70°C or lower until analysis.
-
Bioanalytical Method: Plasma concentrations of this compound are quantified using a validated high-performance liquid chromatography with tandem mass spectrometry (HPLC-MS/MS) method.[11]
-
Pharmacokinetic Analysis: Plasma concentration-time data for each subject are analyzed using non-compartmental methods to determine key PK parameters, including Cmax, Tmax, AUC (Area Under the Curve), elimination half-life (t1/2), and apparent clearance (CL/F).
Protocol: Receptor Occupancy Assessment via Positron Emission Tomography (PET)
Objective: To quantify the in vivo occupancy of dopamine D2 and serotonin 5-HT2A receptors in the brain of patients treated with oral this compound.
Methodology:
-
Study Population: Patients with schizophrenia stabilized on a fixed daily dose of oral this compound (e.g., 5-20 mg/day).[12]
-
Radiotracers:
-
Imaging Procedure:
-
Each patient undergoes two PET scans: a baseline scan (drug-free state, if ethically feasible) and a second scan once at steady-state plasma concentration of this compound.
-
The selected radiotracer is injected intravenously at the start of the scan.
-
Dynamic 3D images of the brain are acquired over a period of 60-90 minutes.
-
-
Image Analysis:
-
Regions of interest (ROIs) are defined on the co-registered MRI scans, specifically the striatum (for D2) and cortical regions (for 5-HT2A).
-
The binding potential (BP_ND) is calculated for each ROI, representing the density of available receptors.
-
-
Occupancy Calculation: Receptor occupancy is determined by the percentage reduction in binding potential from the baseline to the this compound-treated state using the formula: Occupancy (%) = [(BP_ND_baseline - BP_ND_this compound) / BP_ND_baseline] * 100[13]
Mandatory Visualizations
Signaling Pathways and Workflows
Caption: this compound antagonism at the Dopamine D2 receptor.
Caption: this compound antagonism at the Serotonin 5-HT2A receptor.
Caption: Experimental workflow for an oral this compound PK study.
References
- 1. This compound. Pharmacokinetic and pharmacodynamic profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 3. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. This compound Pharmacokinetics: A Clinical Review of Current Insights and Remaining Questions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. omicsonline.org [omicsonline.org]
- 6. ClinPGx [clinpgx.org]
- 7. ClinPGx [clinpgx.org]
- 8. api.psychopharmacologyinstitute.com [api.psychopharmacologyinstitute.com]
- 9. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 10. This compound - Wikipedia [en.wikipedia.org]
- 11. Pharmacokinetics of this compound after single-dose oral administration of standard tablet versus normal and sublingual administration of an orally disintegrating tablet in normal volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 5-HT2 and D2 receptor occupancy of this compound in schizophrenia: a PET investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. D2 receptor occupancy of this compound pamoate depot using positron emission tomography: an open-label study in patients with schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Olanzapine in Managing Treatment-Resistant Depression: A Technical Guide
Abstract
Treatment-resistant depression (TRD) presents a significant clinical challenge, with a substantial portion of patients failing to achieve remission with standard antidepressant monotherapy.[1][2][3] This has led to the exploration of various augmentation and combination strategies. Olanzapine, an atypical antipsychotic, has emerged as a key therapeutic option in the management of TRD, primarily through its combination with the selective serotonin (B10506) reuptake inhibitor (SSRI) fluoxetine (B1211875) (OFC). This technical guide provides an in-depth review of the role of this compound in TRD for researchers, scientists, and drug development professionals. It consolidates efficacy and safety data from pivotal clinical trials, details experimental protocols, and elucidates the underlying pharmacological mechanisms through signaling pathway diagrams.
Introduction
Major Depressive Disorder (MDD) is a leading cause of disability worldwide. While numerous antidepressant medications are available, a significant number of patients do not respond adequately to initial treatments, leading to a diagnosis of treatment-resistant depression.[1][2][3] The combination of this compound and fluoxetine is an FDA-approved treatment for TRD and depressive episodes associated with Bipolar I Disorder.[4] This guide will dissect the evidence base for this combination and for this compound as an adjunctive therapy, focusing on the quantitative data, methodologies of key studies, and the molecular pathways that underpin its therapeutic effects.
Efficacy of this compound in Treatment-Resistant Depression
The efficacy of this compound in TRD has been demonstrated in several randomized controlled trials, most notably in combination with fluoxetine. These studies consistently show that the this compound/fluoxetine combination (OFC) leads to a more significant and rapid reduction in depressive symptoms compared to monotherapy with either fluoxetine or this compound alone.[1][2][3]
Quantitative Efficacy Data from Clinical Trials
An integrated analysis of multiple clinical trials sponsored by Eli Lilly and Company, encompassing 1146 patients with TRD, provides robust evidence for the superiority of OFC.[5] Patients treated with OFC showed a significantly greater improvement in Montgomery-Åsberg Depression Rating Scale (MADRS) scores compared to those on fluoxetine or this compound monotherapy.[5]
| Outcome Measure | This compound/Fluoxetine Combination (OFC) (N=462) | Fluoxetine Monotherapy (N=342) | This compound Monotherapy (N=342) | p-value (OFC vs. Fluoxetine) | p-value (OFC vs. This compound) |
| MADRS Mean Change from Baseline | -13.0 | -8.6 | -8.2 | <0.001 | <0.001 |
| Remission Rate | 25.5% | 17.3% | 14.0% | 0.006 | <0.001 |
| Response Rate | Not Reported in this analysis | Not Reported in this analysis | Not Reported in this analysis | - | - |
Table 1: Efficacy outcomes from an integrated analysis of this compound/fluoxetine combination in treatment-resistant depression.[5] Remission was defined as a MADRS total score of ≤10 at endpoint.
In a pooled analysis of two other studies with a total of 605 patients, similar results were observed.[6]
| Outcome Measure | This compound/Fluoxetine Combination | Fluoxetine Monotherapy | This compound Monotherapy | p-value (OFC vs. Fluoxetine) | p-value (OFC vs. This compound) |
| MADRS Mean Change from Baseline | -12.7 | -9.0 | -8.8 | <0.001 | <0.001 |
| Remission Rate | 27% | 17% | 15% | Not specified | Not specified |
Table 2: Pooled efficacy data from two 8-week, double-blind studies in patients with treatment-resistant depression.[6]
Safety and Tolerability Profile
While the this compound/fluoxetine combination has demonstrated superior efficacy, it is also associated with a distinct side-effect profile, primarily driven by the this compound component. The most commonly reported adverse events are weight gain and metabolic changes.[1][2][3][7]
Quantitative Safety Data
The integrated analysis and pooled data from clinical trials highlight the differences in key safety parameters between OFC and monotherapy.
| Safety Parameter | This compound/Fluoxetine Combination | Fluoxetine Monotherapy | This compound Monotherapy |
| Mean Weight Change (kg) | +4.42 to +4.9 | -0.15 to +0.4 | +4.63 to +5.5 |
| Percentage of Patients with ≥7% Weight Gain | 40.4% | 2.3% | 42.9% |
| Mean Cholesterol Change (mg/dL) | +15.1 | +0.8 | +2.7 |
| Mean Nonfasting Glucose Change (mg/dL) | +11.4 | +4.9 | +9.9 |
Table 3: Key safety and tolerability findings for this compound/fluoxetine combination versus monotherapy.[5][6]
Other reported side effects for OFC include somnolence, dry mouth, and increased appetite.[7]
Mechanism of Action
This compound's therapeutic effects in depression are attributed to its complex pharmacodynamic profile, acting on multiple neurotransmitter systems.[4] Its primary mechanism involves antagonism at dopamine (B1211576) D2 and serotonin 5-HT2A receptors.[4] The combination with fluoxetine, an SSRI, results in a synergistic effect on monoaminergic neurotransmission.
Signaling Pathways
This compound's antagonism of 5-HT2A and 5-HT2C receptors is thought to enhance dopamine and norepinephrine (B1679862) release in the prefrontal cortex, counteracting the suppression of these neurotransmitters that can be associated with SSRI monotherapy.[1] Furthermore, preclinical studies have revealed that this compound enhances the effects of SSRIs by antagonizing 5-HT6 receptors on GABAergic interneurons in the dorsal raphe nucleus (DRN).[8] This action disinhibits serotonergic neurons, leading to increased serotonin release.[8] More recent research suggests the involvement of the phosphoinositide 3-kinase (PI3K)-AKT and mitogen-activated protein kinase (MAPK) signaling pathways in this compound's effects on neuroinflammation and neuroplasticity.[9]
Experimental Protocols
The clinical trials evaluating this compound for TRD have generally followed a similar design, incorporating a prospective antidepressant treatment phase to confirm treatment resistance before randomization.
Representative Clinical Trial Protocol (Based on NCT00035321)
This protocol is a composite based on the design of key studies evaluating the this compound/fluoxetine combination.[6][10][11]
1. Screening Phase (1-2 weeks):
-
Diagnosis of Major Depressive Disorder (MDD) confirmed using the Structured Clinical Interview for DSM-IV (SCID).
-
Assessment of inclusion/exclusion criteria. Key inclusion criteria include a history of at least one failed antidepressant trial in the current episode and a MADRS score ≥ 20.[11] Key exclusion criteria include a history of psychosis, bipolar disorder, and unstable medical conditions.[11]
2. Prospective Open-Label Lead-in Phase (8 weeks):
-
Patients are treated with a standard dose of an SSRI (e.g., fluoxetine 20-50 mg/day).
-
Non-responders, defined as those with less than a 50% reduction in MADRS score, are eligible for randomization.
3. Double-Blind Treatment Phase (8 weeks):
-
Eligible non-responders are randomized to one of three arms:
-
This compound/Fluoxetine Combination (e.g., this compound 5-20 mg/day + fluoxetine 20-50 mg/day).
-
Fluoxetine Monotherapy (fluoxetine 20-50 mg/day + this compound placebo).
-
This compound Monotherapy (this compound 5-20 mg/day + fluoxetine placebo).
-
-
Doses are titrated based on efficacy and tolerability.
4. Assessments:
-
Primary Efficacy Measure: Change in MADRS total score from baseline to endpoint.
-
Secondary Efficacy Measures: Remission rates (MADRS score ≤ 10), response rates (≥50% decrease in MADRS score), Clinical Global Impression of Severity (CGI-S).
-
Safety and Tolerability: Monitoring of adverse events, weight, vital signs, and laboratory parameters (including glucose and lipids).
5. Statistical Analysis:
-
A mixed-effects model repeated measures (MMRM) analysis is typically used to compare the change in MADRS scores between treatment groups.
-
Remission and response rates are compared using logistic regression or chi-square tests.
Logical Relationships in Clinical Application
The decision to use this compound as an augmentation strategy in TRD is based on a logical progression of treatment failure and a consideration of the risk-benefit profile.
Conclusion and Future Directions
This compound, particularly in combination with fluoxetine, is an effective treatment for patients with treatment-resistant depression. The synergistic mechanism of action, targeting multiple neurotransmitter systems, likely underlies its enhanced efficacy. However, the benefits must be weighed against the risks of weight gain and metabolic disturbances. Future research should focus on long-term efficacy and safety, as well as identifying biomarkers that could predict which patients are most likely to respond to this combination therapy. Further elucidation of the downstream signaling pathways may also reveal novel targets for the development of more effective and better-tolerated treatments for TRD.
References
- 1. This compound and fluoxetine combination therapy for treatment-resistant depression: review of efficacy, safety, and study design issues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dovepress.com [dovepress.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. An integrated analysis of this compound/fluoxetine combination in clinical trials of treatment-resistant depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A randomized, double-blind comparison of this compound/fluoxetine combination, this compound, and fluoxetine in treatment-resistant major depressive disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound/fluoxetine combination for treatment-resistant depression: efficacy and clinical utility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound augments the effect of selective serotonin reuptake inhibitors by suppressing GABAergic inhibition via antagonism of 5-HT₆ receptors in the dorsal raphe nucleus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Molecular mechanisms of this compound against agitation in schizophrenia and bipolar disorder based on network pharmacology and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
Off-Label Therapeutic Applications of Olanzapine in Psychiatric Disorders: A Technical Guide
Introduction
Olanzapine is a second-generation (atypical) antipsychotic agent approved for the treatment of schizophrenia and bipolar disorder. Its pharmacological profile, characterized by potent antagonism of dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptors, contributes to its efficacy in managing psychotic and mood symptoms.[1][2][3][4] Beyond these primary indications, a growing body of evidence from clinical trials and case studies suggests the utility of this compound in a range of other psychiatric conditions. This off-label use, driven by the complex neurobiology of psychiatric illnesses and the multifaceted receptor-binding profile of this compound, warrants a detailed examination for researchers, scientists, and drug development professionals. This technical guide provides an in-depth exploration of the key off-label applications of this compound, focusing on quantitative data from clinical studies, detailed experimental protocols, and the underlying signaling pathways.
Core Pharmacological Profile of this compound
This compound's therapeutic and adverse effects are a consequence of its interaction with a wide array of neurotransmitter receptors. It exhibits high affinity for dopamine receptors (D1-4), serotonin receptors (5-HT2A/2C, 5-HT6), histamine (B1213489) H1 receptors, and alpha-1 adrenergic receptors.[1][5] It also has a moderate affinity for serotonin 5-HT3 and muscarinic M1-5 receptors.[5] This broad receptor antagonism profile is thought to underlie its efficacy in a variety of psychiatric symptoms beyond psychosis.[1]
Off-Label Applications and Efficacy
Treatment-Resistant Depression (TRD)
This compound, in combination with a selective serotonin reuptake inhibitor (SSRI), has demonstrated significant efficacy in patients with TRD who have not responded to conventional antidepressant monotherapy.[6][7]
Quantitative Data Summary
| Study Design | N | Treatment Groups | Duration | Primary Outcome Measure | Key Findings |
| Double-blind, Randomized | 28 | 1. This compound + Placebo2. Fluoxetine (B1211875) + Placebo3. This compound + Fluoxetine | 8 weeks | Montgomery-Åsberg Depression Rating Scale (MADRS) | The this compound + fluoxetine combination showed significantly greater improvement in MADRS scores compared to either monotherapy.[6][7] |
| Systematic Review & Network Meta-Analysis | 65 studies (N=12,415) | Various augmentation agents | Varied | Remission Rates | This compound in combination with fluoxetine was found to be a significant augmentation strategy for achieving remission compared to placebo.[8] |
Experimental Protocol: Augmentation Therapy in TRD
A representative experimental protocol for studying this compound augmentation in TRD is an 8-week, double-blind, randomized controlled trial.[6][7]
-
Participants: Patients diagnosed with recurrent, non-psychotic, unipolar major depressive disorder who have failed to respond to at least one adequate trial of an antidepressant.
-
Procedure:
-
Washout Phase: A washout period for any psychotropic medications other than the ongoing antidepressant (e.g., fluoxetine).
-
Randomization: Patients are randomly assigned to one of three groups: this compound plus placebo, fluoxetine plus placebo, or this compound plus fluoxetine.[6][7]
-
Dosing: this compound is typically initiated at a low dose (e.g., 5 mg/day) and titrated upwards based on clinical response and tolerability.
-
Assessments: Efficacy is assessed at baseline and at regular intervals using standardized depression rating scales such as the MADRS and the Hamilton Depression Rating Scale (HAM-D). Safety and tolerability are monitored through adverse event reporting and laboratory tests.
-
Obsessive-Compulsive Disorder (OCD)
For patients with OCD who do not respond adequately to SSRIs, augmentation with an atypical antipsychotic like this compound is a therapeutic option.[9][10][11]
Quantitative Data Summary
| Study Design | N | Treatment | Duration | Primary Outcome Measure | Key Findings |
| Open-label trial | 10 | This compound augmentation of fluoxetine | 8 weeks | Yale-Brown Obsessive Compulsive Scale (Y-BOCS) | 3 out of 9 completers were responders (≥25% decrease in Y-BOCS). One patient had a 68% drop in Y-BOCS score.[9][10] |
| Open-label trial | 26 | This compound augmentation of SRIs | 1 year | Yale-Brown Obsessive Compulsive Scale (Y-BOCS) | 17 out of 26 patients showed a reduction in OC symptoms.[12] |
| Double-blind, placebo-controlled | 26 | This compound augmentation of SSRIs | 6 weeks | Yale-Brown Obsessive Compulsive Scale (Y-BOCS) | This compound augmentation (mean dose 11.2 mg/day) led to a significant reduction in Y-BOCS scores compared to placebo.[13] |
Experimental Protocol: Augmentation Therapy in OCD
An 8-week, open-label trial is a common design to investigate this compound augmentation in treatment-refractory OCD.[9][10]
-
Participants: Adult patients with a primary diagnosis of OCD who are unresponsive to at least 10 weeks of treatment with an adequate dose of an SSRI (e.g., fluoxetine ≥60 mg/day).[9][10]
-
Procedure:
-
Baseline: Patients are continued on their current SSRI medication. Baseline severity of OCD symptoms is assessed using the Y-BOCS.
-
Intervention: this compound is added to the SSRI regimen, starting at a low dose (e.g., 2.5 mg/day) and titrated up to a maximum dose (e.g., 10 mg/day) based on response and tolerability.[9][10]
-
Assessments: The Y-BOCS is administered at regular intervals to track changes in OCD symptom severity.
-
Anorexia Nervosa
This compound has been explored for its potential to promote weight gain and reduce obsessive thinking in individuals with anorexia nervosa.[14][15][16]
Quantitative Data Summary
| Study Design | N | Treatment | Duration | Key Findings |
| Randomized, double-blind, placebo-controlled | 34 | This compound + day hospital treatment vs. Placebo + day hospital treatment | 10 weeks | This compound group had a greater rate of weight increase and earlier achievement of target BMI.[14] 87.5% of this compound patients achieved weight restoration compared to 55.6% of placebo patients.[14] |
| Systematic Review & Meta-Analysis | 7 articles (304 patients) | This compound vs. Placebo | Varied | This compound treatment resulted in a significant increase in BMI of 0.68 kg/m ² compared to placebo in adults.[17] |
| Randomized, double-blind, placebo-controlled | 152 | This compound vs. Placebo | 16 weeks | The increase in BMI over time was greater in the this compound group.[18] |
Experimental Protocol: this compound in Anorexia Nervosa
A 10-week, double-blind, placebo-controlled trial is a suitable design to evaluate the efficacy of this compound in anorexia nervosa.[14]
-
Participants: Adult women diagnosed with anorexia nervosa.
-
Procedure:
-
Randomization: Patients are randomly assigned to receive either this compound or a placebo, in addition to standard day hospital treatment.[14]
-
Dosing: A flexible dosing schedule is often used, with the dose of this compound adjusted based on clinical response.
-
Assessments: Body weight and BMI are measured regularly. Obsessive symptoms related to eating and body image are assessed using scales like the Y-BOCS.[14]
-
Post-Traumatic Stress Disorder (PTSD)
This compound has been investigated for its effectiveness in managing PTSD symptoms, particularly nightmares, sleep disturbances, and hyperarousal.[19][20]
Quantitative Data Summary
| Study Design | N | Treatment | Duration | Key Findings |
| Case Series | 7 | This compound (adjunctive) | Varied | All patients reported improved sleep with decreased or absent nightmares.[20] |
| Case Series | 5 | This compound augmentation | Varied | Rapid improvement in both nightmares and insomnia in all patients.[21] |
| Retrospective VA study | 5 | This compound | Varied | This compound was successful in resolving or improving nightmares in all five cases.[19] |
Experimental Protocol: this compound for PTSD-related Sleep Disturbances
Given the current evidence, an open-label study or a case series is a practical approach to explore the effects of this compound on PTSD-related sleep disturbances.
-
Participants: Patients with a diagnosis of PTSD who experience persistent nightmares and insomnia despite standard treatment (e.g., SSRIs).
-
Procedure:
-
Intervention: this compound is added to the existing medication regimen, typically starting at a low dose (e.g., 2.5-5 mg) at bedtime.[22]
-
Assessments: The frequency and intensity of nightmares and overall sleep quality are assessed using patient diaries and clinical interviews.
-
Tourette's Syndrome and Tic Disorders
This compound has shown promise in reducing the severity of tics and associated behavioral problems in individuals with Tourette's Syndrome.[23][24][25][26][27]
Quantitative Data Summary
| Study Design | N | Treatment | Duration | Primary Outcome Measure | Key Findings | | :--- | :- | :--- | :--- | :--- | | Single-blind trial | 10 (children) | this compound | 8 weeks | Yale Global Tic Severity Scale (YGTSS) | Clinically and statistically significant reductions in tic severity.[23] | | Open-label trial | 10 (adults) | this compound | 8 weeks | Yale Global Tic Severity Scale (YGTSS) | 75% of completers had a reduction of ≥10 points on the YGTSS.[25] | | Case Report | 1 (adult) | this compound | 4 weeks | Yale Global Tic Severity Scale (YGTSS), Y-BOCS | Reduction in both tic severity and obsessive-compulsive behaviors.[24] |
Experimental Protocol: this compound in Tourette's Syndrome
A single-blind trial with a placebo run-in phase can be used to assess the efficacy of this compound for tics.[23]
-
Participants: Children or adults with a primary diagnosis of Tourette's Syndrome.
-
Procedure:
-
Placebo Run-in: A 2-week single-blind placebo phase to establish a stable baseline of tic severity.[23]
-
Treatment Phase: An 8-week active treatment phase where this compound is initiated at a low dose and titrated upwards.[23]
-
Assessments: Tic severity is rated at baseline and at regular intervals using the YGTSS.
-
Borderline Personality Disorder (BPD)
This compound has been studied for its effects on core symptoms of BPD, such as affective instability, impulsivity, and hostility.[28][29][30][31][32]
Quantitative Data Summary
| Study Design | N | Treatment | Duration | Key Findings |
| Open-label study | 11 | This compound monotherapy | 8 weeks | Statistically significant reduction in symptoms of psychoticism, depression, interpersonal sensitivity, and anger.[30] |
| Double-blind, placebo-controlled | 451 | This compound (5-10 mg/day) vs. Placebo | Varied | The this compound group showed a significant reduction in intense anger, affective instability, suicidal and self-mutilating behavior, and paranoia/dissociation.[29] |
| Double-blind, placebo-controlled | - | This compound (2.5-5 mg/day) | 12 weeks | Improvement in BPD symptoms except for suicidality and self-harming.[31][32] |
Signaling Pathways and Mechanism of Action
While the precise mechanisms of this compound in these off-label applications are not fully elucidated, its broad receptor profile suggests multiple pathways are involved.
Dopamine and Serotonin Pathways
The cornerstone of this compound's action is its antagonism of D2 and 5-HT2A receptors.[1][2][3][4] This dual antagonism is believed to be crucial for its antipsychotic effects and may contribute to its efficacy in other disorders by modulating downstream signaling cascades. The 5-HT2A antagonism can enhance dopamine release in certain brain regions, which may alleviate some of the motor side effects associated with pure D2 antagonists.[1]
Glutamatergic and GABAergic Modulation
Emerging evidence suggests that this compound may also exert its effects by modulating glutamate (B1630785) and GABA neurotransmission.[33][34][35] Studies in animal models have shown that this compound can lead to long-term changes in glutamate and GABA levels in brain regions like the nucleus accumbens.[33][34][35] This modulation of excitatory and inhibitory systems may contribute to its therapeutic effects in a range of disorders. Some research indicates that this compound's efficacy in treating negative symptoms of schizophrenia may be linked to its effects on excitatory amino acid activity.[36]
Intracellular Signaling Cascades
This compound's influence extends to intracellular signaling pathways. It has been shown to affect the Akt/GSK-3 pathway, which is involved in cell survival and neuroplasticity.[37] Additionally, this compound can activate the Stat3 signal transduction pathway, which may lead to long-term changes in gene expression and the 5-HT2A receptor signaling system.[38] this compound has also been found to modulate pathways related to inflammation and G protein-coupled receptor activity in the hypothalamus.[39]
Conclusion
The off-label use of this compound in psychiatric disorders is a significant area of clinical practice and ongoing research. The evidence, while promising for conditions such as treatment-resistant depression, obsessive-compulsive disorder, anorexia nervosa, post-traumatic stress disorder, Tourette's syndrome, and borderline personality disorder, varies in strength and requires further validation through large-scale, randomized controlled trials. A deeper understanding of this compound's complex pharmacological actions and its impact on diverse signaling pathways will be crucial for optimizing its therapeutic use, minimizing adverse effects, and guiding the development of novel treatments for these challenging psychiatric conditions. Future research should focus on elucidating the precise molecular mechanisms underlying its efficacy in these off-label applications and identifying biomarkers that can predict treatment response.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. droracle.ai [droracle.ai]
- 4. droracle.ai [droracle.ai]
- 5. api.psychopharmacologyinstitute.com [api.psychopharmacologyinstitute.com]
- 6. psychiatryonline.org [psychiatryonline.org]
- 7. A novel augmentation strategy for treating resistant major depression. [vivo.health.unm.edu]
- 8. Augmentation strategies for treatment resistant major depression: A systematic review and network meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound augmentation for treatment-resistant obsessive-compulsive disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. psychiatrist.com [psychiatrist.com]
- 11. This compound addition in obsessive-compulsive disorder refractory to selective serotonin reuptake inhibitors: an open-label case series - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Augmentation strategy with this compound in resistant obsessive compulsive disorder: an Italian long-term open-label study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Antipsychotic augmentation in the treatment of obsessive-compulsive disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 14. psychiatryonline.org [psychiatryonline.org]
- 15. Differential weight restoration on this compound versus fluoxetine in identical twins with anorexia nervosa - PMC [pmc.ncbi.nlm.nih.gov]
- 16. This compound treatment of anorexia nervosa: a retrospective study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Effectiveness of this compound in the treatment of anorexia nervosa: A systematic review and meta‐analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. psychiatryonline.org [psychiatryonline.org]
- 19. mdpi.com [mdpi.com]
- 20. Chronic Sleep Disruption and the Reexperiencing Cluster of Posttraumatic Stress Disorder Symptoms Are Improved by this compound: Brief Review of the Literature and a Case-Based Series - PMC [pmc.ncbi.nlm.nih.gov]
- 21. This compound in the treatment-resistant, combat-related PTSD--a series of case reports - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. This compound in the treatment of aggression and tics in children with Tourette's syndrome--a pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. This compound in Gilles de la Tourette syndrome: beyond tics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. psychiatrist.com [psychiatrist.com]
- 26. tourettes-action.org.uk [tourettes-action.org.uk]
- 27. ant-tnsjournal.com [ant-tnsjournal.com]
- 28. Borderline personality disorder: current drug treatments and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Second-generation antipsychotic use in borderline personality disorder: What are we targeting? - PMC [pmc.ncbi.nlm.nih.gov]
- 30. experts.umn.edu [experts.umn.edu]
- 31. researchgate.net [researchgate.net]
- 32. researchgate.net [researchgate.net]
- 33. This compound antipsychotic treatment of adolescent rats causes long term changes in glutamate and GABA levels in the nucleus accumbens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 34. This compound ANTIPSYCHOTIC TREATMENT OF ADOLESCENT RATS CAUSES LONG TERM CHANGES IN GLUTAMATE AND GABA LEVELS IN THE NUCLEUS ACCUMBENS - PMC [pmc.ncbi.nlm.nih.gov]
- 35. PlumX [plu.mx]
- 36. Modulation of brain and serum glutamatergic concentrations following a switch from conventional neuroleptics to this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 37. Molecular mechanisms of antipsychotics – their influence on intracellular signaling pathways, and epigenetic and post-transcription processes - PMC [pmc.ncbi.nlm.nih.gov]
- 38. Chronic this compound Activates the Stat3 Signal Transduction Pathway and Alters Expression of Components of the 5-HT2A Receptor Signaling System in Rat Frontal Cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 39. This compound’s effects on hypothalamic transcriptomics and kinase activity - PMC [pmc.ncbi.nlm.nih.gov]
Pharmacogenomics of Olanzapine: A Technical Guide to Optimizing Therapeutic Outcomes
An In-depth Analysis of Genetic Variants Influencing Olanzapine's Efficacy and Adverse Reactions for Researchers and Drug Development Professionals
This compound is a widely prescribed second-generation antipsychotic effective in treating schizophrenia and bipolar disorder.[1] However, patient response to this compound is highly variable, with some individuals experiencing inadequate symptom control while others suffer from significant adverse drug reactions (ADRs), such as weight gain, metabolic syndrome, and neurological side effects.[1][2][3][4] This variability is significantly influenced by genetic polymorphisms in genes encoding metabolic enzymes, neurotransmitter receptors, and transporters.[1][5] A deeper understanding of these genetic factors is crucial for developing personalized medicine strategies to maximize therapeutic benefit and minimize harm.
This technical guide provides a comprehensive overview of the key genetic variations known to influence this compound's therapeutic response and side effect profile. It summarizes quantitative data from pivotal studies, details common experimental protocols, and visualizes critical biological pathways to support ongoing research and drug development efforts.
Genetic Influence on this compound Pharmacokinetics and Metabolism
This compound is primarily metabolized in the liver by the cytochrome P450 enzyme CYP1A2 and through direct glucuronidation.[6] To a lesser extent, CYP2D6 also contributes to its metabolism.[6][7] Genetic variations in these pathways can significantly alter this compound plasma concentrations, impacting both efficacy and toxicity.
The CYP1A2 gene is highly polymorphic. The CYP1A21F allele (defined by the -163C>A SNP, rs762551) is associated with increased inducibility of the enzyme.[1] Carriers of the CYP1A21F/*1F genotype, particularly those who smoke (a known inducer of CYP1A2), often have lower this compound serum concentrations, which can lead to a diminished clinical response.[1][8] Consequently, these patients may require higher doses to achieve a therapeutic effect.[9]
| Gene | SNP | Allele/Genotype | Influence on this compound Pharmacokinetics | Key Finding |
| CYP1A2 | rs762551 (-163C>A) | 1F/1F (AA) | Increased metabolic clearance | Associated with lower plasma concentrations and reduced therapeutic response.[1][8] |
| UGT1A4 | rs2011425 (L48V) | *3 | Increased glucuronidation | Linked to pharmacokinetic variability.[1][10] |
| ABCB1 | rs1045642 (C3435T) | T | Altered transport | Associated with variations in safety, effectiveness, and pharmacokinetics.[1] |
| ABCB1 | rs2032582 (G2677T/A) | T | Altered transport | Linked to pharmacokinetic variability and treatment response.[1] |
Pharmacodynamics: Genetic Impact on Therapeutic Response
This compound exerts its antipsychotic effects primarily through antagonism of dopamine (B1211576) D2 receptors (DRD2) and serotonin (B10506) 5-HT2A receptors (HTR2A).[6][11][12][13] Genetic variations in these and other related receptor genes can modulate treatment efficacy.
Polymorphisms in the DRD2 gene have been consistently linked to this compound response. The Taq1A polymorphism (rs1800497) in the nearby ANKK1 gene, which influences DRD2 receptor density, is a notable example. The A1 allele has been associated with variability in this compound's effectiveness and a higher risk for side effects like hyperprolactinemia.[1] Additionally, polymorphisms in the DRD3 gene, such as the Ser9Gly variant (rs6280), have been implicated in treatment outcomes.[1][5]
Variants in the serotonin receptor genes are also critical. Polymorphisms in the HTR2A gene, such as T102C (rs6313) and rs7997012, have been linked to clinical response, with some studies suggesting an impact on negative symptom improvement.[1][14]
| Gene | SNP | Allele/Genotype | Influence on this compound Therapeutic Response | Key Finding |
| DRD2/ANKK1 | rs1800497 (Taq1A) | A1 | Altered D2 receptor function/density | Associated with variability in clinical effectiveness.[1] |
| DRD2 | rs1799732 (-141C Ins/Del) | Ins | Altered D2 receptor expression | Slower response to antipsychotic treatment observed in deletion carriers.[4] |
| DRD3 | rs6280 (Ser9Gly) | Gly | Modified D3 receptor function | Linked to variability in treatment effectiveness.[1][5] |
| HTR2A | rs6313 (T102C) | C | Altered receptor signaling | Associated with response, though findings can be inconsistent.[11] |
| HTR2A | rs7997012 | A | Unknown | Associated with variability in effectiveness with moderate evidence.[1] |
Pharmacogenetics of this compound-Induced Side Effects
The clinical utility of this compound is often limited by severe side effects, most notably weight gain and metabolic disturbances.[2][7] Genetic factors play a significant role in predisposing patients to these ADRs.
The serotonin 2C receptor, encoded by the HTR2C gene, is heavily implicated in appetite regulation. The -759C/T polymorphism (rs3813929) has been studied extensively, with the T allele suggested to have a protective effect against this compound-induced weight gain in some populations.[7] Polymorphisms in the leptin (LEP) gene, such as -2548A/G (rs7799039), are also associated with weight gain and metabolic syndrome, with the G allele being linked to increased risk.[1][15]
| Gene | SNP | Allele/Genotype | Associated Side Effect | Key Finding |
| HTR2C | rs3813929 (-759C>T) | T | Weight Gain | T allele may offer protection against significant weight gain.[7] |
| HTR2A | rs7997012 | AA | General Side Effects | AA genotype associated with more pronounced side effects.[8] |
| LEP | rs7799039 (-2548A>G) | G | Weight Gain / Obesity | G allele linked to a higher risk of this compound-induced weight gain.[1][15] |
| DRD2/ANKK1 | rs1800497 (Taq1A) | A1 | Hyperprolactinemia | A1 allele associated with a higher risk of elevated prolactin levels.[1] |
Experimental Protocols & Methodologies
The findings summarized above are derived from candidate gene association studies, genome-wide association studies (GWAS), and clinical trials. A typical pharmacogenomic study protocol for this compound involves several key stages.
Typical Pharmacogenomic Study Workflow
Caption: A typical workflow for an this compound pharmacogenomic study.
1. Subject Recruitment and Phenotyping:
-
Inclusion Criteria: Patients are typically diagnosed with schizophrenia or bipolar disorder according to standardized criteria (e.g., DSM-5).[16] Many studies focus on patients receiving this compound monotherapy to avoid confounding effects from other medications.[17]
-
Phenotypic Assessment: Efficacy is measured using scales like the Positive and Negative Syndrome Scale (PANSS).[17] Side effects are systematically recorded, with weight, Body Mass Index (BMI), and metabolic parameters (glucose, lipids) being critical measures for this compound studies.[17] Assessments are performed at baseline and at regular intervals (e.g., 2, 6, and 12 weeks).[17]
2. Genotyping:
-
DNA Extraction: Genomic DNA is typically extracted from peripheral blood leukocytes or saliva samples using standardized commercial kits.
-
Genotyping Assays: Candidate single nucleotide polymorphisms (SNPs) are often genotyped using methods like TaqMan assays (real-time PCR) or Polymerase Chain Reaction-Restriction Fragment Length Polymorphism (PCR-RFLP).[18] For broader discovery, genome-wide association studies (GWAS) utilize high-density SNP microarrays.
3. Statistical Analysis:
-
Association Testing: The core of the analysis involves testing for statistical associations between genetic variants (the independent variable) and clinical outcomes (the dependent variable, e.g., PANSS score reduction or percent weight gain).
-
Covariates: Statistical models (e.g., linear or logistic regression) are adjusted for potential confounding variables such as age, sex, baseline symptom severity, smoking status, and population ancestry.[17]
-
Significance Thresholds: Due to the large number of tests performed, especially in GWAS, a stringent p-value threshold (e.g., p < 5x10⁻⁸) is used to correct for multiple comparisons and reduce the likelihood of false-positive findings.
Signaling Pathways and Mechanisms of Action
This compound's therapeutic and adverse effects are rooted in its interaction with complex neurotransmitter signaling pathways.
This compound Metabolism Pathway
Caption: Primary metabolic pathways of this compound via CYP and UGT enzymes.
This compound is extensively metabolized, primarily by CYP1A2-mediated oxidation and direct N-glucuronidation by UGT enzymes.[6][10] The activity of CYP1A2 is a critical determinant of this compound clearance. Genetic variants like CYP1A2*1F increase the enzyme's inducibility, leading to faster metabolism and lower drug levels, especially in the presence of inducers like cigarette smoke.[1]
Dopamine D2 Receptor Signaling
Caption: this compound's antagonism at the Dopamine D2 receptor.
The therapeutic action of this compound is tightly linked to its blockade of D2 receptors in the mesolimbic pathway.[13][19] By preventing dopamine from binding, this compound inhibits the Gαi-protein coupled pathway, which leads to a downstream modulation of adenylyl cyclase and cAMP levels.[20] It also impacts the cAMP-independent pathway involving β-arrestin 2 and AKT1.[20] Genetic variants in DRD2 can alter receptor expression or affinity, thereby influencing the degree of blockade and subsequent clinical response.
Serotonin 5-HT2A Receptor Signaling
Caption: this compound's inverse agonism at the 5-HT2A receptor.
This compound acts as an inverse agonist at 5-HT2A receptors, meaning it not only blocks serotonin from binding but also reduces the receptor's basal, constitutive activity.[21] This action, which modulates dopamine and glutamate release in the cortex, is thought to contribute to its efficacy against negative symptoms and its lower propensity to cause extrapyramidal side effects compared to typical antipsychotics.[13][21] Chronic this compound treatment can also activate the JAK/STAT pathway, leading to increased expression of Regulator of G-protein Signaling (RGS) proteins, which desensitizes the 5-HT2A receptor pathway over time.[22][23][24]
Conclusion and Future Directions
The evidence strongly supports the role of genetic variations in determining an individual's response to this compound. Polymorphisms in CYP1A2, DRD2, HTR2C, and LEP are among the most robustly supported markers for predicting pharmacokinetic, therapeutic, and adverse outcomes.[1] While these findings are promising, the effect size of individual SNPs is often modest, and clinical implementation of pharmacogenetic testing is not yet standard practice.
Future research should focus on:
-
Polygenic Risk Scores (PRS): Integrating the small effects of multiple genetic variants into a single score to improve predictive power.
-
Large-Scale, Diverse Cohorts: Validating known associations and discovering new ones in large, multi-ethnic populations to ensure findings are broadly applicable.
-
Randomized Controlled Trials: Conducting prospective clinical trials to definitively demonstrate that genotype-guided dosing and drug selection lead to superior clinical outcomes.
By continuing to unravel the complex interplay between genetics and this compound response, the field can move closer to a precision medicine approach, ultimately improving the safety and efficacy of treatment for patients with severe mental illness.
References
- 1. tandfonline.com [tandfonline.com]
- 2. mdpi.com [mdpi.com]
- 3. Adverse Drug Reactions of this compound, Clozapine and Loxapine in Children and Youth: A Systematic Pharmacogenetic Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacogenetics of antipsychotic treatment response and side effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The pharmacogenetics of treatment with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ClinPGx [clinpgx.org]
- 7. Frontiers | Genetic Polymorphisms Associated With the Pharmacokinetics, Pharmacodynamics and Adverse Effects of this compound, Aripiprazole and Risperidone [frontiersin.org]
- 8. Pharmacogenetics and this compound treatment: CYP1A2*1F and serotonergic polymorphisms influence therapeutic outcome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Case Report: I want more this compound: pharmacogenetic insights into a patient's preference for high-dose this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Genetic Polymorphisms Associated With the Pharmacokinetics, Pharmacodynamics and Adverse Effects of this compound, Aripiprazole and Risperidone - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Genetic Association of this compound Treatment Response in Han Chinese Schizophrenia Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 13. psychiatryonline.org [psychiatryonline.org]
- 14. Converging evidence for the association of functional genetic variation in the serotonin receptor 2a gene with prefrontal function and this compound treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. psychiatryinvestigation.org [psychiatryinvestigation.org]
- 16. researchgate.net [researchgate.net]
- 17. Protocol for a pharmacogenomic study on individualised antipsychotic drug treatment for patients with schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. pure.amsterdamumc.nl [pure.amsterdamumc.nl]
- 20. pnas.org [pnas.org]
- 21. Pharmacological fingerprint of antipsychotic drugs at the serotonin 5-HT2A receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Chronic this compound activates the Stat3 signal transduction pathway and alters expression of components of the 5-HT2A receptor signaling system in rat frontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Chronic this compound Activates the Stat3 Signal Transduction Pathway and Alters Expression of Components of the 5-HT2A Receptor Signaling System in Rat Frontal Cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Activation of the JAK-STAT pathway by this compound is necessary for desensitization of serotonin2A receptor-stimulated phospholipase C signaling in rat frontal cortex but not serotonin2A receptor-stimulated hormone release - PMC [pmc.ncbi.nlm.nih.gov]
Olanzapine's Impact on Neuroplasticity and Cognitive Function in Schizophrenia: A Technical Guide
This technical guide provides an in-depth analysis of the effects of olanzapine, a second-generation antipsychotic, on neuroplasticity and cognitive function in individuals with schizophrenia. It is intended for researchers, scientists, and professionals in drug development, offering a comprehensive summary of quantitative data, detailed experimental methodologies, and visual representations of key biological pathways and experimental designs.
Introduction
Cognitive impairment is a core feature of schizophrenia, significantly impacting functional outcomes.[1] While first-generation antipsychotics were primarily effective for positive symptoms, second-generation antipsychotics (SGAs) like this compound have shown some potential to improve cognitive deficits.[2] This guide explores the multifaceted mechanisms through which this compound may exert these effects, focusing on its influence on neuroplasticity—the brain's ability to reorganize itself by forming new neural connections. The mechanisms under investigation include the modulation of neurotrophic factors, neurotransmitter systems, and synaptic architecture.[3][4][5]
Effects on Cognitive Function
This compound has been shown to improve performance across several cognitive domains in patients with schizophrenia. However, the extent of this improvement can vary, and not all cognitive functions are equally affected.
Quantitative Data on Cognitive Improvement
Numerous studies have evaluated the cognitive effects of this compound in schizophrenia, often yielding improvements in specific domains. Treatment with this compound for six months has been associated with significant enhancements in attention, verbal fluency, selective attention, executive functioning, verbal and visual learning and memory, and psychomotor tracking.[2] Notably, in some studies, no aspect of cognitive performance was worsened by this compound treatment.[2][6]
| Cognitive Domain | Study Population | Treatment Duration | Key Findings | Reference |
| Multiple Domains | 34 patients with schizophrenia or schizoaffective disorder | 6 weeks and 6 months | Significant improvement in 9 of 19 cognitive tests, including selective attention, verbal learning and memory, and verbal fluency after 6 weeks.[2] Further improvements in executive functioning and visual learning and memory at 6 months. | [2] |
| Verbal Memory | 21 patients with chronic schizophrenia | Not specified | Significant improvement in verbal memory compared to a group receiving risperidone (B510) or typical neuroleptics. | [2] |
| Various Domains | 38 outpatients with chronic schizophrenia | 6 months | No significant differences in cognitive improvement between patients treated with this compound and those on other antipsychotics.[7] | [7] |
| Recognition and Working Memory | Mouse model of schizophrenia | 4 weeks | Low to moderate doses (0.5 and 1.3 mg/kg) improved recognition and working memory. The highest dose (5 mg/kg) impaired these functions.[8] | [8] |
Experimental Protocols for Cognitive Assessment
The assessment of cognitive function in schizophrenia clinical trials utilizes standardized and comprehensive neuropsychological test batteries.
-
MATRICS Consensus Cognitive Battery (MCCB): This is a widely used battery that assesses seven key cognitive domains: verbal learning and memory, visual learning and memory, vigilance, working memory, social cognition, processing speed, and reasoning and problem-solving.[1]
-
Brief Assessment of Cognition in Schizophrenia (BACS): A shorter battery that is also frequently used in clinical trials.[1]
-
Cambridge Neuropsychological Test Automated Battery (CANTAB): A computerized assessment tool that offers standardized stimulus presentation and scoring, and is sensitive to pharmacological manipulations.[9]
-
Repeatable Battery for the Assessment of Neuropsychological Status (RBANS): Used to evaluate immediate memory, attention, and delayed memory.[10]
-
Schizophrenia Cognition Rating Scale (SCoRS): A 20-item interview-based assessment covering the seven cognitive domains of the MATRICS battery.
A typical clinical trial protocol to assess the cognitive effects of this compound would involve:
-
Patient Recruitment: Patients diagnosed with schizophrenia (e.g., according to DSM-III-R criteria) who are partial responders to typical antipsychotic treatment.[2]
-
Baseline Assessment: Administration of a comprehensive neurocognitive battery (e.g., MCCB or a selection of tests covering multiple domains) and clinical rating scales like the Brief Psychiatric Rating Scale (BPRS).[2]
-
Treatment: Patients are switched to this compound, with the dose adjusted as needed (e.g., average dose of 13.4 mg/day, range 5–20 mg/day).[2]
-
Follow-up Assessments: The neurocognitive battery and clinical scales are re-administered at specific time points, such as 6 weeks and 6 months, to track changes in cognitive performance and psychopathology.[2]
References
- 1. academic.oup.com [academic.oup.com]
- 2. Cognitive Effects of this compound Treatment in Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antipsychotic Drugs and Neuroplasticity: Insights into the Treatment and Neurobiology of Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. login.medscape.com [login.medscape.com]
- 5. Antipsychotics-Induced Changes in Synaptic Architecture and Functional Connectivity: Translational Implications for Treatment Response and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pharmakeftiki.hsmc.gr [pharmakeftiki.hsmc.gr]
- 9. Assessing cognitive function in clinical trials of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Metabolic adverse effects of this compound on cognitive dysfunction: A possible relationship between BDNF and TNF-alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
Olanzapine's Interaction with Muscarinic and Histamine Receptors: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Olanzapine, a second-generation atypical antipsychotic, is a cornerstone in the management of schizophrenia and bipolar disorder.[1] Its therapeutic efficacy is attributed to a complex pharmacodynamic profile, characterized by interactions with a wide array of neurotransmitter receptors.[2] Among these, its potent antagonism at muscarinic acetylcholine (B1216132) and histamine (B1213489) H1 receptors is of significant clinical and scientific interest, contributing to both its therapeutic actions and a portion of its side-effect profile, such as anticholinergic effects and sedation.[3][4] This technical guide provides a comprehensive examination of this compound's interaction with muscarinic and histamine receptors, presenting quantitative binding data, detailed experimental protocols for assessing these interactions, and visual representations of the relevant signaling pathways and experimental workflows.
Quantitative Analysis of this compound's Receptor Binding Affinity
The affinity of this compound for muscarinic and histamine receptor subtypes has been quantified through various in vitro radioligand binding assays. The equilibrium dissociation constant (Ki) is a measure of the binding affinity of a ligand for a receptor; a lower Ki value indicates a higher binding affinity. The following tables summarize the reported Ki values for this compound at human muscarinic and histamine H1 receptors.
Table 1: Binding Affinity of this compound for Muscarinic Receptor Subtypes
| Receptor Subtype | Ki (nM) | Reference |
| M1 | 1.9 - 73 | [3][5] |
| M2 | 18 | [3] |
| M3 | 25 | [3] |
| M4 | 13 | [3] |
| M5 | Not consistently reported |
Note: The range of Ki values for the M1 receptor may reflect different experimental conditions, such as the use of intact versus disrupted cells.[5]
Table 2: Binding Affinity of this compound for the Histamine H1 Receptor
| Receptor | Ki (nM) | Reference |
| H1 | 2.0 - 7 | [6][7] |
Signaling Pathways
This compound functions as an antagonist at both muscarinic and histamine H1 receptors, thereby blocking the downstream signaling cascades initiated by the endogenous ligands, acetylcholine and histamine, respectively.[5] These receptors are G-protein coupled receptors (GPCRs) that utilize distinct signaling pathways to elicit cellular responses.[8][9]
Muscarinic Receptor Signaling
Muscarinic receptors are divided into five subtypes (M1-M5) which couple to different G-proteins.[10]
-
M1, M3, and M5 Receptors: These subtypes primarily couple to Gq/11 proteins. Upon activation, Gq/11 stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[10]
-
M2 and M4 Receptors: These subtypes couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[11]
Caption: Muscarinic Receptor Signaling Pathways.
Histamine H1 Receptor Signaling
The histamine H1 receptor is coupled to the Gq/11 G-protein.[4] Similar to the M1, M3, and M5 muscarinic receptors, its activation by histamine leads to the stimulation of phospholipase C and the subsequent production of IP3 and DAG, resulting in an increase in intracellular calcium and activation of PKC.[4]
Caption: Histamine H1 Receptor Signaling Pathway.
Experimental Protocols
The characterization of this compound's interaction with muscarinic and histamine receptors involves a combination of binding and functional assays.
Radioligand Binding Assay (Competition Assay)
This assay determines the affinity (Ki) of this compound for the receptor by measuring its ability to compete with a radiolabeled ligand of known affinity.
Objective: To determine the Ki of this compound for a specific muscarinic or histamine receptor subtype.
Materials:
-
Cell membranes expressing the receptor of interest (e.g., from CHO or HEK293 cells transfected with the human M1 or H1 receptor gene).
-
Radioligand (e.g., [3H]-N-methylscopolamine ([3H]-NMS) for muscarinic receptors, [3H]-pyrilamine for H1 receptors).
-
Unlabeled this compound.
-
Non-specific binding competitor (e.g., atropine (B194438) for muscarinic receptors, diphenhydramine (B27) for H1 receptors).
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
96-well plates.
-
Cell harvester and glass fiber filters.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Plate Setup: In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and competition with various concentrations of this compound.
-
Reagent Addition:
-
Total Binding: Add radioligand and cell membranes to the wells.
-
Non-specific Binding: Add radioligand, a high concentration of the non-specific binding competitor, and cell membranes.
-
Competition: Add radioligand, varying concentrations of this compound, and cell membranes.
-
-
Incubation: Incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding CPM from the total binding CPM.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional Assays
Functional assays are employed to determine whether this compound acts as an agonist, antagonist, or inverse agonist at the receptor.
This assay is suitable for Gq/11-coupled receptors (M1, M3, M5, and H1) and measures the accumulation of inositol phosphates (IPs), a downstream product of PLC activation.[12]
Objective: To assess the antagonist activity of this compound at Gq/11-coupled receptors.
Materials:
-
Intact cells expressing the receptor of interest.
-
[3H]-myo-inositol.
-
Agonist (e.g., carbachol (B1668302) for muscarinic receptors, histamine for H1 receptors).
-
This compound.
-
LiCl (to inhibit inositol monophosphatase and allow IPs to accumulate).
-
Quenching solution (e.g., ice-cold trichloroacetic acid).
-
Anion exchange chromatography columns.
Procedure:
-
Cell Labeling: Incubate cells with [3H]-myo-inositol for 24-48 hours to label the cellular phosphoinositide pools.
-
Pre-incubation: Pre-incubate the labeled cells with varying concentrations of this compound or vehicle.
-
Stimulation: Add a fixed concentration of the agonist in the presence of LiCl and incubate for a specified time.
-
Extraction: Terminate the reaction and extract the soluble inositol phosphates.
-
Separation: Separate the [3H]-inositol phosphates from other radiolabeled molecules using anion exchange chromatography.
-
Quantification: Quantify the amount of radioactivity in the inositol phosphate (B84403) fraction using a scintillation counter.
-
Data Analysis: Plot the agonist-stimulated accumulation of inositol phosphates in the presence of different concentrations of this compound to determine the IC50 of this compound's antagonist effect.
This is a high-throughput assay that measures changes in intracellular calcium concentration using a calcium-sensitive fluorescent dye.[11]
Objective: To measure the antagonist effect of this compound on Gq/11-coupled receptor-mediated calcium release.
Materials:
-
Cells expressing the receptor of interest.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Agonist.
-
This compound.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
A fluorescence plate reader with an integrated fluidics system (e.g., FLIPR or FlexStation).
Procedure:
-
Cell Plating: Plate cells in a 96- or 384-well black-walled, clear-bottom plate and allow them to adhere.
-
Dye Loading: Load the cells with the calcium-sensitive dye.
-
Compound Addition: Add varying concentrations of this compound to the wells and pre-incubate.
-
Measurement: Place the plate in the fluorescence reader. The instrument will add a fixed concentration of the agonist to the wells and simultaneously measure the change in fluorescence intensity over time, which corresponds to the change in intracellular calcium concentration.
-
Data Analysis: Determine the inhibitory effect of this compound on the agonist-induced calcium response and calculate its IC50 value.
Caption: Experimental Workflow for GPCR Antagonist Characterization.
Conclusion
This compound exhibits high affinity for and potent antagonism of both muscarinic and histamine H1 receptors. This guide provides a foundational understanding of these interactions, from the quantitative binding affinities to the underlying cellular signaling mechanisms and the experimental methodologies used for their characterization. The provided protocols and diagrams serve as a resource for researchers and drug development professionals investigating the complex pharmacology of this compound and other compounds targeting these critical GPCRs. A thorough understanding of these interactions is paramount for the development of novel therapeutics with improved efficacy and side-effect profiles.
References
- 1. researchgate.net [researchgate.net]
- 2. Radioreceptor binding profile of the atypical antipsychotic this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. liesbethreneman.com [liesbethreneman.com]
- 4. s3-ap-southeast-2.amazonaws.com [s3-ap-southeast-2.amazonaws.com]
- 5. Antagonism by this compound of dopamine D1, serotonin2, muscarinic, histamine H1 and alpha 1-adrenergic receptors in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel this compound analogues presenting a reduced H1 receptor affinity and retained 5HT2A/D2 binding affinity ratio - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tohoku.elsevierpure.com [tohoku.elsevierpure.com]
- 8. teachmephysiology.com [teachmephysiology.com]
- 9. bio.libretexts.org [bio.libretexts.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. The in vivo effects of this compound and other antipsychotic agents on receptor occupancy and antagonism of dopamine D1, D2, D3, 5HT2A and muscarinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Understanding the Linear Pharmacokinetics of Olanzapine Within the Clinical Dosing Range: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Olanzapine, an atypical antipsychotic medication, is widely prescribed for the treatment of schizophrenia and bipolar disorder. A thorough understanding of its pharmacokinetic profile is crucial for optimizing therapeutic regimens, ensuring patient safety, and guiding further drug development. This technical guide provides a comprehensive overview of the linear pharmacokinetics of this compound within its established clinical dosing range. This compound's pharmacokinetics are characterized by dose-proportionality, meaning that as the dose is increased, the resulting plasma concentrations and overall drug exposure increase in a predictable and linear fashion.[1][2][3]
Core Pharmacokinetic Properties
This compound is well-absorbed after oral administration, with peak plasma concentrations typically reached within 5 to 8 hours.[1][2] The absorption of this compound is not significantly affected by food.[1][2] It undergoes extensive first-pass metabolism in the liver, resulting in an oral bioavailability of approximately 60%.[4] this compound is widely distributed throughout the body, with a large volume of distribution of about 1000 liters.[2][5] It is highly bound (93%) to plasma proteins, primarily albumin and α1-acid glycoprotein, over a concentration range of 7 to 1100 ng/mL.[2]
The mean elimination half-life of this compound in healthy individuals is approximately 30 to 33 hours, with a range of 21 to 54 hours.[2][5] Apparent plasma clearance averages around 25 to 26 L/hr, with a range of 12 to 47 L/hr.[2] Due to its long half-life, once-daily administration of this compound leads to the attainment of steady-state concentrations in about one week.[2]
Data Presentation: Dose Proportionality of this compound
The linearity of this compound pharmacokinetics is demonstrated by the dose-proportional increase in key pharmacokinetic parameters, such as maximum plasma concentration (Cmax) and area under the plasma concentration-time curve (AUC), with increasing doses. The following tables summarize data from clinical studies that illustrate this relationship.
| Dose | Cmax (ng/mL) | AUC (ng·h/mL) | Study Population |
| 2.5 mg | 4.5 ± 1.5 | 161 ± 61 | Healthy Male Chinese Subjects |
| 5 mg | 9.7 ± 3.0 | 358 ± 121 | Healthy Male Chinese Subjects |
| 10 mg | 17.5 ± 5.6 | 766 ± 259 | Healthy Male Chinese Subjects |
| 2.5 mg | 4.8 ± 1.8 | 172 ± 50 | Healthy Male Caucasian Subjects |
| 5 mg | 8.2 ± 2.6 | 363 ± 115 | Healthy Male Caucasian Subjects |
| 10 mg | 18.5 ± 6.2 | 754 ± 245 | Healthy Male Caucasian Subjects |
Table 1: Single-Dose Pharmacokinetics of this compound in Healthy Male Subjects. Data from a randomized, three-period study demonstrates dose-proportional increases in Cmax and AUC.[6]
| Dose Group | This compound Dose | Geometric Mean Cmax,ss (ng/mL) (%CV) | Geometric Mean AUC,ss (ng·h/mL) (%CV) |
| A | 20 mg/day | 57.8 (40.2) | 997 (38.5) |
| B | 30 mg/day -> 40 mg/day | 75.6 (86.7) | 1220 (88.0) |
| C | 40 mg/day | 94.1 (50.2) | 1630 (53.9) |
Table 2: Steady-State Pharmacokinetics of Higher-Dose this compound in Stable Psychiatric Subjects. This table shows that even at higher doses, this compound maintains dose-proportional pharmacokinetics.[3]
Metabolic Pathways of this compound
This compound is extensively metabolized in the liver primarily through two main pathways: direct glucuronidation and cytochrome P450 (CYP) mediated oxidation.[2]
-
Direct Glucuronidation: The major circulating metabolite is the 10-N-glucuronide, which is pharmacologically inactive and does not cross the blood-brain barrier.[1]
-
CYP-Mediated Oxidation: The primary CYP isozyme involved in this compound metabolism is CYP1A2, which leads to the formation of N-desmethyl-olanzapine. To a lesser extent, CYP2D6 is also involved.[2]
Factors that can influence these metabolic pathways and thus affect this compound clearance include:
-
Smoking: Tobacco smoke induces CYP1A2, leading to increased clearance of this compound in smokers compared to non-smokers.
-
Gender: Females tend to have a slightly lower clearance of this compound compared to males.[1]
-
Age: Elderly individuals may have a prolonged half-life and reduced clearance of this compound.[1]
Experimental Protocols
The determination of this compound's pharmacokinetic profile relies on robust and validated bioanalytical methods and well-designed clinical studies.
Bioanalytical Method: LC-MS/MS for this compound Quantification in Human Plasma
A common and highly sensitive method for quantifying this compound in plasma is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
1. Sample Preparation (Liquid-Liquid Extraction):
-
To a 400 µL aliquot of human plasma, add an internal standard (e.g., venlafaxine).[7]
-
Vortex the mixture.
-
Add a suitable organic solvent (e.g., methyl tert-butyl ether) for extraction.[7]
-
Vortex vigorously and then centrifuge to separate the organic and aqueous layers.
-
Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.
2. Chromatographic Conditions:
-
Column: A reverse-phase C18 column (e.g., ACE C18, 125 x 4.6 mm, 5 µm) is typically used.[7]
-
Mobile Phase: An isocratic mobile phase consisting of a mixture of an aqueous solution with a modifier (e.g., 0.1% formic acid) and an organic solvent (e.g., acetonitrile (B52724) with 0.1% formic acid) is common. A 50:50 (v/v) ratio can be used.[7]
-
Flow Rate: A flow rate of around 1.2 mL/min is often employed.[7]
-
Injection Volume: Typically 10 µL.
3. Mass Spectrometric Conditions:
-
Ionization Mode: Positive electrospray ionization (ESI+) is used.[7][8]
-
Detection Mode: Multiple Reaction Monitoring (MRM) is employed for high selectivity and sensitivity.[7][8]
-
MRM Transitions:
4. Method Validation: The method must be validated according to regulatory guidelines, assessing parameters such as linearity, accuracy, precision, selectivity, recovery, and stability.[7][9]
Typical Clinical Pharmacokinetic Study Protocol
1. Study Design:
-
A single-dose, two-treatment, two-period crossover design is often used for bioequivalence studies.[10] For dose-proportionality studies, a randomized, multiple-period design with different dose levels is appropriate.[6]
2. Subject Population:
-
Healthy male and non-pregnant, non-lactating female volunteers are typically recruited.[10]
-
Inclusion Criteria: May include specific age ranges and a body mass index (BMI) within a healthy range.
-
Exclusion Criteria: Often include a history of significant medical or psychiatric conditions, allergies to the study drug, substance abuse, and use of concomitant medications that could interfere with this compound metabolism.[11][12]
3. Dosing and Administration:
-
Subjects receive a single oral dose of this compound at the specified strength(s) after an overnight fast.[9]
-
For orally disintegrating tablets, the tablet is placed on the tongue to disintegrate and then swallowed without water.[10]
4. Blood Sampling:
-
Blood samples are collected in tubes containing an anticoagulant (e.g., K3EDTA) at pre-defined time points before and after drug administration.[9]
-
A typical sampling schedule for a single-dose study might be: pre-dose (0 h), and at 1, 2, 3, 4, 6, 8, 12, 24, 36, 48, 72, 96, 120, and 168 hours post-dose.[13]
5. Pharmacokinetic Analysis:
-
Plasma concentrations of this compound are determined using a validated bioanalytical method.
-
Pharmacokinetic parameters such as Cmax, Tmax, AUC, and t1/2 are calculated from the plasma concentration-time data using non-compartmental analysis.
Conclusion
The pharmacokinetic profile of this compound is well-characterized by its linear and dose-proportional nature within the clinical dosing range. This predictability is a key feature that allows for straightforward dose adjustments to achieve desired therapeutic concentrations. The primary routes of metabolism via glucuronidation and CYP1A2-mediated oxidation are well-established, as are the factors that can influence its clearance. The use of sensitive and specific bioanalytical methods, such as LC-MS/MS, in well-controlled clinical studies is essential for accurately defining the pharmacokinetic properties of this compound and ensuring its safe and effective use in clinical practice. This guide provides a foundational understanding for researchers and drug development professionals working with this important therapeutic agent.
References
- 1. medsafe.govt.nz [medsafe.govt.nz]
- 2. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 3. A double-blind, randomized trial to evaluate the pharmacokinetics and tolerability of 30 or 40 mg/d oral this compound relative to 20 mg/d oral this compound in stable psychiatric subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. omicsonline.org [omicsonline.org]
- 5. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. This compound pharmacokinetics are similar in Chinese and Caucasian subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The development and validation of a method for quantifying this compound in human plasma by liquid chromatography tandem mass spectrometry and its application in a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. DEVELOPMENT OF LC-MS/MS METHOD FOR DETERMINATION OF THE this compound IN HUMAN PLASMA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. This compound versus Placebo in Outpatient Adults with Anorexia Nervosa: A randomized clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 12. psychiatryonline.org [psychiatryonline.org]
- 13. bmjopen.bmj.com [bmjopen.bmj.com]
Methodological & Application
Application Notes and Protocols for the Quantification of Olanzapine in Human Plasma
These application notes provide detailed methodologies for the quantitative analysis of Olanzapine in human plasma samples, tailored for researchers, scientists, and professionals in drug development. The protocols described herein leverage common analytical techniques such as High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), ensuring high sensitivity and selectivity for pharmacokinetic and therapeutic drug monitoring studies.
Introduction
This compound is an atypical antipsychotic agent widely used in the treatment of schizophrenia and bipolar disorder. Monitoring its concentration in human plasma is crucial for optimizing therapeutic outcomes and minimizing adverse effects.[1][2] The analytical methods detailed below are designed to provide accurate and reproducible quantification of this compound from a complex biological matrix. Due to the administration of low doses and the drug's bioavailability, effective sample preparation to purify and concentrate the analyte is essential for sensitive detection.[1] Common sample preparation techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE).[1][2]
Quantitative Data Summary
The following tables summarize the quantitative performance characteristics of various analytical methods for this compound quantification in human plasma, facilitating a comparative assessment of their suitability for specific research needs.
Table 1: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Methods
| Parameter | Method 1 | Method 2[3] | Method 3[4] | Method 4[5] |
| Linearity Range (ng/mL) | 0.005 - 0.50 (in whole blood) | 1 - 20 | 0.10 - 40.0 | 0.1 - 20 |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 0.005 (in whole blood) | N/A | 0.10 | 0.1 |
| Intra-day Precision (% CV) | < 11% | < 11.60% | < 5.0% | < 10% |
| Inter-day Precision (% CV) | < 11% | < 11.60% | < 5.0% | < 10% |
| Accuracy (% RE) | 85 - 115% | < 1.66% | N/A | < 10% |
| Mean Recovery (%) | 103% | 90.08% | > 90% | N/A |
| Internal Standard | Dibenzepine | Venlafaxine | Quetiapine | This compound-d3 |
Table 2: High-Performance Liquid Chromatography (HPLC) Methods
| Parameter | Method 1 (UV Detection)[6] | Method 2 (Electrochemical Detection)[7] |
| Linearity Range (ng/mL) | 5 - 100 | 0.25 - 100 |
| Limit of Quantification (LOQ) (ng/mL) | 5 | 0.25 |
| Intra-day Precision (% CV) | 5.0% | 3.22% (average) |
| Inter-day Precision (% CV) | 4.0% | 3.22% (average) |
| Accuracy (% Error) | -8.00% to 1.24% | 96.6% (average) |
| Mean Recovery (%) | 89.4 ± 3.3% | N/A |
| Internal Standard | Clozapine | N/A |
Experimental Protocols
Detailed methodologies for sample preparation and analysis are provided below.
Protocol 1: LC-MS/MS Method with Protein Precipitation
This protocol outlines a simple and rapid method for the quantification of this compound in human plasma using protein precipitation followed by LC-MS/MS analysis.
1. Sample Preparation: Protein Precipitation
-
Objective: To remove proteins from the plasma sample that can interfere with the analysis.
-
Procedure:
-
Pipette 200 µL of human plasma into a microcentrifuge tube.
-
Add 20 µL of an internal standard working solution (e.g., this compound-d3, 100 ng/mL in methanol).
-
Add 600 µL of cold acetonitrile (B52724) to precipitate the proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex for 30 seconds and transfer to an autosampler vial for injection.
-
2. LC-MS/MS Analysis
-
Liquid Chromatography Conditions:
-
Column: C18 column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start with 95% A, decrease to 5% A over 3 minutes, hold for 1 minute, then return to initial conditions and equilibrate for 2 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Optimize ion source parameters (e.g., capillary voltage, source temperature, gas flows) according to the instrument manufacturer's guidelines.
-
Caption: Workflow for this compound Quantification by LC-MS/MS with Protein Precipitation.
Protocol 2: HPLC-UV Method with Liquid-Liquid Extraction
This protocol details a robust HPLC-UV method for this compound quantification using liquid-liquid extraction for sample cleanup.
1. Sample Preparation: Liquid-Liquid Extraction
-
Objective: To extract this compound from the plasma matrix into an organic solvent, leaving interfering substances behind.
-
Procedure:
-
To 1 mL of plasma in a glass tube, add 50 µL of internal standard (e.g., Clozapine, 1 µg/mL).[6]
-
Add 100 µL of 1 M sodium hydroxide (B78521) to alkalize the sample.
-
Add 5 mL of n-hexane:isoamyl alcohol (90:10, v/v) as the extraction solvent.[6]
-
Vortex for 2 minutes and then centrifuge at 3000 x g for 10 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Add 150 µL of 0.1 M phosphate (B84403) buffer (pH 2.2) for back-extraction.[6]
-
Vortex for 2 minutes and centrifuge at 3000 x g for 10 minutes.
-
Collect the lower aqueous layer and inject it into the HPLC system.
-
2. HPLC-UV Analysis
-
Chromatographic Conditions:
-
Column: C6 analytical column (e.g., 250 mm x 4.6 mm, 5 µm).[6]
-
Mobile Phase: A mixture of water and acetonitrile (55:45, v/v) containing 0.009 M heptanesulfonic acid sodium salt and 0.06 M monobasic potassium phosphate, adjusted to pH 2.7.[6]
-
Flow Rate: 1.0 mL/min.[6]
-
Injection Volume: 50 µL.
-
Detection Wavelength: 254 nm.[6]
-
Column Temperature: Ambient.
-
Caption: Workflow for this compound Quantification by HPLC-UV with LLE.
Concluding Remarks
The selection of an appropriate analytical method for this compound quantification depends on the specific requirements of the study, including sensitivity, sample throughput, and available instrumentation. LC-MS/MS methods generally offer higher sensitivity and selectivity, making them suitable for studies requiring low detection limits. HPLC-UV methods, while typically less sensitive, provide a cost-effective and robust alternative for therapeutic drug monitoring where higher concentrations are expected. The protocols provided here serve as a comprehensive guide for the successful implementation of these analytical techniques in a research or clinical laboratory setting.
References
- 1. A Review of Advances in Bioanalytical Methods for the Detection and Quantification of this compound and Its Metabolites in Complex Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. The development and validation of a method for quantifying this compound in human plasma by liquid chromatography tandem mass spectrometry and its application in a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Optimized UPLC-MS/MS method for the quantitation of this compound in human plasma: application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of this compound in human plasma by reversed-phase high-performance liquid chromatography with ultraviolet detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Analysis of this compound in human plasma utilizing reversed-phase high-performance liquid chromatography with electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Novel Olanzapine Formulations for Enhanced Brain Targeting
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the development and characterization of novel olanzapine formulations designed to enhance brain delivery. Detailed protocols for the synthesis and evaluation of these formulations are included to facilitate the replication and advancement of these techniques in a laboratory setting.
This compound, a second-generation antipsychotic, is a cornerstone in the treatment of schizophrenia and bipolar disorder.[1][2][3][4][5] However, its therapeutic efficacy is often limited by poor brain bioavailability due to extensive first-pass metabolism in the liver and the restrictive nature of the blood-brain barrier (BBB).[1][2][3][4][6] To overcome these challenges, researchers have focused on developing novel drug delivery systems that can effectively transport this compound to the central nervous system, thereby increasing its therapeutic concentration at the target site and potentially reducing systemic side effects.[1][2][3]
This document details various nanoparticle-based strategies, including solid lipid nanoparticles (SLNs), polymeric nanoparticles, and polymersomes, for enhanced brain targeting of this compound. Additionally, the intranasal route of administration is explored as a non-invasive method to bypass the BBB.[1][6]
Data Presentation: Comparative Summary of Novel this compound Formulations
The following tables summarize the quantitative data from various studies on novel this compound formulations, providing a clear comparison of their physicochemical properties and in vivo performance.
Table 1: Physicochemical Characteristics of this compound Nanoparticles
| Formulation Type | Polymer/Lipid | Particle Size (nm) | Polydispersity Index (PDI) | Entrapment Efficiency (%) | Drug Loading (%) | Zeta Potential (mV) | Reference |
| Polymersomes (PolyOla) | Poloxamer 401 | 78.3 ± 4.5 | 0.21 ± 0.03 | 91.36 ± 3.55 | 9.11 ± 1.59 | -14.64 ± 2.9 | [1] |
| Solid Lipid Nanoparticles (SLNs) | Glyceryl Monostearate (GMS) | 165.1 ± 2.2 | - | - | - | +35.29 ± 1.2 | [2][3] |
| Solid Lipid Nanoparticles (SLNs) | Tripalmitin (TP) | 110.5 ± 0.5 | - | - | - | +66.50 ± 0.7 | [2][3] |
| PLGA Nanoparticles | Poly(lactic-co-glycolic acid) | 91.2 ± 5.2 | - | 68.91 ± 2.31 | - | - | [6] |
| Chitosan Nanoparticles | Chitosan | 183.1 ± 8.42 | 0.122 ± 0.08 | 72.42 ± 3.65 | 26.04 ± 2.12 | +52.1 ± 2.4 | [4][7] |
| Polyvinylpyrrolidone (PVP-K15) Nanoparticles | PVP-K15 | 95.2 ± 4.66 | 0.282 ± 0.18 | 76.4 ± 6.93 | - | -17.09 | [8][9] |
| Soluplus® Nanoparticles | Soluplus® | 115.76 ± 5.45 | 0.240 ± 0.07 | 78.4 ± 5.46 | - | -19.01 | [10][11] |
Table 2: In Vivo Pharmacokinetic and Brain Targeting Efficiency of this compound Formulations in Rats
| Formulation | Route of Administration | Cmax in Brain (ng/g) | AUC in Brain (ng·h/g) | Brain/Blood Ratio | Drug Targeting Efficiency (%) | Direct Transport Percentage (%) | Reference |
| This compound Solution | Intravenous | - | - | - | - | - | [6] |
| This compound Solution | Intranasal | - | - | - | - | - | [6] |
| PLGA Nanoparticles | Intranasal | 6.35 times higher than IV solution | 10.86 times higher than IN solution | - | - | - | [6] |
| Polymersomes (PolyOla) | Intranasal | 2.7-fold increase vs. oral | 5.7-fold increase vs. oral | - | 365.38 | - | [1] |
| Solid Lipid Nanoparticles | Intravenous | - | 23-fold higher than OLZ suspension | - | - | - | [2][3][12] |
| Micellar Nanocarriers | Intranasal | - | - | 0.92 | 520.26 | 80.76 | [13] |
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the development and evaluation of novel this compound formulations.
Protocol 1: Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs) by Solvent Diffusion Method
This protocol is adapted from the methodology described for the preparation of OLZ-SLNs.[2][3][12]
Materials:
-
This compound (OLZ)
-
Glyceryl monostearate (GMS) or Tripalmitin (TP)
-
Tween 80
-
Stearylamine
-
Ethanol
-
Distilled water
Equipment:
-
Magnetic stirrer with hot plate
-
Homogenizer
-
Malvern Zetasizer or similar particle size analyzer
Procedure:
-
Preparation of the Organic Phase: Dissolve a specific amount of OLZ and the chosen lipid (GMS or TP) in ethanol.
-
Preparation of the Aqueous Phase: Dissolve Tween 80 and stearylamine (as a positive charge inducer) in distilled water. Heat the aqueous phase to the same temperature as the organic phase.
-
Formation of the Emulsion: Add the organic phase dropwise into the aqueous phase under continuous stirring at a specific speed (e.g., 5000 rpm) for a defined period (e.g., 4 hours).
-
Homogenization: Subject the resulting emulsion to homogenization to reduce the particle size.
-
Formation of SLNs: Allow the nanoemulsion to cool down to room temperature while stirring, leading to the precipitation of the lipid and the formation of solid lipid nanoparticles.
-
Characterization:
-
Particle Size and Zeta Potential: Analyze the particle size, polydispersity index (PDI), and zeta potential of the prepared SLNs using a Malvern Zetasizer.
-
Entrapment Efficiency: Determine the amount of this compound entrapped in the SLNs by separating the nanoparticles from the aqueous phase by ultracentrifugation and quantifying the free drug in the supernatant using a suitable analytical method like HPLC.
-
Protocol 2: Preparation of this compound-Loaded PLGA Nanoparticles by Nanoprecipitation
This protocol is based on the nanoprecipitation technique used for preparing OLZ-loaded PLGA nanoparticles.[6]
Materials:
-
This compound (OZ)
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Poloxamer 188 or other suitable stabilizer
-
Distilled water
Equipment:
-
Magnetic stirrer
-
Syringe pump
-
Rotary evaporator
Procedure:
-
Organic Phase Preparation: Dissolve OLZ and PLGA in acetone.
-
Aqueous Phase Preparation: Prepare an aqueous solution of the stabilizer (e.g., Poloxamer 188).
-
Nanoprecipitation: Add the organic phase dropwise to the aqueous phase under moderate magnetic stirring. The nanoparticles will form spontaneously as the acetone diffuses into the aqueous phase.
-
Solvent Evaporation: Remove the acetone from the nanoparticle suspension using a rotary evaporator at reduced pressure.
-
Purification: Centrifuge the nanoparticle suspension to pellet the nanoparticles, then wash them with distilled water to remove any unentrapped drug and excess stabilizer.
-
Lyophilization (Optional): For long-term storage, the nanoparticles can be lyophilized with a cryoprotectant.
-
Characterization:
-
Particle Size and Zeta Potential: Measure using dynamic light scattering.
-
Entrapment Efficiency: Quantify the encapsulated this compound after dissolving a known amount of nanoparticles in a suitable organic solvent and analyzing by HPLC.
-
Protocol 3: In Vitro Drug Release Study
This protocol outlines a general method for assessing the in vitro release of this compound from nanoparticle formulations.
Materials:
-
This compound-loaded nanoparticle formulation
-
Phosphate buffered saline (PBS) at a relevant pH (e.g., 7.4)
-
Dialysis membrane with an appropriate molecular weight cut-off
Equipment:
-
Shaking incubator or water bath
-
HPLC or UV-Vis spectrophotometer
Procedure:
-
Sample Preparation: Place a known amount of the this compound-loaded nanoparticle suspension into a dialysis bag.
-
Release Medium: Immerse the dialysis bag in a known volume of PBS (the release medium) maintained at 37°C with continuous stirring.
-
Sampling: At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh PBS to maintain sink conditions.
-
Quantification: Analyze the concentration of this compound in the collected samples using a validated HPLC or UV-Vis spectrophotometric method.
-
Data Analysis: Plot the cumulative percentage of drug released versus time to obtain the release profile.
Protocol 4: In Vivo Biodistribution Study in Rats
This protocol provides a general framework for evaluating the brain targeting efficiency of novel this compound formulations in a rat model.[1][2][3][6][12]
Animals:
-
Male Wistar or Sprague-Dawley rats
Materials:
-
This compound formulation (test group)
-
This compound solution (control group)
-
Anesthesia
-
Surgical tools
-
Centrifuge
-
Homogenizer
-
HPLC or LC-MS/MS system
Procedure:
-
Animal Dosing: Divide the rats into groups and administer the this compound formulation (e.g., intravenously or intranasally) and the control this compound solution at a specific dose.
-
Blood and Brain Collection: At predetermined time points after administration, anesthetize the animals and collect blood samples via cardiac puncture. Immediately perfuse the brain with saline to remove residual blood and then excise the brain.
-
Sample Processing:
-
Plasma: Centrifuge the blood samples to separate the plasma.
-
Brain Homogenate: Weigh the brain tissue and homogenize it in a suitable buffer.
-
-
Drug Extraction: Extract this compound from the plasma and brain homogenate samples using an appropriate solvent extraction method.
-
Quantification: Analyze the concentration of this compound in the processed samples using a validated HPLC or LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as Cmax, Tmax, and AUC for both plasma and brain.
-
Brain Targeting Efficiency Calculation: Determine the drug targeting efficiency (DTE) and direct transport percentage (DTP) using the following equations:
-
DTE = (AUCbrain/AUCblood)formulation / (AUCbrain/AUCblood)solution
-
DTP = [(AUCbrain)IN - F * (AUCbrain)IV] / (AUCbrain)IN * 100, where F = (AUCblood)IN / (AUCblood)IV
-
Visualizations: Experimental Workflows
The following diagrams, created using the DOT language for Graphviz, illustrate the key experimental workflows described in the protocols.
Caption: Workflow for the preparation and characterization of this compound-loaded Solid Lipid Nanoparticles (SLNs).
Caption: Workflow for the preparation and characterization of this compound-loaded PLGA Nanoparticles.
Caption: Workflow for the in vivo biodistribution study of novel this compound formulations.
Conclusion
The development of novel formulations, particularly nanoparticle-based systems, holds significant promise for enhancing the brain targeting of this compound. The data presented herein demonstrates that strategies such as the use of solid lipid nanoparticles, polymeric nanoparticles, and intranasal delivery can substantially increase the concentration of this compound in the brain, which may lead to improved therapeutic outcomes and a reduction in dose-related side effects. The provided protocols offer a foundation for researchers to further explore and optimize these innovative drug delivery systems.
References
- 1. mdpi.com [mdpi.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Enhanced brain targeting efficacy of this compound through solid lipid nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. japsonline.com [japsonline.com]
- 5. Intranasal Drug Delivery of this compound-Loaded Chitosan Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development and evaluation of this compound-loaded PLGA nanoparticles for nose-to-brain delivery: in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. japsonline.com [japsonline.com]
- 8. bijps.uobaghdad.edu.iq [bijps.uobaghdad.edu.iq]
- 9. researchgate.net [researchgate.net]
- 10. farmaciajournal.com [farmaciajournal.com]
- 11. Formulation, in vitro and in vivo evaluation of this compound nanoparticles dissolving microneedles for transdermal delivery [pharmacia.pensoft.net]
- 12. taylorfrancis.com [taylorfrancis.com]
- 13. Brain targeting of this compound via intranasal delivery of core-shell difunctional block copolymer mixed nanomicellar carriers: in vitro characterization, ex vivo estimation of nasal toxicity and in vivo biodistribution studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis and Characterization of Olanzapine Polymorphic Forms for Improved Dissolution
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis, characterization, and dissolution analysis of various polymorphic forms of Olanzapine. The provided protocols are intended to enable the replication of key experiments for the purpose of identifying and selecting the optimal solid-state form of this compound for pharmaceutical development, with a focus on enhancing dissolution properties.
Introduction to this compound Polymorphism
This compound, an atypical antipsychotic medication, is known to exist in multiple crystalline forms, known as polymorphs.[1] These polymorphs, while chemically identical, exhibit different physical properties, including melting point, stability, solubility, and dissolution rate.[2] The control of polymorphism is critical in pharmaceutical development, as the dissolution rate can significantly impact the bioavailability of the drug.[3] Form I is the thermodynamically stable form, while other forms like Form II, III, IV, and V are metastable.[2][4] Notably, metastable forms often exhibit higher dissolution rates, which can be advantageous for drug delivery.[5] This document outlines the procedures to synthesize and characterize several of these forms to evaluate their potential for improved dissolution.
Data Presentation: Physicochemical Properties and Dissolution
The following tables summarize key quantitative data for different this compound forms.
Table 1: Key Physicochemical Properties of this compound Polymorphs
| Polymorph | Melting Point (°C) | Key PXRD Peaks (2θ) | Reference |
| Form I | ~195 | 8.79, 18.48 | [1][6] |
| Form II | ~184 | 10.92, 12.99, 14.03, 19.38 | [3][6] |
| Form III | Not clearly reported | Characteristic peaks distinct from Form I and II | [4] |
| Form IV | 189.1 ± 0.1 | Distinct pattern from Forms I, II, III | [7] |
| Form V | Not clearly reported | Characteristic peaks distinct from other forms | [4] |
Table 2: Comparative Dissolution Data of this compound Forms
| Formulation / Polymorph | Dissolution Medium | Time (min) | % Drug Dissolved | Reference |
| Pure this compound (Form I) | pH 7.4 Phosphate (B84403) Buffer | 60 | ~30% | [8] |
| Form I (<63 µm) | pH 6.8 Phosphate Buffer | 30 | ~40% | [7] |
| Form IV (<63 µm) | pH 6.8 Phosphate Buffer | 30 | ~75% | [7] |
| Amorphous Solid Dispersion | 0.1 N HCl | 20 | >90% | [8] |
| Freeze-Dried Tablets | Not Specified | 5 | >90% |
Note: Direct comparative dissolution data for all polymorphic forms under identical conditions is limited in the literature. The data presented is compiled from various studies and may have different experimental setups.
Experimental Protocols
Synthesis of this compound Polymorphic Forms
The following protocols describe the synthesis of different this compound polymorphs. Form I is often used as the starting material for the generation of other forms.
Protocol 3.1.1: Synthesis of this compound Form I
This protocol is based on the crystallization from a specific solvent system.
-
Reaction Setup: Mix 4-amino-2-methyl-10H-thieno[2,3-b][1][9]benzodiazepine hydrochloride with a mixture of 1-methylpiperazine, dimethylsulfoxide, and toluene.
-
Reaction: Reflux the mixture.
-
Purification: After the reaction is complete, extract the mixture with a low boiling point solvent like dichloromethane.
-
pH Adjustment: Adjust the pH of the solution to 7.5-9.0 using a basic solution (e.g., methanolic sodium hydroxide).
-
Crystallization: Crystallize the product at a temperature between 0°C and 30°C. Seeding with pure Form I crystals can improve the yield.
-
Isolation: Filter the solid product, wash with a suitable solvent, and dry under vacuum.
Protocol 3.1.2: Synthesis of this compound Form III
This protocol involves the dissolution of Form I in an acidic solution followed by precipitation.
-
Dissolution: Dissolve 10 g of this compound Form I in a mixture of 30 ml of acetic acid and 40 ml of water.
-
Filtration: Filter the solution through celite to obtain a clear solution.
-
Precipitation: Maintain the solution at 20°C and rapidly add 30 ml of 25% aqueous ammonia (B1221849) solution over 10 minutes to adjust the pH to approximately 6.
-
Stirring: Stir the solution for 30 minutes as solids precipitate.
-
Final pH Adjustment: Add another 30 ml of ammonia solution to bring the pH to about 10.
-
Isolation: Stir the contents for an additional period, then filter the solid, wash with water, and dry to obtain Form III.[4]
Protocol 3.1.3: Synthesis of this compound Form IV
This protocol utilizes a polymer-based molecular dispersion and heat-induced crystallization.[6]
-
Dispersion Preparation: Prepare an amorphous solid dispersion of this compound in a polymer matrix (e.g., polyvinylpyrrolidone (B124986) - PVP) by spray drying.
-
Forced Crystallization: Heat the amorphous dispersion to induce crystallization. This can be done in a Differential Scanning Calorimeter (DSC) to monitor the process.
-
Scale-Up and Isolation: For larger quantities, heat the dispersion under vacuum at an elevated isothermal temperature.
-
Purification: Dissolve the polymer in a selective solvent in which the this compound crystals are insoluble.
-
Centrifugation: Collect the insoluble Form IV crystals by centrifugation.
-
Drying: Dry the collected crystals.
Protocol 3.1.4: Synthesis of this compound Form V
This protocol involves dissolving Form I in an acid and precipitating with a base.
-
Dissolution: Dissolve 10 g of this compound Form I in a mixture of 10 ml of formic acid and 40 ml of water.
-
Filtration: Filter the solution over celite.
-
Precipitation: Slowly add the filtered solution to a stirred 25% aqueous ammonia solution (70 ml) containing a few seed crystals of Form V.
-
Temperature Control: Maintain the temperature between 15 to 25°C during the addition.
-
Stirring and Isolation: Stir the mixture for 1 hour, then filter the solids, wash with water, and dry to yield Form V.[4]
Characterization of this compound Polymorphs
The following are generalized protocols for the characterization techniques. Instrument parameters should be optimized as needed.
Protocol 3.2.1: Powder X-Ray Diffraction (PXRD)
-
Sample Preparation: Gently grind the sample to a fine powder. A sieve fraction of BSS # 120/240 can be used to minimize preferred orientation.[9]
-
Instrument Setup: Use a diffractometer with CuKα radiation.
-
Scan Parameters:
-
Scan Range (2θ): 5° to 40°
-
Step Size: 0.05°
-
Step Time: 5 seconds[9]
-
-
Data Analysis: Identify the characteristic peaks for each polymorph and compare them with reference patterns.
Protocol 3.2.2: Differential Scanning Calorimetry (DSC)
-
Sample Preparation: Accurately weigh 3-5 mg of the sample into an aluminum pan and hermetically seal it.[7]
-
Instrument Setup: Calibrate the instrument for temperature and heat flow. Use a nitrogen purge (20 mL/min).
-
Heating Program:
-
Temperature Range: 30°C to 260°C
-
Heating Rate: 10°C/min[7]
-
-
Data Analysis: Determine the onset temperature and peak maximum of endothermic (melting) and exothermic (crystallization) events.
Protocol 3.2.3: Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: Prepare a potassium bromide (KBr) pellet containing approximately 2% of the sample.
-
Instrument Setup: Use an FT-IR spectrometer.
-
Scan Parameters:
-
Spectral Range: 4000 cm⁻¹ to 400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
-
Data Analysis: Compare the vibrational spectra of the different forms, noting shifts in characteristic peaks.
Protocol 3.2.4: In Vitro Dissolution Study
-
Apparatus: USP 2 (Paddle) apparatus.[7]
-
Dissolution Medium: 900 mL of a suitable buffer (e.g., pH 6.8 phosphate buffer).[7]
-
Temperature: 37 ± 0.5°C.
-
Paddle Speed: 50 RPM.[7]
-
Sample Introduction: Add a known amount of the this compound polymorph to the dissolution vessel.
-
Sampling: Withdraw aliquots at predetermined time intervals (e.g., 5, 10, 15, 30, 45, 60 minutes) and replace with fresh, pre-warmed medium.
-
Analysis: Filter the samples and determine the concentration of dissolved this compound using a validated analytical method, such as UV-Vis spectrophotometry.
Visualized Workflows and Relationships
The following diagrams illustrate the logical workflow for polymorph screening and characterization.
References
- 1. researchgate.net [researchgate.net]
- 2. Crystal forms in pharmaceutical applications: this compound, a gift to crystal chemistry that keeps on giving - PMC [pmc.ncbi.nlm.nih.gov]
- 3. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 4. US6348458B1 - Polymorphic forms of this compound - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 8. japsonline.com [japsonline.com]
- 9. Quantification of this compound polymorphs using powder X-ray diffraction technique - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of liquid chromatography-tandem mass spectrometry for Olanzapine quantification.
Application Note and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the quantitative analysis of olanzapine in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This compound is an atypical antipsychotic medication used in the treatment of schizophrenia and bipolar disorder. Therapeutic drug monitoring and pharmacokinetic studies of this compound require sensitive, selective, and robust analytical methods. LC-MS/MS has emerged as the gold standard for bioanalysis due to its high sensitivity and specificity. This application note details various sample preparation techniques, chromatographic separation conditions, and mass spectrometric parameters for the successful quantification of this compound. The provided protocols and data will enable researchers, scientists, and drug development professionals to establish and validate their own LC-MS/MS methods for this compound analysis.
Introduction
This compound is an atypical antipsychotic agent with a high affinity for dopamine (B1211576) and serotonin (B10506) receptors. Accurate measurement of this compound concentrations in biological fluids such as plasma, serum, and whole blood is crucial for therapeutic drug monitoring, pharmacokinetic and bioequivalence studies, and in forensic investigations.[1][2][3][4][5] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers significant advantages over other analytical techniques, including superior sensitivity, specificity, and high throughput capabilities. This note outlines validated methods for this compound quantification using LC-MS/MS.
Experimental Workflows and Methodologies
A typical workflow for the quantification of this compound by LC-MS/MS involves several key steps: sample preparation, chromatographic separation, and mass spectrometric detection. The following diagram illustrates the general experimental workflow.
Detailed Experimental Protocols
Several well-established protocols for this compound quantification are summarized below, offering a range of options for sample preparation and analytical conditions.
Protocol 1: Liquid-Liquid Extraction (LLE)
This protocol is adapted from a method for quantifying this compound in human plasma.[3][6]
-
Sample Preparation:
-
To 400 µL of human plasma, add a known amount of an internal standard (e.g., Venlafaxine or Irbesartan).[3][6]
-
Add 5 mL of an extraction solvent mixture, such as diethyl ether-diisopropyl ether (1:1, v/v) or methyl tert-butyl ether.[3][6]
-
Vortex the mixture for 5 minutes and then centrifuge at 4000 rpm for 7 minutes.[7]
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable volume of the mobile phase.
-
-
Liquid Chromatography:
-
Column: ACE C18 (125 x 4.6 mm, 5 µm) or equivalent.[3]
-
Mobile Phase: Isocratic elution with a mixture of water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid (50:50 v/v).[3]
-
Flow Rate: 1.2 mL/min.[3]
-
Column Temperature: 35°C.[1]
-
-
Mass Spectrometry:
Protocol 2: Solid-Phase Extraction (SPE)
This protocol is based on methods utilizing SPE for cleaner sample extracts.[1][4][8]
-
Sample Preparation:
-
To 200 µL of plasma, add the internal standard (e.g., quetiapine (B1663577) or this compound-d3).[4][8]
-
Pre-condition an SPE cartridge (e.g., Waters Oasis HLB) with methanol (B129727) followed by water.[4]
-
Load the plasma sample onto the SPE cartridge.
-
Wash the cartridge with water to remove interferences.
-
Elute this compound and the internal standard with an appropriate solvent, such as acetonitrile:water (90:10, v/v).[4]
-
Evaporate the eluate and reconstitute the residue in the mobile phase.
-
-
Liquid Chromatography:
-
Mass Spectrometry:
Protocol 3: Protein Precipitation (PPT)
This protocol offers a simpler and faster sample preparation approach.[5]
-
Sample Preparation:
-
To a volume of whole blood or plasma, add an internal standard (e.g., dibenzepine).[5]
-
Add acidic methanol (protein precipitant) to the sample.
-
Vortex the mixture and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant for injection into the LC-MS/MS system.
-
-
Liquid Chromatography:
-
Column: Zorbax Extend-C18.[5]
-
Mobile Phase: Gradient elution with 5 mM ammonium (B1175870) hydroxide (B78521) (pH 9.0) in 95:5 (v/v) water:acetonitrile (A) and acetonitrile (B).[5]
-
Flow Rate: 0.200 mL/min.[5]
-
Column Temperature: 30°C.[5]
-
-
Mass Spectrometry:
Quantitative Data Summary
The performance of various LC-MS/MS methods for this compound quantification is summarized in the tables below. These tables provide a comparative overview of key validation parameters.
Table 1: Liquid Chromatography and Mass Spectrometry Parameters
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Matrix | Human Plasma | Human Plasma | Whole Blood | Human Serum |
| Internal Standard | Venlafaxine[3] | Quetiapine[4] | Dibenzepine[5] | This compound-d3[9] |
| Column | ACE C18[3] | ACE 5 C18-300[4] | Zorbax Extend-C18[5] | HSS T3[9] |
| Mobile Phase | Water/ACN with 0.1% Formic Acid (Isocratic)[3] | Water/ACN with Formic Acid (Isocratic)[1] | Ammonium Hydroxide/ACN (Gradient)[5] | Water/Methanol with Formic Acid (Gradient)[9] |
| Ionization | ESI+[3] | ESI+[4] | ESI+[5] | ESI+[9] |
| MRM Transition (this compound) | m/z 313.1 > 256.1[3] | m/z 313 > 256[4] | Not Specified | m/z 313.1 > 256.1[9] |
| MRM Transition (IS) | m/z 278.1 > 260.2[3] | m/z 384 > 253[4] | Not Specified | m/z 316.1 > 256.1[9] |
Table 2: Method Validation and Performance Data
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Linearity Range (ng/mL) | 1 - 20[3] | 0.10 - 40.0[4] | 0.005 - 0.50 (mg/kg)[5] | 5 - 500 (nM)[9] |
| LLOQ (ng/mL) | 1[3] | 0.10[4] | 0.005 (mg/kg)[5] | 0.5 (nM)[9] |
| Intra-day Precision (%RSD) | < 11.60%[3] | < 5.0%[4] | < 11%[5] | ≤ 4.8%[9] |
| Inter-day Precision (%RSD) | < 11.60%[3] | < 5.0%[4] | < 11%[5] | ≤ 4.8%[9] |
| Accuracy (%RE) | < 1.66%[3] | Not Specified | 85 - 115%[5] | 2.6 - 11.9%[9] |
| Recovery (%) | 90.08%[3] | > 90%[4] | 103%[5] | 84 - 95%[9] |
Method Validation Logic
The validation of a bioanalytical method is a critical process to ensure the reliability of the obtained data. The following diagram illustrates the logical relationship between key validation parameters.
Conclusion
The LC-MS/MS methods described in this application note provide a robust and reliable means for the quantification of this compound in various biological matrices. The detailed protocols and compiled quantitative data offer a solid foundation for researchers and scientists to develop and validate their own analytical procedures. The high sensitivity and specificity of LC-MS/MS make it an indispensable tool for therapeutic drug monitoring, pharmacokinetic research, and other applications requiring accurate this compound measurement.
References
- 1. DEVELOPMENT OF LC-MS/MS METHOD FOR DETERMINATION OF THE this compound IN HUMAN PLASMA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Optimized UPLC-MS/MS method for the quantitation of this compound in human plasma: application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The development and validation of a method for quantifying this compound in human plasma by liquid chromatography tandem mass spectrometry and its application in a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. Determination of this compound for therapeutic drug monitoring in schizophrenia patients by LC/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Quantification of this compound by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A UPLC-MSMS method for the analysis of this compound in serum-with particular emphasis on drug stability testing - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Clinical Trials of Olanzapine in Adolescent Schizophrenic Patients
Audience: Researchers, scientists, and drug development professionals.
Introduction
Olanzapine is an atypical antipsychotic medication with established efficacy in the treatment of schizophrenia in adults. Its use in adolescent populations requires careful consideration of specific trial designs, efficacy endpoints, and safety monitoring, particularly concerning metabolic side effects.[1][2] These application notes provide a comprehensive overview and detailed protocols for designing and implementing clinical trials of this compound in adolescents (ages 13-17) with schizophrenia.
Clinical Trial Design Synopsis
A robust clinical trial design for this compound in adolescent schizophrenia is typically a randomized, double-blind, placebo-controlled study.[3][4][5] An open-label extension phase can provide valuable long-term safety and efficacy data.
Key Design Elements:
-
Phase: Phase 3 pivotal trials are necessary for regulatory approval.[3]
-
Duration: Acute treatment phases are typically 6-8 weeks, with the option for a longer-term open-label extension of at least 26 weeks to assess long-term safety.[3][6]
-
Patient Population: Adolescents aged 13-17 years with a primary diagnosis of schizophrenia as defined by the Diagnostic and Statistical Manual of Mental Disorders (DSM).[3][7]
-
Intervention: this compound administered orally, with a flexible dosing schedule.
-
Control: Placebo is a critical comparator to establish efficacy.
-
Primary Efficacy Endpoint: The primary outcome is typically the change from baseline in the total score of the Positive and Negative Syndrome Scale (PANSS).
-
Secondary Efficacy Endpoints: Secondary measures often include the Clinical Global Impressions-Severity (CGI-S) and Brief Psychiatric Rating Scale for Children (BPRS-C).
-
Safety Endpoints: Comprehensive safety monitoring is crucial, with a focus on metabolic parameters, extrapyramidal symptoms (EPS), and other adverse events.
Subject Selection Criteria
Clearly defined inclusion and exclusion criteria are essential for patient safety and data integrity.
| Criteria | Inclusion | Exclusion |
| Age | Male or female, 13 to 17 years of age.[3][8] | - |
| Diagnosis | Diagnosis of schizophrenia per DSM-IV-TR (or current version).[3] | Current diagnosis of delusional disorder, psychotic disorder NOS, schizophreniform disorder, schizoaffective disorder, bipolar disorder, attention deficit/hyperactivity disorder, or major depressive disorder.[3] |
| Informed Consent | Patient and parent/legal guardian must provide written informed consent.[3] | - |
| Prior Treatment | - | Previous non-response to an adequate course of this compound.[3] |
| Medical Conditions | Medically stable. | Acute or unstable medical conditions.[3] Female patients who are pregnant or nursing.[3] |
| Suicidality | - | Judged to be at serious suicidal risk.[3] |
| Substance Use | - | Substance dependence (excluding nicotine (B1678760) and caffeine) within the past 30 days.[7] |
Dosing and Administration Protocol
A flexible-dose design allows for titration to an optimal therapeutic dose for each patient.
| Parameter | Protocol |
| Starting Dose | 2.5 to 5 mg of this compound taken orally once daily.[1][8][9] |
| Titration Schedule | Dose adjustments can be made in increments of 2.5 to 5 mg at intervals of not less than one week.[1] |
| Target Dose | The target dose is typically 10 mg per day.[1][8] |
| Maximum Dose | The maximum dose should not exceed 20 mg per day.[1][8] |
| Formulation | Oral tablets or orally disintegrating tablets are suitable formulations.[8] |
Efficacy Assessment Protocols
Standardized and validated rating scales should be used to assess efficacy. Rater training and calibration are critical to ensure the reliability of these measures.[10][11][12][13]
Positive and Negative Syndrome Scale (PANSS)
-
Objective: To assess the positive, negative, and general psychopathology of schizophrenia.
-
Frequency: Administered at baseline, and at regular intervals (e.g., weekly or bi-weekly) throughout the study.
-
Protocol:
-
Rater Training: All raters must undergo comprehensive training on the PANSS, including a review of the manual, scoring conventions, and rating of standardized training videos. Certification of raters is recommended.[10][11][14]
-
Interview: The Structured Clinical Interview for PANSS (SCI-PANSS) should be used to ensure a systematic and comprehensive assessment.[12]
-
Rating Period: Ratings are based on the patient's symptoms and behavior over the past week.[10]
-
Scoring: The 30-item scale is rated on a 7-point scale from 1 (absent) to 7 (extreme). The total score, as well as subscale scores for positive, negative, and general psychopathology, should be calculated.
-
Clinical Global Impressions (CGI) Scale
-
Objective: To provide a clinician's overall assessment of the patient's illness severity and improvement.[15]
-
Frequency: Administered at baseline and at each study visit.
-
Protocol:
-
Components: The CGI consists of two main components: Severity of Illness (CGI-S) and Global Improvement (CGI-I).[15]
-
CGI-S: Rated on a 7-point scale from 1 (normal, not at all ill) to 7 (among the most extremely ill patients). The rating is based on the clinician's total experience with this patient population.[15]
-
CGI-I: Rated on a 7-point scale from 1 (very much improved) to 7 (very much worse) compared to the patient's condition at baseline.[15]
-
Brief Psychiatric Rating Scale for Children (BPRS-C)
-
Objective: To provide a concise profile of childhood behavioral and emotional symptomatology.[16]
-
Frequency: Administered at baseline and at each study visit.
-
Protocol:
-
Version: The anchored version of the BPRS-C is recommended to improve inter-rater reliability.[16][17]
-
Rater: Should be completed by a mental health professional trained in the assessment of adolescents.[16]
-
Scoring: The scale consists of items rated on a 7-point scale of severity. A total score is calculated by summing the individual item scores.[18][19][20]
-
Safety and Tolerability Assessment Protocols
Vigilant monitoring for adverse events is paramount, especially for metabolic side effects, which are a known concern with this compound in adolescents.
Metabolic Monitoring
-
Objective: To monitor for weight gain, hyperglycemia, and dyslipidemia.
-
Frequency: At baseline, at regular intervals during the study (e.g., weeks 4, 8, 12, and then quarterly), and at the end of the study.
-
Protocol:
-
Anthropometric Measurements:
-
Weight and Height: Measure at each visit to calculate Body Mass Index (BMI).
-
Waist Circumference: Measure at baseline and at key follow-up visits.
-
-
Laboratory Assessments:
-
Fasting Plasma Glucose: A fasting blood sample should be collected in the morning. The enzymatic method (glucose oxidase or hexokinase) is the standard for analysis.[21]
-
Fasting Lipid Panel: A fasting blood sample is required. The panel should include total cholesterol, triglycerides, HDL-cholesterol, and calculated LDL-cholesterol and non-HDL-cholesterol.[22][23]
-
Sample Handling: Blood samples should be processed according to the central laboratory's manual, typically involving centrifugation to separate plasma or serum, which is then stored at appropriate temperatures until analysis.[21]
-
-
| Parameter | Baseline | Week 4 | Week 8 | Week 12 | Quarterly |
| Weight/BMI | ✓ | ✓ | ✓ | ✓ | ✓ |
| Waist Circumference | ✓ | ✓ | ✓ | ||
| Fasting Glucose | ✓ | ✓ | ✓ | ✓ | ✓ |
| Fasting Lipids | ✓ | ✓ | ✓ |
Extrapyramidal Symptoms (EPS) Monitoring
-
Objective: To assess for the emergence of drug-induced movement disorders.
-
Frequency: At baseline and at each study visit.
-
Protocol:
-
Scales: Utilize standardized rating scales such as the Abnormal Involuntary Movement Scale (AIMS) for tardive dyskinesia, the Barnes Akathisia Rating Scale (BARS) for akathisia, and the Simpson-Angus Scale (SAS) for parkinsonism.
-
Clinical Observation: Clinicians should be trained to observe for any signs of EPS.
-
Visualizations
This compound Signaling Pathways
Caption: this compound's mechanism of action involves antagonism of dopamine D2 and serotonin 5-HT2A receptors.
Experimental Workflow for an this compound Clinical Trial
Caption: A typical workflow for a randomized, placebo-controlled clinical trial of this compound in adolescents.
References
- 1. drugs.com [drugs.com]
- 2. This compound (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. fda.gov [fda.gov]
- 5. This compound versus placebo for people with schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A prospective, open-label trial of this compound in adolescents with schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. droracle.ai [droracle.ai]
- 9. reference.medscape.com [reference.medscape.com]
- 10. Positive and Negative Syndrome Scale (PANSS) Training: Challenges, Solutions, and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Evaluation of standardized rater training for the Positive and Negative Syndrome Scale (PANSS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scribd.com [scribd.com]
- 13. researchgate.net [researchgate.net]
- 14. Positive And Negative Syndrome Scale (PANSS) Training Workshop – MAGNET [magnetctn.com]
- 15. The Clinical Global Impressions Scale: Applying a Research Tool in Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. candapediatricmedicalhomes.wordpress.com [candapediatricmedicalhomes.wordpress.com]
- 17. ohsu.edu [ohsu.edu]
- 18. reap.asia [reap.asia]
- 19. smchealth.org [smchealth.org]
- 20. dochub.com [dochub.com]
- 21. Testing Blood Glucose In A Clinical Diagnostic Lab: Step-By-Step Process [needle.tube]
- 22. Lipid and Glucose Panel | Ulta Lab Tests [ultalabtests.com]
- 23. myadlm.org [myadlm.org]
Application Notes and Protocols for Studying Olanzapine's Effects in Animal Models of Psychosis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for investigating the therapeutic potential of Olanzapine in established animal models of psychosis. The methodologies outlined below are designed to assess the effects of this compound on behaviors analogous to the positive, negative, and cognitive symptoms of schizophrenia.
Overview of Animal Models
The study of antipsychotic drugs like this compound relies on animal models that replicate specific aspects of psychosis. Commonly used models involve the administration of psychotomimetic agents or neurodevelopmental manipulations to induce behaviors relevant to the disorder.
Pharmacologically-Induced Models
These models utilize drugs to induce a hyperdopaminergic or hypoglutamatergic state, mimicking certain neurochemical imbalances observed in psychosis.
-
NMDA Receptor Antagonist Models (PCP, MK-801, Ketamine): Phencyclidine (PCP), dizocilpine (B47880) (MK-801), and ketamine are non-competitive antagonists of the N-methyl-D-aspartate (NMDA) receptor. Their administration in rodents produces a range of behaviors, including hyperlocomotion (a model for positive symptoms), social withdrawal (negative symptoms), and cognitive deficits.[1]
-
Dopamine (B1211576) Agonist-Induced Hyperactivity (Amphetamine): Amphetamine increases synaptic dopamine levels, leading to hyperlocomotion in rodents. This model is primarily used to screen for antipsychotic efficacy against positive symptoms.
Neurodevelopmental Models
These models aim to replicate the neurodevelopmental abnormalities hypothesized to underlie schizophrenia.
-
Neonatal Ventral Hippocampal Lesion (NVHL) Model: Lesioning the ventral hippocampus in neonatal rats leads to the emergence of behavioral abnormalities in adulthood that resemble positive, negative, and cognitive symptoms of schizophrenia.[1] This model is valuable for studying the delayed onset of symptoms and the effects of chronic drug treatment.[1]
-
Social Isolation Model: Rearing rodents in social isolation from a young age can induce behavioral changes, including anxiety, aggression, and cognitive impairments, which are relevant to the negative and cognitive symptoms of schizophrenia.[2][3]
Experimental Protocols
The following are detailed protocols for key behavioral assays used to assess the efficacy of this compound in animal models of psychosis.
Locomotor Activity
This test is used to assess spontaneous motor activity and is sensitive to the stimulant effects of psychotomimetic drugs and the sedative effects of antipsychotics.
Apparatus: An open-field arena (e.g., 40 x 40 x 40 cm) equipped with infrared beams or a video-tracking system to automatically record movement.
Protocol:
-
Acclimate the animal to the testing room for at least 30 minutes before the test.
-
Gently place the animal in the center of the open-field arena.
-
Record locomotor activity (e.g., distance traveled, rearing frequency) for a specified period (e.g., 30-60 minutes).
-
For drug-induced hyperactivity studies, administer this compound or vehicle at a specified time before the psychotomimetic agent (e.g., PCP, MK-801, or amphetamine).
-
Record locomotor activity immediately after the administration of the psychotomimetic agent.
Data Analysis: The total distance traveled and the number of rearings are the primary measures. A reduction in psychotomimetic-induced hyperactivity by this compound is indicative of antipsychotic-like efficacy.
Prepulse Inhibition (PPI) of the Acoustic Startle Reflex
PPI is a measure of sensorimotor gating, a pre-attentive process that is deficient in individuals with schizophrenia.
Apparatus: A startle chamber equipped with a loudspeaker to deliver acoustic stimuli and a sensor to measure the whole-body startle response.
Protocol:
-
Acclimate the animal to the startle chamber for a brief period (e.g., 5 minutes) with background white noise.
-
The test session consists of a series of trials, including:
-
Pulse-alone trials: A strong acoustic stimulus (e.g., 120 dB) is presented.
-
Prepulse-pulse trials: A weaker, non-startling acoustic stimulus (prepulse; e.g., 3-12 dB above background) precedes the startling pulse by a short interval (e.g., 100 ms).
-
No-stimulus trials: Only background noise is present.
-
-
The order of trials is randomized.
-
For drug studies, administer this compound or vehicle before placing the animal in the chamber.
Data Analysis: PPI is calculated as the percentage reduction in the startle response in prepulse-pulse trials compared to pulse-alone trials: %PPI = [1 - (Startle amplitude on prepulse-pulse trial / Startle amplitude on pulse-alone trial)] x 100 An improvement in PPI deficits by this compound suggests a restoration of sensorimotor gating.
Novel Object Recognition (NOR) Test
The NOR test assesses recognition memory, a cognitive domain often impaired in schizophrenia.[4]
Apparatus: An open-field arena, similar to that used for locomotor activity testing, and two sets of identical objects and one novel object.
Protocol:
-
Habituation: Allow the animal to explore the empty arena for a few minutes on consecutive days.
-
Familiarization Phase (Trial 1): Place the animal in the arena with two identical objects and allow it to explore for a set period (e.g., 5-10 minutes).
-
Retention Interval: Return the animal to its home cage for a specific duration (e.g., 1 hour to 24 hours).
-
Test Phase (Trial 2): Place the animal back in the arena where one of the familiar objects has been replaced with a novel object.
-
Record the time spent exploring each object (sniffing, touching).
Data Analysis: A discrimination index is calculated: Discrimination Index = (Time exploring novel object - Time exploring familiar object) / (Total exploration time) A higher discrimination index indicates better recognition memory. This compound's ability to reverse a psychotomimetic-induced deficit in this task suggests pro-cognitive effects.[4]
Social Interaction Test
This test evaluates social behavior, which is often withdrawn in animal models of the negative symptoms of schizophrenia.[5]
Apparatus: An open-field arena.
Protocol:
-
Habituate the test animal to the arena for a short period.
-
Introduce a novel, unfamiliar animal of the same sex and strain into the arena.[2]
-
Record the total time the test animal spends in active social interaction (e.g., sniffing, grooming, following) over a defined period (e.g., 10 minutes).[2]
Data Analysis: A reduction in social interaction time is indicative of a social deficit.[2] An increase in interaction time following this compound treatment suggests efficacy against negative-like symptoms.
Quantitative Data Summary
The following tables summarize quantitative data on the effects of this compound in various animal models and behavioral tests.
Table 1: Effects of this compound on Locomotor Activity in Rodent Models of Psychosis
| Animal Model | Inducing Agent & Dose | This compound Dose (mg/kg) | Route | Key Findings |
| Mice | PCP (3.0 mg/kg) | 0.03 - 1.0 | i.p. | Reversed PCP-induced hyperlocomotion at doses below those that decreased spontaneous activity.[1] |
| Mice | MK-801 (0.3 mg/kg) | 0.1, 0.3, 1 | p.o. | Dose-dependently inhibited MK-801-induced hyperlocomotion by approximately 51%, 60%, and 90%, respectively.[6] |
| Rats | Social Isolation | 0.5, 1.3 | Chronic | Partially attenuated hyperlocomotion.[3] |
| Rats | None (spontaneous activity) | 2, 4 | B.I.D. for 21 days | Reduced locomotor activity in both male and female rats.[7][8] |
Table 2: Effects of this compound on Cognitive Deficits in Rodent Models of Psychosis
| Animal Model | Behavioral Assay | Inducing Agent & Dose | This compound Dose (mg/kg) | Route | Key Findings |
| Mice | Morris Water Maze | MK-801 (0.1 mg/kg for 9 days) | 0.05 | i.p. | Blocked MK-801-induced memory impairment.[1] |
| Mice | Novel Object Recognition | Social Isolation | 0.5, 1.3 | Chronic | Improved recognition memory.[3] |
| Mice | T-Maze Alternation | Social Isolation | 0.5, 1.3 | Chronic | Improved working memory performance.[3] |
| Mice | Novel Object Recognition | MK-801 (0.2 mg/kg) | 0.2, 0.4, 0.6 | i.p. | Reversed MK-801-induced cognitive impairment.[9] |
Table 3: Effects of this compound on Sensorimotor Gating and Social Behavior
| Animal Model | Behavioral Assay | Inducing Agent & Dose | This compound Dose (mg/kg) | Route | Key Findings |
| Rats | Prepulse Inhibition | Neonatal Ventral Hippocampal Lesion | Not Specified | Not Specified | Reversed lesion-induced PPI deficits.[10] |
| Rats | Social Interaction | PCP (2.0 mg/kg) | 0.16 - 2.5 | Daily for 3 or 21 days | Reduced PCP-induced social isolation.[1][11] |
| Wistar Rats | Prepulse Inhibition | None (strain-specific deficit) | 5 - 20 | i.p. | Potentiated the low level of PPI.[12] |
Signaling Pathways and Experimental Workflows
This compound's Primary Mechanism of Action
This compound is an atypical antipsychotic that acts as an antagonist at multiple neurotransmitter receptors.[13] Its primary therapeutic effects are attributed to its antagonist activity at dopamine D2 and serotonin (B10506) 5-HT2A receptors.[14] The blockade of D2 receptors in the mesolimbic pathway is thought to alleviate the positive symptoms of schizophrenia, while the antagonism of 5-HT2A receptors may contribute to its efficacy against negative symptoms and its lower propensity to cause extrapyramidal side effects.[14][15]
Experimental Workflow for a Pharmacologically-Induced Psychosis Model
The following diagram illustrates a typical experimental workflow for evaluating the efficacy of this compound in a pharmacologically-induced model of psychosis, such as the PCP or MK-801 model.
Logical Relationship of Behavioral Models to Schizophrenia Symptom Domains
This diagram illustrates how different animal model paradigms relate to the core symptom domains of schizophrenia.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound ameliorated cognition deficit in a schizophrenia mouse model | Pharmakeftiki [pharmakeftiki.hsmc.gr]
- 4. The novel object recognition test in rodents in relation to cognitive impairment in schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Treatments for Social Interaction Impairment in Animal Models of Schizophrenia: A Critical Review and Meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of Co-Treatment of this compound with SEP-363856 in Mice Models of Schizophrenia | MDPI [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Effects of this compound, sertindole and clozapine on MK-801 induced visual memory deficits in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Disruption of prepulse inhibition of startle reflex in a neurodevelopmental model of schizophrenia: reversal by clozapine, this compound and risperidone but not by haloperidol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Some, but not all, antipsychotic drugs potentiate a low level of prepulse inhibition shown by rats of the Wistar strain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. api.psychopharmacologyinstitute.com [api.psychopharmacologyinstitute.com]
- 14. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
Application Notes and Protocols: Olanzapine-Loaded Solid Lipid Nanoparticles for Nose-to-Brain Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Olanzapine is an atypical antipsychotic medication used in the treatment of schizophrenia and bipolar disorder.[1] However, its oral bioavailability is limited by extensive first-pass metabolism, and its passage across the blood-brain barrier (BBB) can be inefficient.[2][3] Nose-to-brain delivery of this compound using solid lipid nanoparticles (SLNs) presents a promising, non-invasive strategy to bypass the BBB and directly target the central nervous system (CNS).[4] This approach can enhance drug bioavailability in the brain, potentially leading to improved therapeutic efficacy and reduced systemic side effects.[2][5]
Solid lipid nanoparticles are colloidal carriers made from biocompatible and biodegradable lipids, which are solid at room and body temperature.[4][6] They are capable of encapsulating lipophilic drugs like this compound, protecting them from enzymatic degradation, and providing sustained release.[5][7] When administered intranasally, SLNs can be transported directly to the brain via the olfactory and trigeminal nerve pathways.[1][8] This application note provides detailed protocols for the preparation, characterization, and evaluation of this compound-loaded SLNs for nose-to-brain delivery.
Data Presentation: Formulation and Characterization of this compound-Loaded SLNs
The following tables summarize quantitative data from various studies on this compound-loaded SLNs, providing a comparative overview of different formulations and their physicochemical properties.
Table 1: Physicochemical Characterization of this compound-Loaded Solid Lipid Nanoparticles
| Formulation Code | Lipid(s) | Surfactant(s) | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Entrapment Efficiency (%) | Drug Loading (%) | Reference |
| OLZ-SLN1 | Glyceryl Monostearate (GMS) | Tween 80 | 165.1 ± 2.2 | - | +35.29 ± 1.2 | - | - | [2] |
| OLZ-SLN2 | Tripalmitin (TP) | Tween 80 | 110.5 ± 0.5 | - | +66.50 ± 0.7 | - | - | [2] |
| OLZ-NP1 | Chitosan | Tripolyphosphate | 183.1 ± 8.42 | 0.122 ± 0.08 | +52.1 ± 2.4 | 72.42 ± 3.65 | 26.04 ± 2.12 | [9] |
| OLZ-PLGA-NP | PLGA | - | 91.2 ± 5.2 | - | - | 68.91 ± 2.31 | - | [3] |
| GTS SLNs | Glyceryl Tristearate (GTS) | Poloxamer 407, HSPC | ~190 | - | - | > PRE, WE 85, GMS SLNs | - | [10] |
| PRE SLNs | Precirol ATO 5 (PRE) | Poloxamer 407, HSPC | ~190 | - | - | > WE 85, GMS SLNs | - | [10] |
| WE 85 SLNs | Witepsol E85 (WE 85) | Poloxamer 407, HSPC | ~190 | - | - | > GMS SLNs | - | [10] |
| GMS SLNs | Glyceryl Monostearate (GMS) | Poloxamer 407, HSPC | ~190 | - | - | - | - | [10] |
| OLAN-SLNs | - | - | 149.1 | 0.334 | -28.9 | 95% | - | [11] |
HSPC: Hydrogenated Soya Phosphatidylcholine
Table 2: In Vivo Pharmacokinetic Parameters of this compound Formulations
| Formulation | Animal Model | Route of Administration | Cmax (ng/mL) | Tmax (min) | AUC (ng·h/mL) | Relative Bioavailability in Brain | Reference |
| OLZ-SLNs (TP) | Wistar Rats | Intravenous | - | - | Higher than OLZ suspension | 23-fold increase | [2] |
| OLZ-Chitosan NPs | Rabbits | Intranasal | 197.0 ± 75.19 | 20 | - | - | [12] |
| OLZ Solution | Rabbits | Intranasal | 84.04 ± 44.38 | 20 | - | - | [12] |
| OLZ Solution | Rabbits | Intravenous | 364.22 ± 163.19 | 5 | - | - | [12] |
| OLZ-PLGA NPs | - | Intranasal | - | - | 6.35 times higher than IV solution, 10.86 times higher than IN solution | - | [3] |
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded SLNs by High-Speed Homogenization
This protocol describes the preparation of this compound-loaded SLNs using a high-speed homogenization and ultrasonication method.
Materials:
-
This compound (OZP)
-
Lipid (e.g., Glyceryl Monostearate - GMS, Stearic Acid)[6]
-
Surfactant (e.g., Tween 80, Span 80)[6]
-
Co-surfactant (optional)
-
Distilled water
Equipment:
-
High-speed homogenizer (e.g., Ultra-Turrax®)
-
Probe sonicator
-
Water bath
-
Beakers
-
Magnetic stirrer and stir bars
Procedure:
-
Preparation of Lipid Phase:
-
Accurately weigh the lipid (e.g., GMS) and this compound.
-
Melt the lipid by heating it in a beaker placed in a water bath to about 5-10°C above its melting point.
-
Add the this compound to the molten lipid and stir until a clear, uniform solution is obtained.
-
-
Preparation of Aqueous Phase:
-
Accurately weigh the surfactant (e.g., Tween 80) and dissolve it in distilled water.
-
Heat the aqueous phase to the same temperature as the lipid phase.
-
-
Emulsification:
-
Add the hot aqueous phase to the hot lipid phase dropwise while homogenizing at high speed (e.g., 24,000 rpm) for a specified time (e.g., 10-15 minutes).[13]
-
-
Sonication and Cooling:
-
Subject the resulting pre-emulsion to probe sonication for a defined period (e.g., 5-10 minutes) to reduce the particle size further.
-
Allow the nanoemulsion to cool down to room temperature with gentle stirring to form the solid lipid nanoparticles.
-
-
Purification (Optional):
-
To remove excess surfactant and unentrapped drug, the SLN dispersion can be centrifuged or subjected to dialysis.
-
Protocol 2: Preparation of this compound-Loaded SLNs by Solvent Diffusion Method
This protocol outlines the preparation of this compound-loaded SLNs using the solvent diffusion technique.[2]
Materials:
-
This compound (OLZ)
-
Lipid (e.g., Tripalmitin - TP, Glyceryl Monostearate - GMS)[2]
-
Stearylamine (as a positive charge inducer)
-
Organic solvent mixture (e.g., acetone:ethanol 1:1)
-
Aqueous surfactant solution (e.g., 1% w/v Tween 80)
Equipment:
-
Magnetic stirrer and stir bars
-
Syringe
-
Beakers
-
Water bath
-
Centrifuge
-
Freeze-dryer
Procedure:
-
Preparation of Organic Phase:
-
Dissolve this compound, the lipid (e.g., TP), and stearylamine in the organic solvent mixture.
-
Heat the solution to 60-70°C to ensure complete dissolution.[7]
-
-
Preparation of Aqueous Phase:
-
Prepare the aqueous surfactant solution and heat it to the same temperature as the organic phase.
-
-
Nanoparticle Formation:
-
Inject the organic phase into the aqueous phase drop-by-drop using a syringe under continuous mechanical stirring.
-
Continue stirring for a specified time to allow for solvent diffusion and nanoparticle formation.
-
-
Purification and Collection:
-
Centrifuge the resulting SLN dispersion to collect the nanoparticles.
-
Wash the collected SLNs with distilled water to remove any residual solvent and surfactant.
-
Freeze-dry the purified SLNs to obtain a powder for long-term storage and characterization.
-
Protocol 3: Characterization of this compound-Loaded SLNs
1. Particle Size, Polydispersity Index (PDI), and Zeta Potential Analysis:
-
Dilute the SLN dispersion with deionized water to an appropriate concentration.
-
Measure the particle size, PDI, and zeta potential using a dynamic light scattering (DLS) instrument (e.g., Malvern Zetasizer).
-
Perform measurements in triplicate at a controlled temperature (e.g., 25°C).
2. Entrapment Efficiency (EE) and Drug Loading (DL) Determination:
-
Separate the unentrapped this compound from the SLN dispersion by ultracentrifugation or by using centrifugal filter units.[14]
-
Quantify the amount of free drug in the supernatant using a validated analytical method such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
-
Calculate the Entrapment Efficiency (%) and Drug Loading (%) using the following equations:
-
EE (%) = [(Total amount of drug - Amount of free drug) / Total amount of drug] x 100
-
DL (%) = [(Total amount of drug - Amount of free drug) / Total weight of nanoparticles] x 100
-
Protocol 4: In Vitro Drug Release Study
This protocol describes the determination of the in vitro release profile of this compound from SLNs using a dialysis bag method.[14]
Materials and Equipment:
-
This compound-loaded SLN dispersion
-
Dialysis membrane (with an appropriate molecular weight cut-off, e.g., 12-14 kDa)
-
Phosphate buffer saline (PBS, pH 7.4) as the release medium
-
Shaking water bath or magnetic stirrer
-
Vials or beakers
-
Analytical instrument for drug quantification (UV-Vis spectrophotometer or HPLC)
Procedure:
-
Soak the dialysis membrane in the release medium for a specified time before use as per the manufacturer's instructions.
-
Accurately measure a known volume of the this compound-loaded SLN dispersion and place it inside the dialysis bag.
-
Securely close both ends of the dialysis bag.
-
Immerse the dialysis bag in a known volume of the release medium in a beaker or vial.
-
Maintain the temperature at 37 ± 0.5°C and provide gentle agitation.
-
At predetermined time intervals, withdraw a specific volume of the release medium and replace it with an equal volume of fresh, pre-warmed medium to maintain sink conditions.
-
Analyze the withdrawn samples for this compound concentration using a suitable analytical method.
-
Plot the cumulative percentage of drug released versus time to obtain the release profile.
Protocol 5: Ex Vivo Nasal Permeation Study
This protocol outlines the procedure for evaluating the permeation of this compound from SLNs across a biological membrane, such as excised sheep or goat nasal mucosa.[15]
Materials and Equipment:
-
Freshly excised sheep or goat nasal mucosa
-
Franz diffusion cell
-
Phosphate buffer saline (PBS, pH 6.4, simulating nasal pH) as the receptor medium
-
This compound-loaded SLN dispersion
-
Magnetic stirrer and stir bars
-
Water bath
-
Analytical instrument for drug quantification (HPLC)
Procedure:
-
Obtain fresh nasal mucosa from a local slaughterhouse and carefully separate it from the underlying cartilage.
-
Mount the nasal mucosa on a Franz diffusion cell with the mucosal side facing the donor compartment.
-
Fill the receptor compartment with PBS (pH 6.4) and maintain the temperature at 37 ± 0.5°C with continuous stirring.
-
Place a known amount of the this compound-loaded SLN dispersion in the donor compartment.
-
At specific time intervals, withdraw samples from the receptor compartment and replace with an equal volume of fresh, pre-warmed buffer.
-
Analyze the samples for this compound concentration using HPLC.
-
Calculate the cumulative amount of drug permeated per unit area and plot it against time.
Protocol 6: In Vivo Pharmacokinetic Study in an Animal Model
This protocol provides a general guideline for conducting an in vivo pharmacokinetic study in rats to evaluate the brain-targeting efficiency of intranasally administered this compound-loaded SLNs.
Animal Model:
-
Male Wistar rats or Sprague-Dawley rats are commonly used.[2]
Formulations for Comparison:
-
This compound-loaded SLNs for intranasal administration
-
This compound solution for intranasal administration (control)
-
This compound solution for intravenous administration (for bioavailability comparison)
Procedure:
-
Divide the animals into different groups for each formulation.
-
Administer the formulations to the respective groups. For intranasal administration, deliver a precise volume of the formulation into the nostrils of lightly anesthetized rats.
-
At predetermined time points, collect blood samples from the tail vein or by cardiac puncture.
-
At the end of each time point, sacrifice the animals and carefully dissect the brain.
-
Process the blood samples to obtain plasma and homogenize the brain tissue.
-
Extract this compound from the plasma and brain homogenates using a suitable solvent extraction method.
-
Quantify the concentration of this compound in the samples using a validated LC-MS/MS method.
-
Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC) for both plasma and brain.
-
Determine the drug targeting efficiency (DTE%) and direct transport percentage (DTP%) to the brain for the intranasal formulations.
Visualization of Key Processes
Caption: Experimental workflow for the preparation and evaluation of this compound-loaded SLNs.
Caption: Pathways for nose-to-brain delivery of this compound-loaded solid lipid nanoparticles.
Conclusion
The use of solid lipid nanoparticles for the intranasal delivery of this compound represents a viable and effective strategy to enhance brain targeting and improve the biopharmaceutical properties of the drug. The protocols and data presented in this application note offer a comprehensive guide for researchers and scientists working on the development of novel drug delivery systems for CNS disorders. By leveraging the direct nose-to-brain pathways, this compound-loaded SLNs have the potential to offer a more efficient and patient-compliant therapeutic option for schizophrenia and other psychiatric conditions. Further research and optimization of these formulations are warranted to translate these promising preclinical findings into clinical applications.
References
- 1. mdpi.com [mdpi.com]
- 2. Investigations of the effect of the lipid matrix on drug entrapment, in vitro release, and physical stability of this compound-loaded solid lipid nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. [PDF] this compound Loaded Nanostructured Lipid Carriers via High Shear Homogenization and Ultrasonication | Semantic Scholar [semanticscholar.org]
- 6. jddtonline.info [jddtonline.info]
- 7. tandfonline.com [tandfonline.com]
- 8. Nose to Brain: Exploring the Progress of Intranasal Delivery of Solid Lipid Nanoparticles and Nanostructured Lipid Carriers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. japsonline.com [japsonline.com]
- 10. Investigations of the effect of the lipid matrix on drug entrapment, in vitro release, and physical stability of this compound-loaded solid lipid nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Intranasal Drug Delivery of this compound-Loaded Chitosan Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Development and evaluation of this compound-loaded PLGA nanoparticles for nose-to-brain delivery: in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Olanzapine Long-Acting Injectables: Formulation and In Vitro Dissolution Testing
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the formulation and in vitro dissolution testing of Olanzapine long-acting injectables (LAIs). The protocols outlined below cover two primary formulation strategies: poly(lactic-co-glycolic acid) (PLGA) microspheres and this compound pamoate microcrystalline suspension, the latter being the basis for the commercially available product, Zyprexa Relprevv®.
Introduction to this compound Long-Acting Injectables
This compound is an atypical antipsychotic medication used for the treatment of schizophrenia and bipolar disorder.[1] To improve patient adherence and provide stable plasma concentrations, long-acting injectable formulations have been developed. These formulations allow for extended release of the drug over several weeks from a single injection.[1]
The two principal approaches to formulating this compound LAIs are:
-
Biodegradable Polymer-Based Microspheres: This method involves encapsulating the drug within a biodegradable polymer matrix, such as PLGA. The release of the drug is controlled by diffusion through the polymer and erosion of the polymer matrix.
-
Low-Solubility Salt Suspension: This approach utilizes a poorly soluble salt of the active pharmaceutical ingredient. The commercial product, Zyprexa Relprevv®, is a suspension of this compound pamoate monohydrate.[1][2] Its long-acting nature is due to the slow dissolution of the salt at the injection site.[1]
Formulation of this compound-Loaded PLGA Microspheres
The oil-in-water (o/w) solvent evaporation method is a common technique for preparing this compound-loaded PLGA microspheres.
Experimental Protocol: PLGA Microsphere Formulation
1. Materials:
-
This compound hydrochloride
-
Poly(D,L-lactide-co-glycolide) (PLGA)
-
Polyvinyl alcohol (PVA)
-
Deionized water
2. Equipment:
-
Homogenizer
-
Magnetic stirrer
-
Centrifuge
-
Freeze-dryer (lyophilizer)
-
Particle size analyzer
3. Procedure:
-
Organic Phase Preparation: Dissolve a specific amount of this compound hydrochloride and PLGA in dichloromethane.[3]
-
Aqueous Phase Preparation: Prepare an aqueous solution of polyvinyl alcohol (PVA).[3]
-
Emulsification: Slowly add the organic phase to the aqueous phase while homogenizing at a controlled speed to form an oil-in-water emulsion.[3] The droplet size of the emulsion will influence the final microsphere size.
-
Solvent Evaporation: Continuously stir the emulsion at room temperature to allow the dichloromethane to evaporate, leading to the hardening of the microspheres.
-
Washing and Collection: Wash the microspheres with deionized water and collect them by centrifugation.
-
Drying: Freeze-dry the collected microspheres to remove residual water.
-
Characterization: Analyze the dried microspheres for particle size distribution, surface morphology (e.g., using scanning electron microscopy), drug loading, and encapsulation efficiency.
Data Presentation: Impact of Formulation Variables on PLGA Microspheres
The characteristics of this compound-loaded PLGA microspheres are influenced by various formulation and process parameters. The following table summarizes these effects based on published studies.
| Formulation Variable | Effect on Microsphere Characteristics |
| PLGA Molecular Weight | Higher molecular weight generally leads to a slower drug release rate.[4] |
| Lactide:Glycolide Ratio | A higher lactide content results in a slower degradation rate and thus, a more prolonged drug release. |
| Drug Loading | Higher drug loading can lead to a faster initial burst release. |
| Homogenization Speed | Increased homogenization speed typically results in smaller microsphere particle size.[3] |
| PVA Concentration | Affects the stability of the emulsion and can influence particle size and surface morphology. |
This table is a summary of general trends observed in formulation studies.
Visualization: PLGA Microsphere Formulation Workflow
Caption: Workflow for the formulation of this compound-loaded PLGA microspheres.
Formulation of this compound Pamoate Suspension
The commercially available this compound LAI, Zyprexa Relprevv®, is a microcrystalline suspension of this compound pamoate monohydrate.[5] The formulation consists of the active ingredient and a sterile aqueous diluent.
Experimental Protocol: this compound Pamoate Suspension Reconstitution
1. Materials:
-
Vial of this compound pamoate monohydrate powder
-
Vial of sterile diluent
2. Diluent Composition:
The diluent for Zyprexa Relprevv® contains:
-
Carboxymethylcellulose sodium
-
Mannitol
-
Polysorbate 80
-
Water for injection
-
Sodium hydroxide (B78521) and/or hydrochloric acid for pH adjustment[5]
3. Equipment:
-
Syringe and needle for reconstitution and administration
4. Procedure:
-
The formulation is prepared by reconstituting the sterile this compound pamoate powder with the provided diluent immediately before administration to form a suspension.
-
The concentration of the final suspension is typically 150 mg/mL of this compound.[5]
Data Presentation: Available Dosages of Zyprexa Relprevv®
| This compound Pamoate (mg) | Equivalent this compound Base (mg) | Administration Frequency |
| 483 | 210 | Every 2 or 4 weeks |
| 690 | 300 | Every 2 or 4 weeks |
| 931 | 405 | Every 4 weeks |
Data sourced from product information for Zyprexa Relprevv®.[5]
In Vitro Dissolution Testing of this compound Long-Acting Injectables
Standardized in vitro dissolution testing methods for LAIs are still under development due to the complexity of these formulations.[6] However, methodologies have been established for both PLGA microspheres and this compound pamoate suspensions.
Experimental Protocol: In Vitro Dissolution of PLGA Microspheres (Modified Dialysis Method)
This method utilizes a dialysis membrane to separate the microspheres from the release medium, allowing for the analysis of the released drug over time.
1. Materials:
-
This compound-loaded PLGA microspheres
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dialysis membrane (e.g., Float-a-Lyzer®) with an appropriate molecular weight cut-off
2. Equipment:
-
Shaking water bath or orbital shaker maintained at 37°C
-
HPLC or UV-Vis spectrophotometer for drug analysis
3. Procedure:
-
Accurately weigh a specific amount of microspheres and place them inside the dialysis device.
-
Place the dialysis device in a container with a known volume of pre-warmed PBS (pH 7.4).
-
Incubate the setup at 37°C with continuous agitation.
-
At predetermined time points, withdraw a sample of the release medium for analysis.
-
Replace the withdrawn volume with fresh, pre-warmed release medium to maintain sink conditions.[1]
-
Analyze the drug concentration in the collected samples using a validated analytical method (e.g., HPLC).
-
Calculate the cumulative percentage of drug released over time.
Experimental Protocol: In Vitro Dissolution of this compound Pamoate Suspension (FDA Recommended Method)
The U.S. Food and Drug Administration (FDA) provides a recommended dissolution method for this compound pamoate for injectable suspension.[7][8]
1. Apparatus:
-
USP Apparatus 4 (Flow-Through Cell)[1]
2. Dissolution Medium:
-
1% Sodium lauryl sulfate (B86663) (SLS) in pH 6.8 phosphate (B84403) buffer[1]
3. Equipment:
-
Flow-through dissolution apparatus
-
HPLC for drug analysis
4. Procedure:
-
Place a known amount of the this compound pamoate suspension into the flow-through cell.
-
Pump the dissolution medium through the cell at a specified flow rate (e.g., 8 mL/min).
-
Collect samples of the eluate at defined time intervals.
-
Analyze the drug concentration in the collected samples using a validated HPLC method.
-
Calculate the cumulative percentage of drug released over time.
Data Presentation: Comparative Dissolution Testing Parameters
| Parameter | PLGA Microspheres (Modified Dialysis) | This compound Pamoate (USP App 4) |
| Apparatus | Dialysis-based system (e.g., shaker) | USP Apparatus 4 (Flow-Through Cell) |
| Medium | Phosphate-buffered saline (PBS), pH 7.4 | 1% SLS in pH 6.8 Phosphate Buffer |
| Temperature | 37°C | 37°C |
| Agitation/Flow Rate | Continuous agitation | Defined flow rate (e.g., 8 mL/min) |
| Sampling | Periodic sampling from the bulk medium | Collection of eluate at time intervals |
| Analysis | HPLC or UV-Vis | HPLC |
Visualization: In Vitro Dissolution Testing Workflow
Caption: General workflow for in vitro dissolution testing of this compound LAIs.
Conclusion
The formulation and in vitro dissolution testing of this compound long-acting injectables require specialized methodologies tailored to the specific drug delivery system. For PLGA microspheres, the oil-in-water solvent evaporation method is a robust formulation technique, and a modified dialysis method is suitable for in vitro release testing. For this compound pamoate suspensions, reconstitution of the sterile powder is the key formulation step, and the USP Apparatus 4 (Flow-Through Cell) is the recommended in vitro dissolution testing method. Careful control of formulation variables and adherence to detailed dissolution protocols are critical for the successful development and quality control of these complex dosage forms.
References
- 1. Long-Acting Injectable Antipsychotics—A Review on Formulation and In Vitro Dissolution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Preparation, Characterization, and In Vivo Evaluation of this compound Poly(D,L-lactide-co-glycolide) Microspheres - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. dissolutiontech.com [dissolutiontech.com]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. Profile of this compound long-acting injection for the maintenance treatment of adult patients with schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Profiling Impurities in the Synthesis of Olanzapine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed techniques and protocols for the identification, quantification, and characterization of impurities in the synthesis of the atypical antipsychotic drug, Olanzapine. Adherence to these methods is crucial for ensuring the quality, safety, and efficacy of the final drug product, in line with regulatory requirements set by bodies such as the International Council for Harmonisation (ICH).
Introduction to this compound and Impurity Profiling
This compound, chemically known as 2-methyl-4-(4-methyl-1-piperazinyl)-10H-thieno[2,3-b][1][2]benzodiazepine, is a widely used medication for the treatment of schizophrenia and bipolar disorder. The synthesis of this compound is a multi-step process that can lead to the formation of various impurities. These impurities can arise from starting materials, intermediates, reagents, solvents, or degradation of the active pharmaceutical ingredient (API).[1][3]
Impurity profiling is the identification, quantification, and characterization of these impurities. It is a critical aspect of drug development and manufacturing to ensure that the levels of impurities are within acceptable limits.[1] Regulatory guidelines, such as those from the ICH, mandate the reporting, identification, and qualification of impurities.
Common Sources of Impurities in this compound Synthesis:
-
Process-Related Impurities: Arising from the synthetic route, including unreacted starting materials, intermediates, and by-products.[1][3]
-
Degradation Impurities: Formed by the degradation of this compound under various stress conditions like heat, light, humidity, acid/base hydrolysis, and oxidation.[4][5]
-
Reagent-Related Impurities: Residual reagents, catalysts, and solvents used in the synthesis.
Analytical Techniques for Impurity Profiling
A variety of analytical techniques are employed for the comprehensive profiling of this compound impurities. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the primary methods for separation and quantification, often coupled with Mass Spectrometry (MS) for identification and structural elucidation.
Key Analytical Techniques:
-
High-Performance Liquid Chromatography (HPLC): A cornerstone technique for separating and quantifying impurities. Reverse-phase HPLC (RP-HPLC) is most commonly used.[6][7]
-
Ultra-Performance Liquid Chromatography (UPLC): Offers higher resolution, sensitivity, and faster analysis times compared to conventional HPLC by utilizing sub-2 µm particle columns.[2][8]
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Provides molecular weight information and fragmentation patterns, enabling the identification of unknown impurities.[9][10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Used for the definitive structural elucidation of isolated impurities.[1][3]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Provides information about the functional groups present in the impurity molecules.[3]
High-Performance Liquid Chromatography (HPLC) Methods
HPLC is widely used for the routine quality control of this compound and for the detection and quantification of its related substances.[6] Stability-indicating HPLC methods are developed to separate the drug from its degradation products.[11]
Table 1: Summary of HPLC Methods for this compound Impurity Profiling
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | Agilent Octyldecyl silica (B1680970) column (TC-C18), 4.6 mm × 250 mm, 5 µm[6] | Reversed-phase C18 column, 250 × 2.0 mm, 5 µm[10] | Reversed-phase C18 column[11] |
| Mobile Phase | Gradient elution[6] | Deionized water (0.1% trifluoroacetic acid)-acetonitrile (20:80, v/v)[10] | 75 mM potassium dihydrogen phosphate (B84403) buffer (pH 4.0)–acetonitrile (B52724)–methanol (55:40:5, v/v/v)[11] |
| Flow Rate | Not Specified | 1 mL/min[10] | 0.8 mL/min[11] |
| Detection | UV[6] | MS (m/z 313.1 for this compound)[10] | UV at 227 nm[11] |
| Linearity Range | >0.9985 (r²)[6] | 2-300 ng/mL (r² > 0.9993)[10] | Not Specified |
| LOD/LOQ | Not Specified | Not Specified | Not Specified |
Ultra-Performance Liquid Chromatography (UPLC) Methods
UPLC offers significant advantages in terms of speed and resolution for impurity profiling.
Table 2: Summary of UPLC Methods for this compound Impurity Profiling
| Parameter | Method 1 |
| Column | Waters Acquity BEH C18, 50 × 2.1 mm, 1.7µm[2] |
| Mobile Phase | Gradient of 0.1% trifluoroacetic acid (TFA) and acetonitrile[2] |
| Flow Rate | Not Specified |
| Detection | UV at 254 nm[2] |
| Run Time | 3.5 minutes[2] |
| Accuracy (Recovery) | 96.64% to 101.42%[2] |
| Precision (RSD) | 0.33%[2] |
Experimental Protocols
Protocol 1: RP-HPLC Method for Determination of Process-Related Impurities
This protocol is based on a stability-indicating RP-HPLC method for the determination of this compound and its related impurities.[6]
Objective: To separate and quantify this compound and its process-related impurities.
Materials and Reagents:
-
This compound reference standard and impurity standards
-
HPLC grade acetonitrile and methanol
-
Analytical reagent grade potassium dihydrogen phosphate
-
Orthophosphoric acid
-
HPLC grade water
Instrumentation:
-
HPLC system with a UV detector
-
Agilent Octyldecyl silica column (TC-C18, 4.6 mm × 250 mm, 5 µm)[6]
Chromatographic Conditions:
-
Mobile Phase A: 75 mM potassium dihydrogen phosphate buffer (pH 4.0)
-
Mobile Phase B: Acetonitrile and Methanol
-
Gradient Program: To be optimized for the separation of all known impurities. A typical gradient might start with a higher percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B.
-
Flow Rate: 0.8 mL/min[11]
-
Column Temperature: Ambient
-
Detection Wavelength: 227 nm[11]
-
Injection Volume: 10 µL
Procedure:
-
Preparation of Mobile Phase: Prepare the phosphate buffer by dissolving the required amount of potassium dihydrogen phosphate in water and adjusting the pH to 4.0 with orthophosphoric acid. Filter and degas both mobile phases.
-
Preparation of Standard Solutions: Prepare a stock solution of this compound reference standard and individual impurity standards in a suitable diluent (e.g., a mixture of mobile phases). Prepare working standard solutions by diluting the stock solutions to the desired concentrations.
-
Preparation of Sample Solution: Accurately weigh and dissolve the this compound drug substance or product in the diluent to obtain a known concentration.
-
Chromatographic Analysis: Inject the blank (diluent), standard solutions, and sample solution into the HPLC system.
-
Data Analysis: Identify the impurity peaks in the sample chromatogram by comparing their retention times with those of the impurity standards. Quantify the impurities using the peak area of the standards.
Protocol 2: Forced Degradation Studies
Forced degradation studies are essential to identify potential degradation products that may form during the shelf life of the drug product and to establish the stability-indicating nature of the analytical method.[4][5][12]
Objective: To investigate the degradation behavior of this compound under various stress conditions.
Stress Conditions:
-
Acid Hydrolysis: Treat the drug solution with 0.1N HCl and heat at 80°C for 12 hours.[11]
-
Base Hydrolysis: Treat the drug solution with 0.1N NaOH and heat at 60°C for 3 days.[12]
-
Oxidative Degradation: Treat the drug solution with 3% H₂O₂ at room temperature for 24 hours.[11]
-
Thermal Degradation: Expose the solid drug substance to dry heat at 80°C for 24 hours.[11]
-
Photolytic Degradation: Expose the drug solution or solid drug to UV light (254 nm) and fluorescent light.[5]
Procedure:
-
Prepare separate solutions of this compound for each stress condition.
-
Expose the solutions to the respective stress conditions for a specified duration.
-
Withdraw samples at appropriate time intervals.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze the stressed samples using a validated stability-indicating HPLC or UPLC method.
-
Compare the chromatograms of the stressed samples with that of an unstressed sample to identify and quantify the degradation products.
Table 3: Summary of Forced Degradation Studies of this compound
| Stress Condition | Reagent/Condition | Duration | Observed Degradation |
| Acid Hydrolysis | 0.1N HCl | 12 hours at 80°C | Approximately 20% degradation[11] |
| Base Hydrolysis | 0.1N NaOH | 3 days at 60°C | Significant degradation observed[12] |
| Oxidation | 3% H₂O₂ | 24 hours at room temperature | Significant degradation, formation of multiple products[4][11] |
| Thermal | Dry heat | 24 hours at 80°C | No significant degradation[5][11] |
| Photolytic | UV light (254 nm) | Up to 10 days | No significant degradation[5] |
Visualization of Experimental Workflows
Workflow for this compound Impurity Profiling
Caption: Workflow for the separation, quantification, and identification of impurities in this compound.
Logical Flow for Forced Degradation Studies
Caption: Logical workflow for conducting and evaluating forced degradation studies of this compound.
Conclusion
The comprehensive profiling of impurities in this compound synthesis is a mandatory and critical step in ensuring the quality and safety of the final drug product. The application of robust analytical techniques such as HPLC, UPLC, and LC-MS, combined with thorough forced degradation studies, allows for the effective separation, quantification, and characterization of process-related and degradation impurities. The protocols and workflows provided in this document offer a systematic approach for researchers and scientists in the pharmaceutical industry to establish a comprehensive impurity profile for this compound.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Analytical method development and validation of this compound in formulated product [wisdomlib.org]
- 3. Isolation, identification and characterization of two novel process-related impurities in this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. akjournals.com [akjournals.com]
- 5. Stability-indicating Simultaneous HPTLC Method for this compound and Fluoxetine in Combined Tablet Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. sennosbiotech.com [sennosbiotech.com]
- 8. sciensage.info [sciensage.info]
- 9. Quantification of this compound by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Springer Nature Experiments [experiments.springernature.com]
- 10. Determination of this compound for therapeutic drug monitoring in schizophrenia patients by LC/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. ijrar.org [ijrar.org]
Application Notes and Protocols: Olanzapine and Fluoxetine Combination Therapy for Treatment-Resistant Depression
For Researchers, Scientists, and Drug Development Professionals
Introduction
Treatment-resistant depression (TRD) presents a significant clinical challenge, with a substantial portion of individuals with major depressive disorder (MDD) failing to respond to conventional antidepressant monotherapies.[1][2][3] The combination of olanzapine, an atypical antipsychotic, and fluoxetine (B1211875), a selective serotonin (B10506) reuptake inhibitor (SSRI), has emerged as an effective therapeutic strategy for this patient population.[2][4][5] This fixed-dose combination, known commercially as Symbyax, has received regulatory approval for TRD, defined as the failure to respond to two separate trials of different antidepressants at an adequate dose and duration within the current depressive episode.[6][7]
These application notes provide a comprehensive overview of the use of this compound in combination with fluoxetine for TRD, including a summary of clinical efficacy, detailed experimental protocols, and an exploration of the underlying neurobiological mechanisms.
Mechanism of Action
The enhanced efficacy of the this compound-fluoxetine combination (OFC) in TRD is attributed to its synergistic effects on multiple neurotransmitter systems.[8] While fluoxetine selectively inhibits the reuptake of serotonin (5-HT), increasing its availability in the synaptic cleft, this compound exhibits a broad receptor binding profile.[8] this compound acts as an antagonist at dopamine (B1211576) D2 receptors, serotonin 5-HT2A receptors, and other monoamine receptors.[9]
The key to their synergy is believed to lie in the interaction between fluoxetine's potentiation of serotonergic neurotransmission and this compound's 5-HT2A receptor antagonism. This combination has been shown in preclinical studies to produce a robust and sustained increase in extracellular levels of dopamine and norepinephrine (B1679862) in the prefrontal cortex, an effect significantly greater than that produced by either drug alone.[10] This enhanced monoaminergic activity in a critical brain region for mood regulation is thought to underlie the profound antidepressant effects of the combination therapy in TRD.[10]
Signaling Pathways
The interaction of this compound with the 5-HT2A receptor initiates downstream signaling cascades that contribute to its therapeutic effects. Chronic this compound administration has been shown to activate the Janus kinase 2/Signal Transducer and Activator of Transcription 3 (Jak2/Stat3) signaling pathway. This activation leads to the dimerization and nuclear translocation of phosphorylated Stat3, which in turn can modulate the expression of genes involved in G-protein signaling, ultimately leading to a desensitization of 5-HT2A receptor signaling. This complex interplay of signaling pathways likely contributes to the long-term therapeutic adaptations seen with OFC treatment.
Quantitative Data from Clinical Trials
The efficacy of the this compound-fluoxetine combination has been evaluated in several randomized controlled trials. The primary outcome measure in these studies is typically the change in the Montgomery-Åsberg Depression Rating Scale (MADRS) score from baseline.
Table 1: Efficacy of this compound-Fluoxetine Combination (OFC) in Treatment-Resistant Depression (Pooled Data from Two 8-Week Studies)
| Treatment Group | Mean Baseline MADRS Score | Mean Change from Baseline in MADRS Score | p-value vs. OFC |
| OFC | ~28.5 | -12.7 | - |
| Fluoxetine | ~28.4 | -9.0 | < 0.001 |
| This compound | ~28.4 | -8.8 | < 0.001 |
Data from a pooled analysis of two 8-week, double-blind studies in patients with TRD who had failed a prospective trial of fluoxetine.[1]
Table 2: Remission Rates in Treatment-Resistant Depression (Pooled Data)
| Treatment Group | Remission Rate |
| OFC | 27% |
| Fluoxetine | 17% |
| This compound | 15% |
Remission is defined as a MADRS total score ≤ 10 at endpoint. Data from a pooled analysis.[1]
Table 3: Common Adverse Events with this compound-Fluoxetine Combination (OFC)
| Adverse Event | Mean Change with OFC | Mean Change with Fluoxetine | Mean Change with this compound |
| Weight (kg) | +4.9 | +0.4 | +5.5 |
| Total Cholesterol (mg/dL) | +15.1 | +0.8 | +2.7 |
| Nonfasting Glucose (mg/dL) | +11.4 | +4.9 | +9.9 |
Data from a pooled analysis of two 8-week studies.[1] Other commonly reported side effects include somnolence, dry mouth, and increased appetite.[5]
Experimental Protocols
Representative Clinical Trial Protocol for Treatment-Resistant Depression
This protocol is a representative example based on the design of several key clinical trials of this compound-fluoxetine combination in TRD.[1][11]
1. Study Design: A multicenter, randomized, double-blind, parallel-group study.
2. Patient Population:
- Inclusion Criteria:
- Adults (18-65 years) with a diagnosis of Major Depressive Disorder (MDD) without psychotic features, according to DSM-IV criteria.
- History of treatment resistance, defined as a failure to respond to at least two adequate trials of different antidepressants from different classes in the current depressive episode.
- MADRS total score ≥ 20 at screening and baseline.
- Exclusion Criteria:
- History of bipolar disorder, schizophrenia, or other psychotic disorders.
- Substance abuse or dependence within the last 6 months.
- Significant unstable medical illness.
- Pregnancy or lactation.
3. Study Phases:
- Screening Phase (up to 2 weeks): Informed consent, medical history, physical examination, and baseline assessments.
- Open-Label Lead-in Phase (8 weeks): All eligible patients receive fluoxetine monotherapy (e.g., 25 mg/day for the first week, then increased to 50 mg/day). Patients who do not show a sufficient response (e.g., <50% reduction in MADRS score) at the end of this phase are eligible for randomization.
- Randomization: Non-responders are randomized in a 1:1:1 ratio to one of three treatment arms:
- This compound-Fluoxetine Combination (OFC): e.g., this compound 6 mg/fluoxetine 50 mg per day.
- Fluoxetine Monotherapy: e.g., fluoxetine 50 mg per day.
- This compound Monotherapy: e.g., this compound 6 mg per day.
- Double-Blind Treatment Phase (8 weeks): Patients receive their assigned treatment. Doses can be adjusted based on clinical response and tolerability (e.g., this compound 6-18 mg/day, fluoxetine 25-50 mg/day).
- Follow-up Phase (4 weeks): Safety and efficacy assessments after discontinuation of the study medication.
4. Assessments:
- Efficacy: MADRS, Clinical Global Impression-Severity (CGI-S), and Clinical Global Impression-Improvement (CGI-I) scales administered at baseline and at weeks 1, 2, 4, 6, and 8 of the double-blind phase.
- Safety: Vital signs, weight, body mass index (BMI), fasting metabolic labs (glucose, lipids), and recording of all adverse events at each visit.
5. Statistical Analysis: The primary efficacy endpoint is the mean change in MADRS total score from baseline to week 8. Analysis is typically performed using a mixed-effects model for repeated measures (MMRM).
Preclinical Microdialysis Protocol
This protocol is a generalized procedure for in vivo microdialysis in rats to measure extracellular neurotransmitter levels, based on methodologies used in relevant preclinical studies.[10]
1. Animals: Male Sprague-Dawley rats (250-300g) are group-housed with ad libitum access to food and water on a 12-hour light/dark cycle.
2. Surgery:
- Anesthetize rats with isoflurane.
- Place the rat in a stereotaxic frame.
- Implant a guide cannula targeting the medial prefrontal cortex (mPFC).
- Secure the cannula with dental cement and anchor screws.
- Allow a 5-7 day recovery period.
3. Microdialysis Procedure:
- On the day of the experiment, insert a microdialysis probe through the guide cannula.
- Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).
- Allow a 2-3 hour equilibration period.
- Collect baseline dialysate samples every 20 minutes for at least one hour.
- Administer the drug(s) of interest (e.g., this compound, fluoxetine, or the combination) via intraperitoneal injection.
- Continue collecting dialysate samples every 20 minutes for at least 3 hours post-injection.
4. Neurotransmitter Analysis:
- Analyze dialysate samples for dopamine, norepinephrine, and serotonin content using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
- Quantify neurotransmitter concentrations by comparing peak heights to those of standard solutions.
5. Data Analysis:
- Express post-injection neurotransmitter levels as a percentage of the mean baseline concentration.
- Analyze data using a two-way analysis of variance (ANOVA) with repeated measures, followed by post-hoc tests to compare treatment groups at each time point.
Logical Relationships in Synergistic Action
The synergistic antidepressant effect of the this compound-fluoxetine combination can be understood as a multi-pronged enhancement of monoaminergic neurotransmission, particularly in the prefrontal cortex.
Conclusion
The combination of this compound and fluoxetine offers a valuable therapeutic option for individuals with treatment-resistant depression. Its efficacy is supported by a growing body of clinical evidence and a plausible neurobiological mechanism of synergistic monoamine enhancement. However, the potential for metabolic side effects necessitates careful patient monitoring. Further research is warranted to elucidate the long-term efficacy and safety of this combination therapy and to identify biomarkers that may predict treatment response. These application notes and protocols provide a foundation for researchers and drug development professionals working to advance the understanding and treatment of TRD.
References
- 1. A randomized, double-blind comparison of this compound/fluoxetine combination, this compound, and fluoxetine in treatment-resistant major depressive disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Chronic this compound Activates the Stat3 Signal Transduction Pathway and Alters Expression of Components of the 5-HT2A Receptor Signaling System in Rat Frontal Cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fluoxetine - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. This compound and fluoxetine combination therapy for treatment-resistant depression: review of efficacy, safety, and study design issues - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fluoxetine: Side effects, dosage, uses, and more [medicalnewstoday.com]
- 10. Efficacy and safety of this compound/fluoxetine combination in the treatment of treatment-resistant depression: a meta-analysis of randomized controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound/fluoxetine combination for treatment-resistant depression: a controlled study of SSRI and nortriptyline resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodologies for Assessing Olanzapine Adherence in Clinical Practice: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Medication adherence is a critical factor in the successful management of schizophrenia and other conditions treated with the atypical antipsychotic olanzapine. Non-adherence can lead to treatment failure, relapse, hospitalization, and increased healthcare costs. Therefore, accurate assessment of this compound adherence is paramount in clinical practice and research settings to optimize therapeutic outcomes and inform clinical decision-making. This document provides detailed application notes and protocols for various methodologies used to assess this compound adherence, categorized into direct and indirect methods.
I. Direct Methods for Adherence Assessment
Direct methods provide objective evidence of drug ingestion.
Therapeutic Drug Monitoring (TDM)
Therapeutic Drug Monitoring involves the measurement of this compound concentrations in biological fluids, typically plasma or serum, to ascertain if the levels are within the established therapeutic range. This method provides definitive proof of recent medication intake.[1][2][3]
| Parameter | Value | Reference |
| Therapeutic Reference Range | 20–80 ng/mL | [4] |
| Suggested Optimal Range (Schizophrenia) | 20–40 ng/mL | [4][5] |
| Potential for Adverse Effects | > 80 ng/mL | [5] |
| Potential Toxicity | > 100 ng/mL | [6] |
| Mean Therapeutic Concentration | 36 ng/mL | [6] |
Objective: To quantify the plasma concentration of this compound to assess adherence and guide dosage adjustments.
Materials:
-
Blood collection tubes containing ethylenediaminetetraacetic acid (EDTA)[7]
-
Centrifuge
-
Pipettes and pipette tips
-
-20°C freezer for sample storage[7]
-
Ultra-High-Performance Liquid Chromatography (UHPLC) system coupled with tandem mass spectrometry (MS/MS)[7]
-
This compound and internal standard (e.g., Irbesartan)[8]
-
Acetonitrile, methanol, and other necessary reagents
Procedure:
-
Sample Collection:
-
Collect whole blood samples in EDTA-containing tubes.
-
Record the time of the last this compound dose and the time of blood collection.
-
-
Plasma Separation:
-
Centrifuge the blood samples at 4000 rpm for 5 minutes to separate plasma from erythrocytes.[8]
-
Carefully transfer the supernatant (plasma) to a clean, labeled polypropylene (B1209903) tube.
-
-
Sample Storage:
-
If not analyzed immediately, store the plasma samples frozen at -20°C.[7]
-
-
Sample Preparation (Liquid-Liquid Extraction): [8]
-
Thaw the plasma samples at room temperature.
-
To a 0.5 mL plasma sample, add a known concentration of the internal standard.
-
Add 5 mL of a diethyl ether–diisopropyl ether mixture (1:1, v/v).
-
Vortex the mixture for 5 minutes.
-
Centrifuge at 4000 rpm for 5 minutes.
-
Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen gas.
-
Reconstitute the residue in the mobile phase.
-
-
Chromatographic Analysis (UHPLC-MS/MS): [7]
-
Inject the prepared sample into the UHPLC-MS/MS system.
-
The system separates this compound and the internal standard, and the mass spectrometer detects and quantifies them.
-
The concentration of this compound in the patient's plasma is determined by comparing its peak area to that of the internal standard and a standard calibration curve.
-
-
Data Interpretation:
-
Compare the measured this compound concentration to the established therapeutic ranges to assess adherence.
-
Directly Observed Therapy (DOT)
Directly Observed Therapy involves a healthcare professional or another responsible individual observing the patient as they ingest their medication. While being a simple and effective method for ensuring ingestion, its application is often limited to inpatient or highly structured outpatient settings due to its resource-intensive nature.[1]
II. Indirect Methods for Adherence Assessment
Indirect methods infer medication-taking behavior without directly measuring the drug or its metabolites in the body.
Pill Counts
Pill counting is a straightforward and cost-effective method that involves counting the number of remaining pills in a patient's medication bottle to estimate the number of doses taken over a specific period.[9][10]
Objective: To estimate medication adherence by reconciling the number of pills dispensed with the number of pills remaining.
Materials:
-
Patient's medication bottle(s)
-
Data collection form
Procedure:
-
Dispensing:
-
At the start of the monitoring period, dispense a known quantity of this compound tablets to the patient. Record the date and the number of pills dispensed.
-
-
Follow-up Visit:
-
At a scheduled follow-up visit, instruct the patient to bring their medication bottle(s).
-
Count the number of pills remaining in the bottle(s) and record this number.
-
-
Adherence Calculation:
-
Calculate the number of pills taken:
-
Pills Taken = Pills Dispensed - Pills Remaining
-
-
Determine the number of days in the monitoring period.
-
Calculate the expected number of pills to be taken based on the prescribed regimen.
-
Calculate the adherence rate as a percentage:
-
Adherence (%) = (Number of Pills Taken / Number of Pills Expected to be Taken) x 100
-
-
-
Data Interpretation:
-
An adherence rate of ≥80% is often considered adherent, though this threshold can vary.[11]
-
Electronic Monitoring Systems
Electronic monitoring systems, such as the Medication Event Monitoring System (MEMS), utilize a special cap on the medication bottle that records the date and time of each opening, providing a detailed history of the patient's medication-taking behavior.[1][12][13]
Objective: To electronically monitor the pattern of medication bottle openings as a proxy for adherence.
Materials:
-
MEMS cap and compatible medication bottle
-
MEMS reader/communicator
-
Computer with MEMS software
Procedure:
-
System Setup:
-
Dispense this compound in a bottle fitted with a MEMS cap.
-
Initialize the cap using the MEMS software to synchronize the date and time.
-
-
Patient Instruction:
-
Instruct the patient on the proper use of the MEMS bottle, emphasizing that they should open it only when they are taking their medication.
-
-
Data Collection:
-
At each follow-up visit, use the MEMS reader to download the data from the cap to the computer.
-
The software will generate a report detailing the date and time of each bottle opening.
-
-
Adherence Calculation:
-
The software typically calculates adherence rates based on the number of openings corresponding to the prescribed dosing schedule.
-
-
Data Interpretation:
-
Analyze the patterns of bottle openings to identify non-adherence, such as missed doses or "drug holidays."
-
Self-Report Questionnaires
Self-report questionnaires are the most common method for assessing adherence due to their ease of use and low cost.[1] Several validated scales are available.
The MMAS-8 is a widely used, 8-item questionnaire that assesses both intentional and unintentional non-adherence.[14][15]
Objective: To assess medication adherence using a standardized self-report questionnaire.
Procedure:
-
Administration:
-
Administer the 8-item questionnaire to the patient in a private setting. The questions are as follows:[16]
-
Do you sometimes forget to take your medicine? (Yes/No)
-
People sometimes miss taking their medicines for reasons other than forgetting. Thinking over the past two weeks, were there any days when you did not take your medicine? (Yes/No)
-
Have you ever cut back or stopped taking your medicine without telling your doctor because you felt worse when you took it? (Yes/No)
-
When you travel or leave home, do you sometimes forget to bring your medicine with you? (Yes/No)
-
Did you take your medicine yesterday? (Yes/No)
-
When you feel like your symptoms are under control, do you sometimes stop taking your medicine? (Yes/No)
-
Taking medicine every day is a real inconvenience for some people. Do you ever feel hassled about sticking to your treatment plan? (Yes/No)
-
How often do you have difficulty remembering to take all your medicine? (5-point Likert scale)
-
-
-
Scoring:
-
Items 1-4 and 6-7: "Yes" = 0, "No" = 1
-
Item 5: "Yes" = 1, "No" = 0
-
Item 8 (Likert Scale): "Never/Rarely" = 1, "Once in a while" = 0.75, "Sometimes" = 0.5, "Usually" = 0.25, "All the time" = 0
-
Sum the scores for all 8 items.
-
-
Interpretation of Scores:
-
High Adherence: Score = 8
-
Medium Adherence: Score = 6 to <8
-
Low Adherence: Score < 6
-
The Hill-Bone Compliance Scale is a 14-item scale that assesses behaviors related to three domains of high blood pressure treatment: reduced sodium intake, appointment keeping, and medication taking.[4] A 9-item subscale specifically addresses medication adherence and can be adapted for use with other chronic medications like this compound.[17]
Objective: To assess medication-taking behaviors using a targeted self-report subscale.
Procedure:
-
Administration:
-
Administer the 9-item medication adherence subscale. Each item is rated on a 4-point Likert scale: "All of the time," "Most of the time," "Some of the time," or "None of the time."
-
-
Scoring:
-
Scores for each item range from 1 to 4. A lower total score indicates better adherence.[18]
-
-
Interpretation:
-
The total score can be used to categorize adherence levels (e.g., good vs. poor) based on study-defined cutoffs or mean scores.[18]
-
III. Comparison of Adherence Assessment Methodologies
The choice of an adherence assessment method depends on the clinical or research context, available resources, and the specific information required. A multi-measure approach is often recommended to increase accuracy.[1]
| Comparison | Concordance/Performance Metric | Finding | Reference |
| Self-Report vs. Electronic Monitoring | Correlation | Moderate to high correlations reported in a majority of studies. | [19][20] |
| Self-Report vs. Electronic Monitoring | Adherence Rate Difference | Self-report tends to overestimate adherence compared to electronic monitoring. | [20] |
| Pill Count vs. Medication Diary | Percent Agreement | High levels of agreement (90-100%). | [21] |
| Pill Count vs. Riboflavin (Biomarker) | Percent Agreement | Lower agreement (61.9-77.6%). | [21] |
| Self-Report (MMAS-8) vs. Clinical Outcome | Sensitivity & Specificity | For predicting low/medium adherence: Sensitivity = 81.5%, Specificity = 45.7%. | [22] |
| Self-Report vs. Pharmacy Refills | Correlation | Weak to moderate correlations. | [23] |
| Electronic vs. Pharmacy Refills | Correlation | Best agreement among indirect measures (rho = 0.48). | [11] |
IV. Visualizing Adherence Assessment Workflows
Workflow for Comprehensive Adherence Assessment
Caption: Workflow for a multi-method approach to assessing this compound adherence.
Logical Relationship of Adherence Assessment Methods
Caption: Relationship between direct and indirect methods for assessing adherence.
References
- 1. Adherence measurement: Need for a multidirectional approach - Acare HCP Global [acarepro.abbott.com]
- 2. An overview of the common methods used to measure treatment adherence - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Medication Adherence Measures: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medscape.com [medscape.com]
- 5. Therapeutic drug monitoring of this compound: Easy and reliable method for clinical correlation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. droracle.ai [droracle.ai]
- 7. Therapeutic Drug Monitoring of this compound: Effects of Clinical Factors on Plasma Concentrations in Psychiatric Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Methods for estimating medication adherence to antiretroviral therapy: Response to Mehta et al. (2016) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Measuring Medication Adherence | MUSC College of Medicine [medicine.musc.edu]
- 11. researchgate.net [researchgate.net]
- 12. Reflections on the use of Medication Event Monitoring System caps - Supporting antiretroviral therapy uptake and adherence: the SUPA research programme and RCT - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Medication Event Monitoring System (MEMS) | NIH [clinicalinfo.hiv.gov]
- 14. resref.com [resref.com]
- 15. ADHERENCE - adherence [moriskyscale.com]
- 16. catch-on.org [catch-on.org]
- 17. nursing.jhu.edu [nursing.jhu.edu]
- 18. dovepress.com [dovepress.com]
- 19. Concordance of Adherence Measurement Using Self-Reported Adherence Questionnaires and Medication Monitoring Devices: An Updated Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Concordance of direct and indirect measures of medication adherence in a treatment trial for cannabis dependence - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Morisky Medication Adherence Scale-8 | RehabMeasures Database [sralab.org]
- 23. Concordance among three self-reported measures of medication adherence and pharmacy refill records - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Olanzapine-Induced Weight Gain Mitigation Strategies
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) regarding strategies to mitigate olanzapine-induced weight gain in long-term treatment.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms believed to underlie this compound-induced weight gain?
A1: this compound-induced weight gain is multifactorial, involving complex interactions with various neurotransmitter systems and metabolic pathways. Key proposed mechanisms include:
-
Histamine H1 Receptor Antagonism: this compound is a potent H1 receptor antagonist. This action is strongly linked to increased appetite and sedation, contributing to hyperphagia and reduced energy expenditure.[1][2] The antagonism can stimulate AMP-activated protein kinase (AMPK) in the hypothalamus, a key sensor of cellular energy status, which in turn boosts appetite.[1][3]
-
Serotonin (B10506) 5-HT2C Receptor Antagonism: Blockade of the 5-HT2C receptor is another primary mechanism thought to drive hyperphagia and subsequent weight gain.[4] This antagonism disrupts normal satiety signals.
-
Hypothalamic Neuropeptide Modulation: this compound has been shown to increase the expression of orexigenic (appetite-stimulating) neuropeptides like Neuropeptide Y (NPY) and Agouti-related peptide (AgRP), while decreasing the expression of anorexigenic (appetite-suppressing) precursors like Pro-opiomelanocortin (POMC) in the hypothalamus.[5]
-
Other Factors: Disruption of metabolic-endocrine weight regulation, changes in insulin (B600854) resistance, and alterations in gut hormone secretion are also considered contributing factors.[6][7][8]
Q2: Which pharmacological agents have shown the most promise as adjunctive treatments to mitigate this compound-induced weight gain?
A2: Several pharmacological agents have been investigated as adjunctive therapies. Metformin (B114582), topiramate, and aripiprazole (B633) have the most substantial evidence.[9] A combination drug, this compound/samidorphan, is also an FDA-approved option specifically designed to mitigate weight gain.[10]
Q3: How effective are non-pharmacological interventions in managing this side effect?
A3: Non-pharmacological strategies, such as dietary counseling, structured exercise programs, and cognitive-behavioral therapy (CBT), have demonstrated modest but statistically significant efficacy.[9][11] Meta-analyses show that lifestyle interventions can lead to an average weight reduction of approximately 2.56 kg compared to treatment as usual.[11] Some randomized controlled trials have reported even greater effects, with participants in a 12-month behavioral program losing an average of 4.6 kg, while the control group gained 0.6 kg.[12] However, the effectiveness in real-world clinical practice can be limited by factors such as patient motivation and adherence.[13][14]
Troubleshooting Guide: Pharmacological Intervention Studies
Issue 1: High variability in weight change data with Metformin.
-
Possible Cause: Inconsistent patient adherence, variations in baseline metabolic status, or differences in diet and lifestyle among study participants.
-
Troubleshooting Steps:
-
Verify Adherence: Implement pill counts or other adherence measures. Non-adherence should be documented as a potential confounding variable.
-
Baseline Stratification: In your analysis, stratify participants by baseline BMI, insulin resistance (HOMA-IR), or duration of this compound treatment. Metformin may be more effective in patients with pre-existing insulin resistance.
-
Standardize Lifestyle Counseling: Ensure all participants, including the placebo group, receive the same standardized dietary and exercise counseling to minimize lifestyle as a confounder.[15]
-
Issue 2: Unexpected psychiatric adverse events with adjunctive Topiramate.
-
Possible Cause: Topiramate is known to have central nervous system side effects, including cognitive impairment ("brain fog"), which can be mistaken for or exacerbate psychiatric symptoms.
-
Troubleshooting Steps:
-
Dose Titration: Employ a slow dose titration schedule as specified in established protocols (e.g., starting at 25-50 mg/day and gradually increasing). This can improve tolerability.
-
Cognitive Monitoring: Incorporate brief, regular cognitive assessments (e.g., MoCA, DSST) into your study protocol to monitor for cognitive side effects distinct from psychiatric symptoms.
-
Exclusion Criteria: Carefully screen and exclude patients with a history of significant cognitive impairment or sensitivity to CNS-active medications.
-
Issue 3: Lack of significant weight mitigation with adjunctive Aripiprazole.
-
Possible Cause: The weight-mitigating effect of aripiprazole may be more pronounced when switching from this compound rather than using it as an add-on.[9] Additionally, the dose of aripiprazole and the remaining dose of this compound are critical factors.
-
Troubleshooting Steps:
-
Review Dosing Strategy: The efficacy of adjunctive aripiprazole is dose-dependent. Ensure the target dose is adequate (e.g., 10-15 mg/day). Some protocols also involve a concurrent reduction in the this compound dose.[16]
-
Analyze Body Composition: Aripiprazole has been associated with reductions in lean tissue rather than fat mass, which may question the clinical significance of the weight loss.[10] If feasible, use DEXA or bioimpedance analysis to assess changes in fat mass versus lean mass.
-
Monitor Metabolic Panels: Adjunctive aripiprazole has shown consistent benefits in reducing triglyceride levels, even when weight loss is modest.[17][18] Ensure comprehensive lipid panels are analyzed as a key secondary outcome.
-
Data Summary: Efficacy of Interventions
Table 1: Pharmacological Interventions for this compound-Induced Weight Gain
| Intervention | Mean Duration | Mean Weight Change vs. Placebo/Control | Key Metabolic Changes | Citation(s) |
| Metformin | 12-26 weeks | -3.24 kg to -5.02 kg | ↓ BMI, ↓ Insulin Resistance | [19][20][21] |
| Topiramate | 10-12 weeks | -4.4 kg (vs. +1.2 kg in placebo) | ↓ BMI, ↓ Leptin, ↓ Triglycerides | [8][9][22] |
| Aripiprazole (Adjunctive) | 16-34 weeks | -2.55 kg to -5.1 kg (Switching/Adjunctive) | ↓ Triglycerides, ↓ VLDL Cholesterol | [9][17] |
| This compound/Samidorphan | 24 weeks | -1.9 kg (vs. This compound alone) | ↓ Waist Circumference | [23] |
Table 2: Non-Pharmacological Interventions for Antipsychotic-Induced Weight Gain
| Intervention Type | Mean Duration | Mean Weight Change vs. Control | Citation(s) |
| Behavioral Interventions (Comprehensive) | 12 months | -5.2 kg (Intervention: -4.6 kg, Control: +0.6 kg) | [12] |
| Lifestyle Counseling & Exercise | 8 weeks | -2.03 kg (Intervention: +1.47 kg, Control: +3.5 kg) | [24] |
| Meta-analysis of various approaches | 12-52 weeks | -2.56 kg | [11] |
Experimental Protocols & Methodologies
Protocol 1: Randomized Controlled Trial of Adjunctive Metformin
-
Objective: To evaluate the efficacy of metformin in mitigating weight gain in patients treated with this compound for at least 3 months.
-
Study Design: A 26-week, randomized, double-blind, placebo-controlled, multi-center trial.[15]
-
Participant Criteria:
-
Inclusion: Age ≥ 16 years; diagnosis of schizophrenia spectrum disorder; stable this compound treatment for ≥ 3 months; BMI > 25 kg/m ².[15]
-
Exclusion: Contraindications to metformin (e.g., renal impairment), current diabetes diagnosis, pregnancy.
-
-
Intervention:
-
Outcome Measures:
-
Primary: Change in body weight from baseline to 26 weeks.
-
Secondary: Change in BMI, waist circumference, fasting glucose, insulin, HOMA-IR, and lipid profile. Quality of life and psychiatric symptom stability (e.g., PANSS).
-
-
Data Analysis: An intention-to-treat analysis using a mixed-effects model for repeated measures (MMRM) to assess the difference in weight change between groups over time.
Protocol 2: Measurement of Metabolic Parameters
-
Objective: To quantify changes in key metabolic markers during an intervention study.
-
Methodology:
-
Sample Collection: Collect fasting blood samples (minimum 8-hour fast) at baseline, and at specified follow-up points (e.g., weeks 4, 8, 12, 24).
-
Analytes:
-
Glucose & Insulin: Use standard enzymatic assays for glucose and radioimmunoassay (RIA) or ELISA for insulin. Calculate the Homeostatic Model Assessment of Insulin Resistance (HOMA-IR) using the formula: (fasting insulin [μU/L] x fasting glucose [nmol/L]) / 22.5.
-
Lipid Profile: Measure Total Cholesterol, LDL-Cholesterol, HDL-Cholesterol, and Triglycerides using automated clinical chemistry analyzers.
-
Adipokines (Optional): Measure Leptin and Adiponectin levels using commercially available ELISA kits to investigate mechanisms related to appetite and fat metabolism.
-
-
Anthropometric Measurements: Standardize the measurement of weight (calibrated digital scale, light clothing), height (stadiometer), and waist circumference (at the level of the iliac crest). All measurements should be taken in duplicate and averaged.
-
Visualizations: Pathways and Workflows
Caption: Signaling pathways implicated in this compound-induced weight gain.
Caption: A typical experimental workflow for an adjunctive therapy trial.
References
- 1. The molecular mechanism of antipsychotic- induced weight gain is found | 2007-05-01 | CARLAT PUBLISHING [thecarlatreport.com]
- 2. Preventing this compound-Induced Weight Gain Using Betahistine: A Study in a Rat Model with Chronic this compound Treatment | PLOS One [journals.plos.org]
- 3. This compound-Induced Hyperphagia and Weight Gain Associate with Orexigenic Hypothalamic Neuropeptide Signaling without Concomitant AMPK Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The atypical antipsychotic this compound causes weight gain by targeting serotonin receptor 2C - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound-Induced Hyperphagia and Weight Gain Associate with Orexigenic Hypothalamic Neuropeptide Signaling without Concomitant AMPK Phosphorylation | PLOS One [journals.plos.org]
- 6. longdom.org [longdom.org]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. Topiramate: Antipsychotic-Induced Weight Gain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antipsychotic-associated weight gain: management strategies and impact on treatment adherence - PMC [pmc.ncbi.nlm.nih.gov]
- 10. psychiatryonline.org [psychiatryonline.org]
- 11. Non-pharmacological management of antipsychotic-induced weight gain: Systematic review and meta-analysis of randomised controlled trials | The British Journal of Psychiatry | Cambridge Core [cambridge.org]
- 12. psychiatrist.com [psychiatrist.com]
- 13. Behavioral Interventions for Antipsychotic Induced Appetite Changes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Behavioural management of antipsychotic-induced weight gain: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Study protocol of a randomized, double-blind, placebo-controlled, multi-center trial to treat antipsychotic-induced weight gain: the Metformin-Lifestyle in antipsychotic users (MELIA) trial - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Aripiprazole added to Overweight and Obese this compound-treated Schizophrenia Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The Impact of Adjunctive Aripiprazole on this compound‐Induced Metabolic Adverse Effects in Patients With Schizophrenia: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Metformin for this compound-induced weight gain: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Metformin for this compound-induced weight gain: a systematic review and meta-analysis - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. mentalhealth.bmj.com [mentalhealth.bmj.com]
- 22. dovepress.com [dovepress.com]
- 23. psychiatryonline.org [psychiatryonline.org]
- 24. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Olanzapine Dosage in Preclinical Research
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing olanzapine dosage to minimize extrapyramidal symptoms (EPS) in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the mechanistic basis for this compound's therapeutic effects versus its extrapyramidal side effects?
A1: this compound's therapeutic efficacy, particularly for the positive symptoms of schizophrenia, is primarily attributed to its antagonist activity at dopamine (B1211576) D2 receptors in the mesolimbic pathway and serotonin (B10506) 5-HT2A receptors in the frontal cortex.[1][2][3] However, high levels of D2 receptor blockade in the nigrostriatal pathway can disrupt normal motor function, leading to extrapyramidal symptoms (EPS).[4] this compound is considered an "atypical" antipsychotic due to its higher affinity for 5-HT2A receptors compared to D2 receptors, which is believed to contribute to a lower risk of EPS compared to "typical" antipsychotics like haloperidol.[5][6]
Q2: What is the relationship between this compound dosage, D2 receptor occupancy, and the risk of EPS?
A2: There is a direct correlation between this compound dosage, the percentage of D2 receptor occupancy in the striatum, and the emergence of EPS. Clinical studies using positron emission tomography (PET) have shown that this compound doses in the therapeutic range of 10-20 mg/day correspond to a D2 receptor occupancy of 71-80%.[7][8] Doses exceeding 20 mg/day can lead to D2 receptor occupancy greater than 80%, which is associated with a significantly higher likelihood of EPS and prolactin elevation.[9][10] At a dose of 5 mg/day, D2 occupancy is around 43-55%, while doses of 30-40 mg/day can result in 83-88% occupancy.[7][8]
Q3: How does this compound's binding to other receptors influence its side effect profile?
A3: this compound has a broad receptor binding profile that contributes to its overall effects.[2][11] Its antagonism of muscarinic M1-5 receptors may lead to anticholinergic effects, while its blockade of histamine (B1213489) H1 receptors can cause sedation.[2][6] Antagonism of alpha-1 adrenergic receptors is associated with orthostatic hypotension.[2][6] this compound's potent blockade of multiple serotonin receptor subtypes (5-HT2A, 5-HT2C, 5-HT6) is a key feature of its atypical profile.[2]
Q4: What are the recommended starting doses for this compound in preclinical animal models?
A4: Dosing in animal models should be carefully selected to align with the intended receptor occupancy and therapeutic window observed in humans. In rodent models, doses can vary significantly based on the study's objective. For instance, studies investigating antipsychotic efficacy in mice have used doses ranging from 0.05 mg/kg to 1 mg/kg to assess effects on hyperactivity.[12] Chronic exposure studies in rats have utilized doses around 7.5 mg/kg/day via osmotic minipumps.[13] It is crucial to conduct dose-response studies to establish the optimal dose for the specific animal model and behavioral assay being used.[14]
Troubleshooting Guides
This section addresses specific issues that may arise during your behavioral experiments with this compound.
Issue 1: High variability in behavioral responses among subjects in the same treatment group.
-
Potential Cause: Genetic differences within the animal strain, inconsistencies in drug administration, or environmental stressors.
-
Troubleshooting & Optimization:
-
Genetic Consistency: Use animal strains with a well-characterized and stable genetic background. Report the specific strain, sex, and age of the animals in your methodology.
-
Administration Precision: Ensure precise and consistent dosing for each animal. For oral gavage, confirm the entire dose is delivered. For injections, use a consistent site and technique.
-
Environmental Control: Acclimate animals to the housing and testing environment for a sufficient period before the experiment begins. Minimize noise, light fluctuations, and other disturbances. Handle animals consistently and gently to reduce stress.
-
Issue 2: Difficulty in differentiating between sedation and catalepsy.
-
Potential Cause: this compound's sedative effects, mediated by H1 receptor antagonism, can be mistaken for catalepsy, a sign of EPS.
-
Troubleshooting & Optimization:
-
Righting Reflex Test: A simple method to distinguish these effects is the righting reflex test. A sedated animal, when placed on its back, will typically right itself, albeit slowly. An animal in a cataleptic state will remain immobile for an extended period.
-
Dynamic Catalepsy Tests: Employ tests that require active movement rather than just immobility. For example, in the bar test, observe not only the time the animal remains on the bar but also its posture and any attempts to move. True catalepsy is characterized by a waxy flexibility and lack of initiation of movement.
-
Issue 3: Inconsistent or unexpected dose-response relationship for EPS.
-
Potential Cause: Drug stability, metabolic differences, or reaching a plateau in receptor occupancy.
-
Troubleshooting & Optimization:
-
Solution Preparation: this compound can be sensitive to light and moisture. Prepare fresh solutions for each experiment and protect them from light. In long-term studies using osmotic minipumps, be aware that this compound can degrade over time, with a half-life of approximately 14.8 days in solution.[13]
-
Metabolic Considerations: Rodents metabolize antipsychotics much more rapidly than humans. Consider this when designing dosing schedules, and for chronic studies, osmotic minipumps can provide more stable plasma concentrations.[13]
-
Receptor Saturation: Doses above 20 mg in humans show minimal increases in D2 receptor occupancy, suggesting a ceiling effect.[9] This saturation may lead to a diminished dose-response effect for both therapeutic outcomes and EPS at very high doses.
-
Data Presentation
Table 1: this compound Receptor Occupancy and Association with EPS
| Daily Dose (Human Equivalent) | Striatal D2 Receptor Occupancy (%) | 5-HT2A Receptor Occupancy (%) | Risk of EPS |
| 5 mg | 43% - 55% | >90% | Low |
| 10 mg | 71% - 73% | >90% | Low to Moderate |
| 15 mg | ~75% | >90% | Moderate |
| 20 mg | 76% - 80% | >90% | Moderate to High |
| >20 mg | >80% | >90% | High |
Data compiled from[7][8][9][10].
Table 2: this compound Receptor Binding Affinities (Ki, nM)
| Receptor | Ki (nM) | Receptor | Ki (nM) |
| Dopamine D1 | 11-31 | Serotonin 5-HT2A | 4 |
| Dopamine D2 | 11-31 | Serotonin 5-HT2C | 11 |
| Dopamine D3 | 11-31 | Serotonin 5-HT3 | 57 |
| Dopamine D4 | 11-31 | Serotonin 5-HT6 | 5 |
| Muscarinic M1 | 73 | Histamine H1 | 7 |
| Muscarinic M2 | 96 | Adrenergic α1 | 19 |
| Muscarinic M3 | 132 | ||
| Muscarinic M4 | 32 | ||
| Muscarinic M5 | 48 |
Experimental Protocols
Protocol 1: Catalepsy Bar Test for Assessing EPS in Rodents
This protocol is used to measure drug-induced catalepsy, a state of immobility and muscular rigidity that serves as an animal model for parkinsonian side effects.[14][15]
-
Apparatus: A horizontal bar (0.7-0.9 cm in diameter) is fixed at a height of 6 cm from the base. The apparatus may have multiple lanes to test several animals simultaneously.[16]
-
Habituation: Prior to drug administration, allow the animals to acclimate to the testing room for at least 30-60 minutes.
-
Drug Administration: Administer this compound or vehicle control via the desired route (e.g., intraperitoneal injection). Testing is typically conducted 60 minutes post-injection.[1]
-
Testing Procedure: a. Gently place the animal's forepaws on the horizontal bar. The hind paws should remain on the floor, putting the animal in a "half-rearing" position.[17] b. Start a stopwatch immediately upon placing the forepaws on the bar. c. Measure the descent latency, which is the time it takes for the animal to remove both forepaws from the bar.[17] d. A cut-off time (e.g., 180 seconds) is typically set. If the animal remains on the bar for the entire duration, record the cut-off time as the latency.[15]
-
Data Analysis: Compare the mean descent latencies between the this compound-treated groups and the vehicle control group using an appropriate statistical test (e.g., ANOVA followed by post-hoc tests). A significant increase in descent latency in the this compound group is indicative of catalepsy.
Protocol 2: Rota-Rod Test for Motor Coordination
This test assesses motor coordination and balance, which can be impaired by the extrapyramidal side effects of antipsychotic drugs.[3]
-
Apparatus: A rotating rod apparatus with adjustable speed. The rod should have a non-slip surface.
-
Training: a. On the day before the test, train the animals on the rota-rod at a constant, low speed (e.g., 4-5 rpm) for a set duration (e.g., 5 minutes). b. Repeat this training for 2-3 trials with a 15-20 minute inter-trial interval, until a stable baseline performance is achieved.
-
Drug Administration: Administer this compound or vehicle control. Testing is typically performed at the time of peak drug effect (e.g., 30-60 minutes post-injection).
-
Testing Procedure: a. Place the animal on the rotating rod. b. The rod can be set to accelerate at a constant rate (e.g., from 4 to 40 rpm over 5 minutes) or maintained at a fixed, challenging speed. c. Record the latency to fall from the rod. If the animal clings to the rod and makes a full rotation, this is also considered a fall.
-
Data Analysis: Compare the mean latency to fall between the this compound-treated groups and the vehicle control group. A significant decrease in latency indicates impaired motor coordination.
Mandatory Visualizations
Caption: this compound's differential effects on signaling pathways.
Caption: Workflow for assessing this compound-induced EPS in rodents.
Caption: Decision tree for troubleshooting experimental variability.
References
- 1. Evaluation of the potential of antipsychotic agents to induce catalepsy in rats: Assessment of a new, commercially available, semi-automated instrument - PMC [pmc.ncbi.nlm.nih.gov]
- 2. api.psychopharmacologyinstitute.com [api.psychopharmacologyinstitute.com]
- 3. Rotarod impairment: catalepsy-like screening test for antipsychotic side effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. droracle.ai [droracle.ai]
- 7. 5-HT2 and D2 receptor occupancy of this compound in schizophrenia: a PET investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. psychiatryonline.org [psychiatryonline.org]
- 10. psychiatryonline.org [psychiatryonline.org]
- 11. This compound: a basic science update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Modeling chronic this compound exposure using osmotic minipumps: pharmacological limitations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Catalepsy as a rodent model for detecting antipsychotic drugs with extrapyramidal side effect liability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. meliordiscovery.com [meliordiscovery.com]
- 16. maze.conductscience.com [maze.conductscience.com]
- 17. Catalepsy test in rats [protocols.io]
Technical Support Center: Olanzapine LAI and Post-Injection Delirium/Sedation Syndrome (PDSS)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Olanzapine Long-Acting Injectable (LAI) and managing the potential risk of Post-Injection Delirium/Sedation Syndrome (PDSS).
Frequently Asked Questions (FAQs)
Q1: What is Post-Injection Delirium/Sedation Syndrome (PDSS)?
A1: Post-Injection Delirium/Sedation Syndrome (PDSS) is a rare but serious adverse event that can occur after the administration of this compound Long-Acting Injectable (LAI).[1] It is characterized by a cluster of symptoms that are consistent with an oral this compound overdose.[2][3] The onset of symptoms is typically sudden and unexpected, occurring within the first few hours after injection.[4]
Q2: What are the primary signs and symptoms of PDSS?
A2: The most common signs and symptoms of PDSS include sedation (ranging from mild to coma), delirium (which can manifest as confusion, disorientation, agitation, and anxiety), dysarthria (slurred speech), ataxia (loss of coordination), and extrapyramidal symptoms.[1][2][5] Other reported symptoms include dizziness, weakness, hypertension, and in rare cases, convulsions.[6]
Q3: What is the proposed mechanism of PDSS?
A3: The leading hypothesis for the cause of PDSS is the accidental intravascular entry of a portion of the this compound pamoate dose during or immediately after intramuscular injection.[7][8] This leads to a rapid and unintended increase in plasma this compound concentrations, mimicking an oral overdose.[3][7] It is important to note that proper injection technique alone does not completely eliminate the risk of blood vessel injury.[4]
Q4: What is the incidence of PDSS?
A4: The incidence of PDSS is low. Clinical trial data and post-marketing surveillance indicate that PDSS occurs in approximately 0.044% to 0.07% of injections and affects about 1.17% to 2% of patients.[2][5][6][9]
Q5: Are there any new formulations of this compound LAI that mitigate the risk of PDSS?
Troubleshooting Guides
Issue 1: A patient/subject exhibits signs of PDSS post-injection.
Immediate Actions:
-
Recognize the Symptoms: Be vigilant for the signs and symptoms of PDSS, which typically appear within 1-3 hours post-injection.[1][5] The most common symptoms are sedation and confusion.[5]
-
Seek Immediate Medical Assistance: If PDSS is suspected, it is a medical emergency. Immediately call for medical support.[12]
-
Provide Supportive Care: Management of PDSS is primarily supportive. Monitor vital signs, including blood pressure, pulse, and respiratory rate.[4][12] Ensure the patient's airway is clear and provide oxygen if necessary. The patient should be closely monitored until all symptoms have resolved.[4]
-
Do Not Administer an Antidote: There is no specific antidote for this compound overdose.[13] Treatment is symptomatic.
Follow-up Actions:
-
Document the Event: Thoroughly document the time of onset, the specific signs and symptoms observed, all interventions performed, and the time to resolution.
-
Report the Adverse Event: Report the incident to the appropriate regulatory bodies and the pharmaceutical manufacturer as per institutional and regulatory guidelines.
-
Consider Future Treatment: It is generally considered safe to continue this compound LAI treatment after a PDSS event, as recurrence is rare.[4] However, a thorough risk-benefit assessment should be conducted for the individual patient.
Issue 2: How to minimize the risk of PDSS during administration.
Preventative Measures:
-
Aspiration: After inserting the needle, aspirate for several seconds to ensure no blood is drawn into the syringe. If blood is present, discard the syringe and dose and use a new kit.[15]
Data Presentation
Table 1: Incidence of PDSS with this compound LAI
| Data Source | Incidence per Injection | Incidence per Patient |
| Clinical Trials (pre-marketing) | ~0.07% | ~2% |
| Post-Marketing Safety Studies & Spontaneous Reports | ~0.07% | 0.46% - 1.03% |
| Large Observational Study (EU) | 0.044% | 1.17% |
Table 2: Common Signs and Symptoms of PDSS and Their Frequencies
| Symptom | Frequency |
| Sedation | 61% |
| Confusion | 56% |
| Dysarthria (Slurred Speech) | 54% |
| Somnolence | 46% |
| Dizziness | 45% |
| Disorientation | 35% |
Source:[5]
Table 3: Onset and Resolution of PDSS
| Timeframe | Percentage of Cases |
| Time to Onset | |
| Within 15 minutes | 52% (of cases occurring within the first hour) |
| Within 1 hour | 91% |
| Time to Resolution | |
| Within 72 hours | Most cases |
Sources:[5]
Experimental Protocols
Protocol 1: Administration of this compound LAI
-
Reconstitution: Follow the manufacturer's instructions for reconstituting the this compound pamoate powder with the provided diluent.
-
Injection Site and Technique:
-
Administer as a deep intramuscular injection into the gluteal muscle.[12]
-
Use the appropriate needle length to ensure deep muscle penetration.
-
After needle insertion, aspirate for several seconds to check for blood.[15] If blood appears, do not inject; withdraw the needle and prepare a new injection.[15]
-
Inject the full dose in a single, slow, continuous motion.
-
Do not massage the injection site.[15]
-
-
Post-Injection Monitoring:
-
The patient must be observed in a healthcare facility with access to emergency services for at least 2-3 hours.[12][16][18]
-
Monitor for signs and symptoms of PDSS, including sedation, delirium, confusion, and dizziness.[16]
-
Assess the patient's level of alertness and orientation at regular intervals (e.g., every 30 minutes).[19]
-
Mandatory Visualizations
Caption: Proposed mechanism of Post-Injection Delirium/Sedation Syndrome (PDSS).
Caption: Troubleshooting workflow for suspected PDSS.
References
- 1. Post-Injection Delirium/Sedation Syndrome: A Case Report and 2-Year Follow-Up - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Postinjection delirium/sedation syndrome in patients with schizophrenia receiving this compound long-acting injection: results from a large observational study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Postinjection Delirium/Sedation Syndrome with this compound Depot Injection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. investor.lilly.com [investor.lilly.com]
- 7. researchgate.net [researchgate.net]
- 8. Postinjection delirium/sedation syndrome with long-acting this compound pamoate in a middle-aged female - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Postinjection Delirium/Sedation Syndrome (PDSS) Following this compound Long-Acting Injection: A Case Report. | Semantic Scholar [semanticscholar.org]
- 10. trial.medpath.com [trial.medpath.com]
- 11. Teva Pharmaceutical Industries Ltd. - New Long-term Safety Data from the Completed Phase 3 SOLARIS Trial Support the Potential of this compound LAI (TEV-'749) as the First Long-Acting this compound Treatment Option for Schizophrenia with No PDSS Observed [ir.tevapharm.com]
- 12. kmptformulary.nhs.uk [kmptformulary.nhs.uk]
- 13. researchgate.net [researchgate.net]
- 14. tewv.nhs.uk [tewv.nhs.uk]
- 15. seslhd.health.nsw.gov.au [seslhd.health.nsw.gov.au]
- 16. canberrahealthservices.act.gov.au [canberrahealthservices.act.gov.au]
- 17. hpft.nhs.uk [hpft.nhs.uk]
- 18. This compound long-acting injection: a review of first experiences of post-injection delirium/sedation syndrome in routine clinical practice - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Monitoring for post-injection delirium/sedation syndrome with long-acting this compound during the COVID-19 pandemic - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Combination Treatment with Samidorphan to Reduce Olanzapine-Induced Weight Gain
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the combination treatment of olanzapine and samidorphan (B1681425) for the mitigation of this compound-induced weight gain.
Troubleshooting Guides
This section addresses specific issues that may be encountered during pre-clinical and clinical research involving the co-administration of this compound and samidorphan.
| Issue | Potential Cause | Troubleshooting Steps |
| High variability in weight gain data within the this compound monotherapy group. | Differences in individual animal metabolism, environmental stressors, or inconsistencies in drug administration. | - Ensure a consistent and controlled environment for all experimental animals, minimizing noise and light fluctuations. - Standardize the diet and co-house animals to promote a more uniform gut microbiome, which can influence metabolism. - Verify the accuracy and consistency of this compound dosage and administration route for each animal. |
| Inconsistent or unexpected dose-response relationship in behavioral assays. | Saturation of target receptors at higher doses or incorrect dose calculations. | - Double-check all dose calculations, accounting for the specific salt form of the drug used. - Conduct dose-response studies to identify the linear portion of the response curve for your specific assay. At higher doses, dopamine (B1211576) D2 receptor occupancy by this compound may plateau. |
| Samidorphan fails to significantly mitigate this compound-induced weight gain in an animal model. | Species-specific differences in opioid receptor function or metabolism. The timing of samidorphan administration relative to this compound may not be optimal. | - Review literature for appropriate animal models that have demonstrated sensitivity to opioid antagonists for weight modulation. - Experiment with different administration schedules, such as administering samidorphan prior to this compound, to ensure adequate opioid receptor blockade when this compound is active. |
| Unexpected adverse events or behavioral changes in the combination treatment group. | Potential drug-drug interactions affecting off-target receptors or central nervous system pathways. | - Conduct a thorough literature review on the known pharmacological profiles of both this compound and samidorphan to identify potential overlapping receptor targets. - Implement a comprehensive behavioral monitoring plan to systematically assess for unexpected changes. - Consider pharmacokinetic studies to determine if co-administration alters the metabolism and plasma concentrations of either drug. |
| Difficulty in preparing stable drug solutions. | This compound can be sensitive to light and moisture. | - Prepare fresh solutions for each experiment and protect them from light by using amber vials. - Ensure the vehicle used for dissolution is appropriate and does not cause degradation of the compounds. |
Frequently Asked Questions (FAQs)
Q1: What is the established mechanism of action for samidorphan in mitigating this compound-induced weight gain?
A1: Samidorphan is an opioid receptor antagonist that primarily acts on the mu (μ), kappa (κ), and delta (δ) opioid receptors.[1][2] The exact mechanism for mitigating this compound-induced weight gain is not fully elucidated, but it is hypothesized to involve the modulation of the brain's reward system.[3] By blocking opioid receptors, samidorphan may reduce the rewarding properties of palatable food, thereby counteracting the hyperphagia (increased appetite) often associated with this compound treatment.[1][4]
Q2: What are the key signaling pathways implicated in this compound-induced weight gain?
A2: this compound-induced weight gain is multifactorial and involves several signaling pathways. One key pathway involves the antagonism of the serotonin (B10506) 5-HT2C receptor, which is known to regulate food intake and body weight.[5] Blockade of HTR2C signaling can lead to hyperphagia and obesity.[5] Additionally, some research suggests the involvement of the Wnt signaling pathway, where this compound may influence the expression of key effectors like TCF7L2, which is associated with glucose homeostasis.[6] Other studies point to this compound's effects on hypothalamic neuropeptide signaling, leading to an increase in orexigenic (appetite-stimulating) neuropeptides like NPY and AgRP, and a decrease in anorexigenic (appetite-suppressing) precursors like POMC.[7]
Q3: Are there established experimental models to study this combination therapy?
A3: Yes, both rodent and non-human primate models have been used. Chronic administration of this compound to rats has been shown to increase adipose mass and the rate of weight gain.[8] These models have been successfully used to demonstrate that co-administration of samidorphan can normalize body composition and attenuate weight gain.[8] Female C57BL/6 mice have also been used to model this compound-induced hyperphagia and obesity.[5]
Q4: What are the expected quantitative outcomes from a successful preclinical study?
A4: A successful preclinical study should demonstrate a statistically significant reduction in weight gain in the this compound/samidorphan combination group compared to the this compound monotherapy group. Key metrics to measure include:
-
Percent change in body weight from baseline: This is a primary endpoint in many clinical trials.[2][9]
-
Proportion of subjects with clinically significant weight gain: Often defined as ≥7% or ≥10% increase from baseline body weight.[2][9]
-
Change in waist circumference: An indicator of central adiposity.[2][9]
-
Food intake: To determine if the weight mitigation effect is due to reduced hyperphagia.
-
Metabolic parameters: Including fasting glucose, insulin, and lipid profiles.[9]
Quantitative Data Summary
The following table summarizes key quantitative data from a pivotal Phase 3 clinical trial (ENLIGHTEN-2) comparing this compound/samidorphan (OLZ/SAM) to this compound monotherapy in patients with schizophrenia over 24 weeks.[2][9]
| Parameter | This compound/Samidorphan (OLZ/SAM) | This compound Monotherapy | p-value |
| Least Squares Mean Percent Weight Change from Baseline at Week 24 | 4.21% | 6.59% | <0.001 |
| Proportion of Patients with ≥10% Weight Gain at Week 24 | 17.8% | 29.8% | 0.003 |
| Proportion of Patients with ≥7% Weight Gain at Week 24 | 27.5% | 42.7% | 0.001 |
| Least Squares Mean Change in Body Weight (kg) at Week 24 | 3.18 kg | 5.08 kg | - |
| Mean Change in Waist Circumference (cm) at Week 24 | 2.4 cm | 4.5 cm | - |
Experimental Protocols
Protocol 1: Evaluation of this compound/Samidorphan on Weight Gain in a Rodent Model
This protocol is based on methodologies described in preclinical studies.[8]
1. Animal Model:
-
Species: Female Sprague-Dawley rats.
-
Age: 8-10 weeks.
-
Acclimation: Acclimatize animals to the housing facility for at least one week prior to the experiment. House animals in a temperature and light-controlled environment with ad libitum access to standard chow and water.
2. Drug Preparation and Administration:
-
This compound: Dissolve in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).
-
Samidorphan: Dissolve in a suitable vehicle.
-
Administration: Administer this compound and samidorphan (or their respective vehicles) via oral gavage once daily for the duration of the study (e.g., 28 days).
3. Experimental Groups:
-
Group 1: Vehicle control.
-
Group 2: this compound monotherapy.
-
Group 3: Samidorphan monotherapy.
-
Group 4: this compound + Samidorphan combination.
4. Measurements:
-
Body Weight: Measure daily at the same time.
-
Food and Water Intake: Measure daily.
-
Body Composition: At the end of the study, use techniques like DEXA (Dual-energy X-ray absorptiometry) or NMR (Nuclear Magnetic Resonance) to assess fat and lean mass.
-
Metabolic Parameters: Collect terminal blood samples for analysis of glucose, insulin, and lipid levels.
5. Statistical Analysis:
-
Use appropriate statistical tests (e.g., two-way ANOVA with repeated measures for body weight, one-way ANOVA for terminal measurements) to compare the different treatment groups.
Protocol 2: Phase 3 Clinical Trial Design (Based on ENLIGHTEN-2)
This protocol outlines the key design elements of a double-blind, randomized clinical trial to assess the efficacy of this compound/samidorphan in mitigating weight gain.[2][9][10]
1. Study Population:
-
Adult patients (18-55 years) with a diagnosis of schizophrenia (according to DSM-5 criteria).
-
Stable body weight (≤5% change in the 3 months prior to enrollment).
-
Exclusion criteria: History of treatment-resistant schizophrenia, active substance use disorder, and clinically significant or unstable medical conditions.
2. Study Design:
-
A 24-week, randomized, double-blind, multicenter study.
-
Patients are randomized in a 1:1 ratio to receive either this compound/samidorphan combination therapy or this compound monotherapy.
3. Investigational Treatments:
-
This compound/Samidorphan Group: Fixed-dose combination tablets (e.g., this compound 10 mg/samidorphan 10 mg).
-
This compound Group: this compound tablets.
4. Endpoints:
-
Co-Primary Endpoints:
-
Percent change from baseline in body weight at week 24.
-
Proportion of patients with ≥10% weight gain from baseline at week 24.
-
-
Key Secondary Endpoint:
-
Proportion of patients with ≥7% weight gain from baseline at week 24.
-
-
Other Endpoints:
-
Change in waist circumference.
-
Fasting metabolic parameters (glucose, insulin, lipids).
-
Antipsychotic efficacy assessed using scales like the Positive and Negative Syndrome Scale (PANSS) and the Clinical Global Impression-Severity (CGI-S) scale.
-
5. Statistical Analysis:
-
An ANCOVA model can be used to analyze the percent change in body weight, with treatment, race, and age group as factors and baseline body weight as a covariate.[9]
-
Logistic regression can be used to analyze the proportion of patients meeting the weight gain thresholds.
Visualizations
Caption: Signaling pathway of this compound-induced weight gain and samidorphan's mitigation.
Caption: Workflow for a clinical trial on this compound/samidorphan.
References
- 1. This compound/Samidorphan: A New Combination Treatment for Schizophrenia and Bipolar I Disorder Intended to Reduce Weight Gain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. psychiatryonline.org [psychiatryonline.org]
- 3. Combination this compound and Samidorphan for the Management of Schizophrenia and Bipolar 1 Disorder in Adults: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. drugs.com [drugs.com]
- 5. The atypical antipsychotic this compound causes weight gain by targeting serotonin receptor 2C - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Wnt Signaling Pathway Effector TCF7L2 Mediates this compound-Induced Weight Gain and Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound-Induced Hyperphagia and Weight Gain Associate with Orexigenic Hypothalamic Neuropeptide Signaling without Concomitant AMPK Phosphorylation | PLOS One [journals.plos.org]
- 8. researchgate.net [researchgate.net]
- 9. ubmm.med.buffalo.edu [ubmm.med.buffalo.edu]
- 10. This compound/samidorphan combination consistently mitigates weight gain across various subgroups of patients - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Poor Brain Bioavailability of Olanzapine with Nanocarrier Systems
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the development of nanocarrier systems to enhance the brain delivery of Olanzapine.
Frequently Asked Questions (FAQs)
Q1: Why is the brain bioavailability of this compound poor?
A1: this compound's poor brain bioavailability is primarily attributed to two factors:
-
Extensive First-Pass Metabolism: After oral administration, this compound undergoes significant metabolism in the liver, which reduces the amount of drug that reaches systemic circulation and subsequently the brain.[1][2][3]
-
P-glycoprotein (P-gp) Efflux: this compound is a substrate for the P-glycoprotein efflux pump, an active transporter at the blood-brain barrier (BBB) that pumps the drug back into the bloodstream, limiting its penetration into the brain.[4][5]
Q2: How can nanocarrier systems improve the brain bioavailability of this compound?
A2: Nanocarrier systems can enhance the brain delivery of this compound through several mechanisms:
-
Protection from Metabolism: Encapsulating this compound within nanoparticles protects it from enzymatic degradation in the liver, increasing its systemic availability.
-
Bypassing the BBB: Certain nanocarrier formulations, particularly when administered intranasally, can bypass the blood-brain barrier and deliver the drug directly to the brain via the olfactory and trigeminal nerve pathways.[6][7]
-
Inhibition of P-gp Efflux: Some nanoparticle excipients, such as certain polymers and surfactants, can inhibit the P-glycoprotein efflux pump, thereby increasing the concentration of this compound that crosses the BBB.
-
Enhanced Permeability and Retention (EPR) Effect: In the case of brain tumors, nanoparticles can accumulate in the tumor tissue due to the leaky vasculature and poor lymphatic drainage, a phenomenon known as the EPR effect.
-
Receptor-Mediated Transcytosis: Nanoparticles can be surface-functionalized with ligands that bind to specific receptors on the BBB, triggering receptor-mediated transcytosis and facilitating their entry into the brain.
Q3: What are the common types of nanocarriers used for this compound delivery to the brain?
A3: Several types of nanocarriers have been investigated for brain delivery of this compound, including:
-
Polymeric Nanoparticles: Using biodegradable polymers like poly(lactic-co-glycolic acid) (PLGA) and chitosan (B1678972).[1][4][5]
-
Solid Lipid Nanoparticles (SLNs): These are composed of solid lipids and offer good biocompatibility and the ability to encapsulate lipophilic drugs like this compound.[8][9][10]
-
Nanostructured Lipid Carriers (NLCs): A modification of SLNs that incorporates both solid and liquid lipids, often resulting in higher drug loading and reduced drug expulsion.[7]
-
Polymersomes: Vesicular structures formed by amphiphilic block copolymers that can encapsulate both hydrophilic and hydrophobic drugs.[6][11]
-
Nanoemulsions: Oil-in-water or water-in-oil emulsions with droplet sizes in the nanometer range.[12]
Troubleshooting Guides
Formulation & Characterization
Q4: I am experiencing low entrapment efficiency of this compound in my nanoparticles. What are the possible causes and solutions?
A4: Low entrapment efficiency is a common issue. Here are some potential causes and corresponding troubleshooting steps:
| Potential Cause | Troubleshooting Suggestions |
| Poor affinity of this compound for the nanoparticle core material. | - Select a polymer or lipid matrix with higher hydrophobicity to better accommodate the lipophilic this compound.[8] - For polymeric nanoparticles, consider using a copolymer with a higher ratio of the more hydrophobic monomer. |
| Drug leakage into the external phase during formulation. | - Optimize the solvent evaporation rate. A very slow evaporation might allow more time for the drug to diffuse out. - For emulsion-based methods, increase the viscosity of the external aqueous phase by adding a viscosity-enhancing agent. |
| Insufficient amount of polymer or lipid to encapsulate the drug. | - Increase the polymer or lipid concentration in the formulation. - Decrease the initial drug loading to ensure it is below the saturation capacity of the carrier. |
| High solubility of this compound in the external phase. | - If using an organic solvent, choose one in which this compound has high solubility but is poorly soluble in the aqueous phase. - Adjust the pH of the aqueous phase to a value where this compound has its lowest solubility. |
| Inappropriate surfactant concentration. | - Optimize the surfactant concentration. Too little may lead to nanoparticle aggregation and drug expulsion, while too much can increase drug solubility in the external phase. |
Q5: My this compound-loaded nanoparticles are aggregating over time. How can I improve their stability?
A5: Nanoparticle aggregation is a sign of colloidal instability. Consider the following to improve stability:
| Potential Cause | Troubleshooting Suggestions |
| Insufficient surface charge (low zeta potential). | - For chitosan nanoparticles, ensure the pH of the medium is sufficiently low to maintain the positive charge of the chitosan.[1] - For other nanoparticles, consider incorporating a charged surfactant or polymer into the formulation. A zeta potential of at least ±30 mV is generally considered indicative of good stability.[13] |
| Inadequate steric hindrance. | - Use surfactants with long polyethylene (B3416737) glycol (PEG) chains or other steric stabilizers to create a protective layer around the nanoparticles. |
| Bridging flocculation. | - Optimize the concentration of the stabilizing polymer. In some cases, an intermediate concentration can lead to bridging between nanoparticles. |
| Inappropriate storage conditions. | - Store the nanoparticle dispersion at a recommended temperature (e.g., 4°C) to minimize kinetic energy and reduce the frequency of collisions.[13] - Avoid freeze-thaw cycles unless a suitable cryoprotectant has been included in the formulation. |
In Vitro & In Vivo Experiments
Q6: My in vitro release profile shows a very high initial burst release of this compound. How can I achieve a more sustained release?
A6: A high initial burst release is often due to the drug adsorbed on the nanoparticle surface. Here's how to control it:
| Potential Cause | Troubleshooting Suggestions |
| Surface-adsorbed drug. | - Wash the nanoparticles thoroughly after preparation to remove any unencapsulated or surface-adsorbed drug. - Lyophilize the nanoparticles and redisperse them to remove the drug that was in the continuous phase. |
| High drug loading close to the surface. | - Optimize the formulation parameters (e.g., solvent evaporation rate) to encourage more uniform drug distribution within the nanoparticle matrix. |
| Rapid polymer degradation or lipid matrix erosion. | - For PLGA nanoparticles, use a polymer with a higher molecular weight or a higher lactide-to-glycolide ratio, which degrades more slowly. - For lipid-based nanoparticles, choose a lipid with a higher melting point and a more ordered crystalline structure.[8] |
Q7: I am not observing a significant increase in brain concentration of this compound in my in vivo studies. What could be the reasons?
A7: A lack of enhanced brain delivery in animal studies can be due to several factors:
| Potential Cause | Troubleshooting Suggestions |
| Rapid clearance of nanoparticles from circulation. | - PEGylate the surface of the nanoparticles to reduce opsonization and subsequent uptake by the reticuloendothelial system (RES), thereby prolonging their circulation time. |
| Poor penetration of the blood-brain barrier. | - Optimize the nanoparticle size. Generally, smaller nanoparticles (<100 nm) show better BBB penetration.[7] - Functionalize the nanoparticle surface with ligands (e.g., transferrin, insulin) that can facilitate receptor-mediated transcytosis across the BBB. - Consider intranasal administration as an alternative route to bypass the BBB.[5][6] |
| Instability of the nanoparticles in vivo. | - Evaluate the stability of your nanoparticles in serum-containing media to ensure they remain intact until they reach the target site.[6] |
| Inappropriate animal model or experimental design. | - Ensure the chosen animal model is appropriate for studying the specific aspect of brain delivery you are investigating. - Optimize the dosing and sampling schedule to accurately capture the pharmacokinetic profile of the nanocarrier in the brain. |
Data Presentation
Table 1: Physicochemical Properties of Different this compound-Loaded Nanocarrier Systems
| Nanocarrier Type | Polymer/Lipid | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Entrapment Efficiency (%) | Reference |
| PLGA Nanoparticles | PLGA | 91.2 ± 5.2 | - | - | 68.91 ± 2.31 | [4][5] |
| Chitosan Nanoparticles | Chitosan | 183.1 ± 8.42 | 0.122 ± 0.08 | +52.1 ± 2.4 | 72.42 ± 3.65 | [1] |
| Solid Lipid Nanoparticles | Glyceryl Monostearate | 151.29 ± 3.36 | - | - | 74.51 ± 1.75 | [9] |
| Solid Lipid Nanoparticles | Tripalmitin | 110.5 | 0.340 | +35.29 | 96 | [7] |
| Polymersomes | Poloxamer 401 | 78.3 ± 4.5 | 0.21 ± 0.03 | -14.64 ± 2.9 | 91.36 ± 3.55 | [6][11] |
| Nanoemulsion | - | 65.1 - 74.21 | - | -18.9 to -25.23 | - | [12] |
Table 2: In Vivo Pharmacokinetic Parameters of this compound Nanocarriers in Brain
| Nanocarrier Formulation | Administration Route | Animal Model | Cmax (ng/g) | Tmax (h) | AUC (ng·h/g) | Fold Increase in Brain Uptake | Reference |
| This compound Solution (IV) | Intravenous | Rats | - | - | - | - | [5] |
| This compound Solution (IN) | Intranasal | Rats | - | - | - | - | [5] |
| PLGA Nanoparticles (IN) | Intranasal | Rats | - | - | - | 6.35 (vs. IV), 10.86 (vs. IN) | [5] |
| This compound Suspension | - | Rats | - | - | - | - | [3] |
| Solid Lipid Nanoparticles | - | Rats | - | - | - | 23-fold increase in relative bioavailability | [3] |
| Polymersomes (IN) | Intranasal | Rats | - | 0.25 | - | 2.7-fold increase in Cmax, 5.7-fold increase in AUC (vs. oral) | [6] |
Experimental Protocols
Protocol 1: Formulation of this compound-Loaded PLGA Nanoparticles by Nanoprecipitation
This protocol is a generalized procedure based on the nanoprecipitation technique described in the literature.[5]
-
Organic Phase Preparation:
-
Dissolve a specific amount of this compound and PLGA in a water-miscible organic solvent (e.g., acetone, acetonitrile).
-
-
Aqueous Phase Preparation:
-
Prepare an aqueous solution containing a surfactant (e.g., Poloxamer 188, PVA) to act as a stabilizer.
-
-
Nanoprecipitation:
-
Inject the organic phase into the aqueous phase under constant magnetic stirring. The rapid solvent diffusion leads to the precipitation of PLGA and the formation of nanoparticles.
-
-
Solvent Evaporation:
-
Continuously stir the resulting nanoparticle suspension for several hours to evaporate the organic solvent.
-
-
Nanoparticle Recovery and Purification:
-
Centrifuge the nanoparticle suspension at high speed.
-
Discard the supernatant and wash the nanoparticle pellet with deionized water to remove the excess surfactant and unencapsulated drug.
-
Repeat the centrifugation and washing steps two to three times.
-
-
Lyophilization (Optional):
-
For long-term storage, resuspend the final nanoparticle pellet in a cryoprotectant solution (e.g., trehalose, sucrose) and freeze-dry.
-
Protocol 2: Determination of Entrapment Efficiency
-
Separate Nanoparticles from the Aqueous Phase:
-
Centrifuge a known volume of the nanoparticle suspension.
-
-
Quantify the Free Drug:
-
Carefully collect the supernatant, which contains the unencapsulated this compound.
-
Measure the concentration of this compound in the supernatant using a validated analytical method such as UV-Vis spectrophotometry or HPLC.
-
-
Calculate Entrapment Efficiency:
-
Use the following formula: Entrapment Efficiency (%) = [(Total amount of drug added - Amount of free drug in supernatant) / Total amount of drug added] x 100
-
Visualizations
References
- 1. japsonline.com [japsonline.com]
- 2. tandfonline.com [tandfonline.com]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Development and evaluation of this compound-loaded PLGA nanoparticles for nose-to-brain delivery: in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tunable Intranasal Polymersome Nanocarriers Triggered this compound Brain Delivery and Improved In Vivo Antipsychotic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nanosystems for Brain Targeting of Antipsychotic Drugs: An Update on the Most Promising Nanocarriers for Increased Bioavailability and Therapeutic Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Investigations of the effect of the lipid matrix on drug entrapment, in vitro release, and physical stability of this compound-loaded solid lipid nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design and in vivo evaluation of solid lipid nanoparticulate systems of this compound for acute phase schizophrenia treatment: Investigations on antipsychotic potential and adverse effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. jddtonline.info [jddtonline.info]
- 11. mdpi.com [mdpi.com]
- 12. Development of this compound Nano-Emulsion for Enhanced Brain Delivery | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]
- 13. mdpi.com [mdpi.com]
Adjusting Olanzapine treatment in patients with hepatic or renal impairment.
This guide provides technical information and answers to frequently asked questions regarding the use of Olanzapine in research settings involving subjects with hepatic or renal impairment.
Frequently Asked Questions (FAQs)
Q1: Is dosage adjustment of this compound required for patients with hepatic impairment?
A1: The need for dosage adjustment in hepatic impairment is nuanced and requires careful consideration. While some pharmacokinetic studies in subjects with mild to moderate cirrhosis (Child-Pugh Classification A and B) revealed little effect on this compound's pharmacokinetics, caution is broadly advised.[1][2] this compound is extensively metabolized by the liver, and its clearance can be reduced in the presence of hepatic dysfunction.[1][3]
For individuals with clinically significant hepatic impairment, it is recommended to consider a lower initial dose (e.g., 5 mg/day) and employ a more cautious and gradual dose titration schedule.[4][5] Close monitoring for adverse effects and signs of drug toxicity is essential. Furthermore, this compound itself carries a risk of hepatotoxicity, manifesting as elevated serum aminotransferases.[6][7]
Q2: How should this compound dosage be adjusted for patients with renal impairment?
A2: Dosage adjustment for this compound is generally not required for patients with renal impairment, including those with severe renal dysfunction.[8] This is because this compound is extensively metabolized in the liver before excretion, and only a small fraction of the drug (approximately 7%) is excreted unchanged in the urine.[1] Pharmacokinetic studies have shown that the drug's characteristics are similar between subjects with severe renal impairment and those with normal renal function. It is also important to note that this compound is not removed by dialysis.[3]
However, a study involving a combination product of this compound and Samidorphan (B1681425) observed a 1.51-fold increase in the area under the curve (AUC) for this compound in subjects with severe renal impairment compared to healthy controls, suggesting that while adjustment may not be standard, monitoring exposure in this population is warranted, especially in the context of polypharmacy.[9]
Q3: What is the primary metabolic pathway for this compound?
A3: this compound is primarily eliminated through hepatic metabolism via two main pathways: direct glucuronidation and cytochrome P450 (CYP) mediated oxidation.[1] The principal circulating metabolites are the 10-N-glucuronide and 4′-N-desmethyl this compound.[10] In vitro studies indicate that CYP1A2 and CYP2D6 are the primary P450 isozymes involved in this compound's oxidation.[11] The conversion to desmethyl-olanzapine is predominantly catalyzed by CYP1A2.[10] Factors that inhibit or induce these enzymes, such as co-administered drugs (e.g., fluvoxamine, carbamazepine) or smoking, can significantly alter this compound clearance.[10][12]
Caption: Primary metabolic pathways of this compound in the liver.
Troubleshooting Guides
Issue: Elevated liver enzymes are observed after initiating this compound treatment in a study subject with pre-existing hepatic disease.
Root Cause Analysis: this compound is known to cause asymptomatic elevations in aminotransferases (ALT, AST).[6][13] In placebo-controlled trials, clinically significant ALT elevations (≥3 times the upper limit of normal) occurred in 5% of patients on this compound versus 1% on placebo.[13] This effect can be exacerbated in individuals with pre-existing liver conditions.[13] The mechanism may be related to direct drug-induced liver injury (DILI) or secondary to this compound-induced weight gain and subsequent nonalcoholic fatty liver disease.[6]
Resolution Protocol:
-
Confirm the Elevation: Repeat the liver function tests (LFTs) to confirm the findings and rule out a transient error.
-
Assess Clinical Significance:
-
Mild to Moderate Elevation (<5x ULN): Consider dose reduction while continuing to monitor LFTs frequently (e.g., every 2-4 weeks).[13][14] Most elevations are transient and may normalize even with continued treatment.[13]
-
Severe Elevation (>5x ULN) or Symptomatic Hepatotoxicity: Discontinuation of the experimental treatment is recommended.[13] Liver enzymes typically return to normal within weeks after cessation.[13]
-
-
Investigate Other Causes: Rule out other potential causes of liver injury, such as viral hepatitis or concomitant hepatotoxic medications.[14]
-
Monitoring Schedule: For subjects with chronic liver disease, a robust monitoring schedule is crucial: obtain baseline LFTs before initiation, followed by regular monitoring at 1, 3, and 6 months, and periodically thereafter.[13][14]
Issue: Uncertainty about this compound exposure in subjects with severe renal impairment.
Root Cause Analysis: While dosage adjustments are not typically required, the clearance of hepatically metabolized drugs can sometimes be affected by severe renal impairment through indirect mechanisms. A study on a combination of this compound and Samidorphan showed that severe renal impairment led to a 33% reduction in this compound clearance.[9] This can lead to higher-than-expected plasma concentrations, potentially increasing the risk of dose-dependent adverse effects.
Resolution Protocol:
-
Pharmacokinetic Sampling: If precise exposure data is critical for the study, implement sparse or intensive pharmacokinetic sampling to determine key parameters like AUC and maximum concentration (Cmax) in the renally impaired cohort.
-
Therapeutic Drug Monitoring (TDM): Where applicable, monitor plasma concentrations of this compound to ensure they remain within the therapeutic range and below toxic levels.
-
Adverse Event Monitoring: Closely monitor subjects for dose-dependent side effects such as sedation, orthostatic hypotension, and extrapyramidal symptoms, as these may be early indicators of overexposure.[15]
Data Presentation: Pharmacokinetic Parameters
Table 1: General Pharmacokinetic Parameters of this compound
| Parameter | Value | Reference |
| Half-life (t½) | 21 to 54 hours (mean: 30 hr) | [1] |
| Apparent Plasma Clearance | 12 to 47 L/hr (mean: 25 L/hr) | |
| Time to Peak Concentration (Tmax) | ~6 hours (oral) | [1] |
| Volume of Distribution (Vd) | ~1000 L | [1] |
| Plasma Protein Binding | 93% (primarily to albumin and α1-acid glycoprotein) | [1] |
| Renal Excretion (unchanged) | ~7% of total dose |
Table 2: Impact of Organ Impairment on this compound Exposure (from a combination study with Samidorphan)
| Impairment Level | Change in this compound AUC | Change in this compound Cmax | Reference |
| Moderate Hepatic | 1.67-fold increase | 2.17-fold increase | [9] |
| Severe Renal | 1.51-fold increase | 1.32-fold increase | [9] |
Experimental Protocols
Methodology for Assessing this compound Pharmacokinetics in Impaired Populations
While detailed, replicable protocols from specific trials are often proprietary, the following outlines a general methodology based on published study designs for evaluating the impact of organ impairment on drug pharmacokinetics.[9]
Caption: General experimental workflow for a pharmacokinetic study.
Key Methodological Details:
-
Study Design: An open-label, parallel-group study comparing cohorts with specific levels of impairment (e.g., moderate hepatic impairment defined by Child-Pugh score; severe renal impairment defined by eGFR) to a cohort of healthy, matched control subjects.[9]
-
Inclusion/Exclusion Criteria: Clearly defined criteria for subject enrollment are critical. For hepatic studies, this includes specific Child-Pugh classifications. For renal studies, this is based on creatinine (B1669602) clearance or eGFR.
-
Dosing: Subjects receive a single oral dose of this compound. Tolerability with an oral dose should be established prior to any long-acting injectable formulations.[8]
-
Sample Collection: Serial blood samples are collected at predefined time points to characterize the drug's concentration-time profile. Urine and feces may also be collected to quantify metabolites and routes of excretion.
-
Bioanalytical Method: Plasma and/or urine concentrations of this compound and its key metabolites are determined using a validated bioanalytical method, typically Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).[9]
-
Pharmacokinetic Analysis: Key parameters such as AUC (Area Under the Curve), Cmax (Maximum Concentration), and t½ (half-life) are calculated for each subject using appropriate software (e.g., non-compartmental analysis).
-
Statistical Analysis: Statistical methods are used to compare the pharmacokinetic parameters between the impaired and healthy control groups to determine if any differences are statistically significant.
References
- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. droracle.ai [droracle.ai]
- 3. This compound Pharmacokinetics: A Clinical Review of Current Insights and Remaining Questions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Zyprexa, Zyprexa Relprevv (this compound) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 5. cdn.mdedge.com [cdn.mdedge.com]
- 6. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. Effect of hepatic and renal impairment on the pharmacokinetics of this compound and samidorphan given in combination as a bilayer tablet - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ClinPGx [clinpgx.org]
- 11. researchgate.net [researchgate.net]
- 12. omicsonline.org [omicsonline.org]
- 13. droracle.ai [droracle.ai]
- 14. droracle.ai [droracle.ai]
- 15. This compound: Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
Improving the stability and shelf-life of different Olanzapine formulations.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on improving the stability and shelf-life of various olanzapine formulations.
Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during your experimental work with this compound formulations.
1. Degradation and Impurity Issues
Q1: My this compound formulation is showing significant degradation. What are the most likely causes?
A1: this compound is susceptible to degradation primarily through oxidation and hydrolysis. Key factors that accelerate degradation include exposure to high temperatures, moisture, and light.[1][2][3] Oxidative degradation is a major pathway, particularly affecting the thiophene (B33073) ring of the this compound molecule.[4]
Q2: I'm observing an unexpected peak in my HPLC chromatogram during stability testing. What could it be?
A2: An unexpected peak likely corresponds to a degradation product. The most commonly reported major degradation product of this compound is 2-methyl-5,10-dihydro-4H-thieno[2,3-b][1][2]benzodiazepine-4-one.[1][2] Other oxidative degradation products have also been identified, such as those resulting from the oxidation of the thiophene ring.[4][5] To confirm the identity of the peak, techniques like LC-MS, IR, and NMR are recommended.[1][2]
Q3: How can I minimize oxidative degradation in my this compound formulation?
A3: To minimize oxidation, consider the following strategies:
-
Inert Atmosphere: Process and package your formulation under an inert atmosphere (e.g., nitrogen) to reduce exposure to oxygen.
-
Antioxidants: The use of antioxidants in your formulation can be beneficial. However, their compatibility and potential interference with the drug and analytical methods must be thoroughly evaluated.
-
Appropriate Packaging: Use packaging that provides a high barrier to oxygen and moisture.
-
Control of Excipients: Be mindful of excipients that may contain oxidizing impurities.
Q4: My this compound tablets are showing discoloration (yellowing or grayish tint) upon storage. What is causing this?
A4: Discoloration of this compound formulations can be an indication of chemical degradation. This is often exacerbated by exposure to ambient conditions, elevated temperatures, and moisture.[6] Certain excipients can also contribute to this issue. It is crucial to investigate the discoloration to ensure it is not associated with a loss of potency or the formation of harmful degradants.
2. Physical Stability and Polymorphism
Q5: I'm observing changes in the physical properties of my this compound formulation, such as altered dissolution profiles. What could be the reason?
A5: Changes in physical properties can be due to polymorphic transformations. This compound exists in multiple polymorphic forms, and transitions between these forms can be induced by factors like temperature and humidity.[1][2] These transformations can significantly impact the solubility and dissolution rate of the drug. For instance, anhydrous this compound can convert to various hydrate (B1144303) forms in the presence of moisture, which can alter its dissolution characteristics.[7]
Q6: How can I control the polymorphic form of this compound in my formulation?
A6: Controlling polymorphism requires careful selection of excipients and processing conditions.
-
Excipient Selection: Some polymers, like polyvinylpyrrolidone (B124986) (PVP) and hydroxypropylcellulose (B1664869) (HPC), have been shown to inhibit the conversion of anhydrous this compound to its hydrate forms.[8] Conversely, excipients like lactose (B1674315) monohydrate can promote degradation.[3]
-
Processing Conditions: Manufacturing processes involving water and heat, such as wet granulation, can induce polymorphic changes.[9] Consider alternative methods like dry granulation or direct compression if polymorphism is a concern.
-
Storage Conditions: Strict control of temperature and humidity during storage is essential to prevent polymorphic transitions.
Q7: My amorphous this compound formulation is recrystallizing over time. How can I improve its stability?
A7: Amorphous forms are inherently metastable and tend to recrystallize. To improve the stability of amorphous this compound:
-
Co-amorphous Systems: Formulating this compound with a co-former, such as saccharin, can create a more stable co-amorphous system that is resistant to recrystallization, even under the stress of manufacturing processes like tableting.[9][10]
-
Polymer Blends: Incorporating this compound into a polymer matrix can also inhibit recrystallization by reducing molecular mobility.
Data Presentation: Stability Under Stress Conditions
The following table summarizes the typical degradation of this compound under forced degradation conditions. The extent of degradation can vary depending on the specific formulation and experimental setup.
| Stress Condition | Reagent/Parameter | Duration | Temperature | Typical Degradation | Reference(s) |
| Acid Hydrolysis | 0.1N HCl | 12-24 hours | 80°C | ~20% degradation | [11] |
| Base Hydrolysis | 0.1N NaOH | 3 days | 60°C | Significant degradation | [12] |
| Oxidative | 3% H₂O₂ | 24 hours | Room Temp / 60°C | Significant degradation | [11][12] |
| Thermal | Dry Heat | 7 days | 60°C | Degradation observed | [12] |
| Photolytic | Xenon Lamp | - | - | Generally stable | [5][13] |
Experimental Protocols
1. Stability-Indicating HPLC Method for this compound
This protocol provides a general framework for a stability-indicating HPLC method. Optimization may be required for specific formulations.
-
Objective: To quantify this compound and separate it from its degradation products.
-
Instrumentation: HPLC system with a UV/Vis or Photodiode Array (PDA) detector.
-
Chromatographic Conditions:
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[14]
-
Mobile Phase: A mixture of a phosphate (B84403) buffer (e.g., 75 mM potassium dihydrogen phosphate, pH adjusted to 4.0) and an organic solvent like acetonitrile (B52724) and/or methanol. A common starting ratio is 55:40:5 (v/v/v) of buffer:acetonitrile:methanol.[11]
-
Flow Rate: 1.0 mL/min.[14]
-
Injection Volume: 10-20 µL.[14]
-
Column Temperature: Ambient or controlled at 25°C.[14]
-
Detection Wavelength: 258 nm.[14]
-
-
Preparation of Solutions:
-
Standard Stock Solution (100 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in the mobile phase with the aid of sonication. Make up to volume with the mobile phase.[14]
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 5-50 µg/mL).[14]
-
Sample Preparation (from tablets): Weigh and powder at least 20 tablets. Accurately weigh a portion of the powder equivalent to 10 mg of this compound and transfer to a 100 mL volumetric flask. Add about 70 mL of mobile phase and sonicate for 30 minutes to ensure complete extraction. Cool to room temperature, make up to volume, and mix. Filter the solution through a 0.45 µm syringe filter before injection.[14]
-
-
Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The ability of the method to separate this compound from its degradation products should be confirmed through forced degradation studies.
2. Forced Degradation (Stress Testing) Protocol
-
Objective: To generate degradation products and demonstrate the specificity of the stability-indicating analytical method.
-
General Procedure: Prepare solutions of this compound (e.g., 500 µg/mL) and subject them to the following stress conditions. Analyze the stressed samples by the validated HPLC method.
-
Stress Conditions:
-
Acid Hydrolysis: Mix the this compound solution with an equal volume of 0.1N HCl. Heat at 80°C for 24 hours.[11]
-
Base Hydrolysis: Mix the this compound solution with an equal volume of 0.1N NaOH. Heat at 80°C for 24 hours.[11]
-
Oxidative Degradation: Mix the this compound solution with an equal volume of 3% hydrogen peroxide. Store at room temperature for 24 hours.[11]
-
Thermal Degradation (Solid State): Expose the solid this compound powder to dry heat at 80°C for 24 hours. Then, dissolve the powder to the target concentration for analysis.[11]
-
Photodegradation: Expose the this compound solution to light from a xenon lamp or in a photostability chamber.
-
Visualizations
This compound Degradation Pathway
References
- 1. The stress stability of this compound: studies of interactions with excipients in solid state pharmaceutical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The stress stability of this compound: studies of interactions with excipients in solid state pharmaceutical formulations | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Isolation, identification, and synthesis of two oxidative degradation products of this compound (LY170053) in solid oral formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Strona domeny infona.pl [infona.pl]
- 6. A Case of Teeth Discoloration Upon Transition From Zyprexa to Generic this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Role of moisture on the physical stability of polymorphic this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of polymers in moisture sorption and physical stability of polymorphic this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Amorphous and Co-Amorphous this compound Stability in Formulations Intended for Wet Granulation and Pelletization [ouci.dntb.gov.ua]
- 10. Assessment of the stability of co-amorphous this compound in tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. ijrar.org [ijrar.org]
- 13. akjournals.com [akjournals.com]
- 14. benchchem.com [benchchem.com]
Validation & Comparative
Comparative efficacy of Olanzapine versus Risperidone in schizophrenia treatment: a meta-analysis.
A comprehensive meta-analysis of multiple randomized controlled trials reveals subtle but statistically significant differences in the efficacy and tolerability of olanzapine and risperidone (B510), two widely prescribed second-generation antipsychotics for the treatment of schizophrenia. While both medications demonstrate robust efficacy in managing the symptoms of schizophrenia, this compound shows a slight advantage in improving negative symptoms and has a lower all-cause discontinuation rate.
This guide provides a detailed comparison of the clinical efficacy of this compound and risperidone, supported by quantitative data from meta-analyses, a summary of typical experimental protocols employed in comparative studies, and a visualization of their pharmacological signaling pathways.
Quantitative Efficacy and Discontinuation Rates
The following tables summarize the comparative efficacy of this compound and risperidone based on key clinical outcomes from various meta-analyses.
Table 1: Positive and Negative Syndrome Scale (PANSS) Total Score
| Comparison | Outcome Measure | Result | Significance |
| This compound vs. Risperidone | Mean Difference in PANSS Total Score Change | Favors this compound | Statistically Significant in some meta-analyses[1][2] |
Table 2: Clinical Global Impression (CGI) Scale
| Comparison | Outcome Measure | Result | Significance |
| This compound vs. Risperidone | CGI-Severity (CGI-S) Score Improvement | This compound showed consistently lower (better) scores at multiple time points (3, 6, and 9 months) in some studies[3] | Statistically Significant[3] |
| This compound vs. Risperidone | CGI-Improvement (CGI-I) Score | Comparable improvement in both groups in some analyses[3] | Not Statistically Significant[3] |
Table 3: Treatment Discontinuation Rates (All-Cause)
| Comparison | Outcome Measure | Result | Significance |
| This compound vs. Risperidone | Odds Ratio (OR) for Discontinuation | This compound has a lower discontinuation rate (OR favoring this compound)[4][5] | Statistically Significant[4][5] |
| This compound vs. Risperidone | Risk Ratio (RR) for Discontinuation | This compound is associated with a lower risk of discontinuation[5] | Statistically Significant[5] |
Experimental Protocols
The data presented in this guide are derived from meta-analyses of randomized controlled trials (RCTs). A typical experimental protocol for a head-to-head comparison of this compound and risperidone in schizophrenia is as follows:
-
Study Design: Most studies employ a randomized, double-blind, parallel-group design.[3][6] Some studies have utilized a crossover design. The duration of these trials typically ranges from 8 to 30 weeks.[3][6]
-
Participant Selection: Participants are adult patients with a diagnosis of schizophrenia, schizoaffective disorder, or schizophreniform disorder, according to the Diagnostic and Statistical Manual of Mental Disorders, Fourth Edition (DSM-IV) criteria.[3][6]
-
Intervention: Patients are randomly assigned to receive either this compound or risperidone. Dosing is often flexible within a pre-defined therapeutic range to mimic clinical practice. For instance, this compound doses might range from 5 to 20 mg/day, and risperidone doses from 2 to 6 mg/day.[3]
-
Outcome Measures: The primary efficacy measures are typically the change from baseline in the Positive and Negative Syndrome Scale (PANSS) total score and the Clinical Global Impression (CGI) scale score.[3][6] The PANSS is a 30-item scale that assesses positive symptoms, negative symptoms, and general psychopathology. The CGI scale provides a clinician's overall assessment of the severity of illness and clinical improvement.
-
Data Analysis: Efficacy analyses are usually performed on an intent-to-treat (ITT) population, which includes all randomized patients who received at least one dose of the study medication. Statistical methods such as analysis of covariance (ANCOVA) are used to compare the treatment groups, often adjusting for baseline severity.
Visualizing the Clinical Trial Workflow
The following diagram illustrates a generalized workflow for a randomized controlled trial comparing this compound and risperidone.
Pharmacological Signaling Pathways
This compound and risperidone are both atypical antipsychotics that act on multiple neurotransmitter systems in the brain. Their primary mechanism of action involves antagonism of dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptors.
The diagram below illustrates the primary signaling pathways targeted by these medications.
References
- 1. Efficacy of this compound and risperidone in schizophrenia: a randomized double-blind crossover design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Randomized comparison of this compound versus risperidone for the treatment of first-episode schizophrenia: 4-month outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. psychiatryonline.org [psychiatryonline.org]
- 4. Extrapolation between measures of symptom severity and change: an examination of the PANSS and CGI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound vs risperidone in the management of schizophrenia: a randomized double-blind trial in Australia and New Zealand - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-head clinical trials of Olanzapine and Quetiapine for bipolar depression.
A Comparative Guide to Olanzapine and Quetiapine (B1663577) in the Treatment of Bipolar Depression
This guide provides a comprehensive comparison of this compound and Quetiapine for the treatment of bipolar depression, targeted at researchers, scientists, and drug development professionals. The information is compiled from pivotal clinical trials and presented to facilitate an objective evaluation of their respective efficacy and safety profiles.
Efficacy Data
The following tables summarize the key efficacy outcomes from major clinical trials for this compound and Quetiapine in the treatment of bipolar depression. It is important to note that these data are primarily from monotherapy, placebo-controlled trials, not direct head-to-head comparisons.
Table 1: Change in Montgomery-Åsberg Depression Rating Scale (MADRS) Total Score
| Drug | Trial(s) | Dose(s) | Mean Baseline MADRS Score (approx.) | Mean Change from Baseline | Placebo Mean Change from Baseline | Net Change vs. Placebo | Citation(s) |
| This compound | Tohen et al. | 5-20 mg/day | Not Specified | -13.82 | -11.67 | -2.15 | [1][2] |
| Quetiapine | BOLDER II | 300 mg/day | Not Specified | Not Specified | Not Specified | Significant vs. Placebo (p ≤ 0.001) | [3][4] |
| 600 mg/day | Not Specified | Not Specified | Not Specified | Significant vs. Placebo (p ≤ 0.001) | [3][4] | ||
| EMBOLDEN I & II (Pooled) | 300 mg/day | Not Specified | -15.58 | -11.61 | -3.97 | [5] | |
| 600 mg/day | Not Specified | -14.88 | -11.61 | -3.27 | [5] |
Table 2: Response and Remission Rates
| Drug | Trial(s) | Dose(s) | Response Rate¹ | Placebo Response Rate | Remission Rate² | Placebo Remission Rate | Citation(s) |
| This compound | Tohen et al. | 5-20 mg/day | Significantly higher vs. Placebo (p≤0.05) | Not Specified | Significantly higher vs. Placebo (p≤0.05) | Not Specified | [1][2] |
| Quetiapine | BOLDER II | 300 mg/day | Significantly higher vs. Placebo | Not Specified | 52% | 37% | [6][7] |
| 600 mg/day | Significantly higher vs. Placebo | Not Specified | 52% | 37% | [6][7] | ||
| EMBOLDEN I & II (Pooled) | 300 mg/day | Significantly higher vs. Placebo (p<0.01) | Not Specified | Significantly higher vs. Placebo (p<0.01) | Not Specified | [5] | |
| 600 mg/day | Significantly higher vs. Placebo (p<0.01) | Not Specified | Significantly higher vs. Placebo (p<0.01) | Not Specified | [5] |
¹Response is typically defined as a ≥50% reduction in MADRS total score from baseline.[1][2] ²Remission is typically defined as a MADRS total score ≤8 or ≤12.[1][2]
Safety and Tolerability Data
Table 3: Common Adverse Events
| Adverse Event | This compound | Quetiapine | Citation(s) |
| Weight Gain | High risk | Moderate to high risk | [8][9][10] |
| Sedation/Somnolence | Common | Very Common | [3][7][11] |
| Dry Mouth | Common | Very Common | [3][7][11] |
| Dizziness | Common | Common | [3][7] |
| Constipation | Common | Common | [3][7] |
| Extrapyramidal Symptoms (EPS) | Low risk | Very low risk | [3][9] |
| Akathisia | Possible | Possible | [11] |
Table 4: Metabolic Changes
| Metabolic Parameter | This compound | Quetiapine | Citation(s) |
| Weight Gain (≥7% of baseline) | Significantly more patients vs. placebo | Higher incidence vs. placebo | [1][2][11] |
| Fasting Cholesterol | Significant mean increase | Increased levels | [1][2][11] |
| Fasting Triglycerides | Significant mean increase | Increased levels | [1][2][11] |
| Fasting Glucose | Potential for increase | Potential for increase | [10] |
Experimental Protocols
This compound Monotherapy Trial (Tohen et al.)
-
Study Design : A 6-week, randomized, double-blind, placebo-controlled study.[2]
-
Patient Population : Patients with a DSM-IV diagnosis of Bipolar I Disorder, currently experiencing a major depressive episode.[12] Key inclusion criteria included a Hamilton Depression Rating Scale (HAMD-17) score ≥ 18 and a Young Mania Rating Scale (YMRS) score ≤ 8.[12]
-
Dosing Regimen : this compound was administered orally at a flexible dose of 5-20 mg per day.[2]
-
Primary Outcome Measure : The primary efficacy endpoint was the change from baseline to week 6 in the Montgomery-Åsberg Depression Rating Scale (MADRS) total score.[2]
-
Secondary Outcome Measures : Included response rates (≥50% reduction in MADRS score), remission rates (MADRS score ≤8), and changes in the Clinical Global Impression - Bipolar Version (CGI-BP) scale and HAMD-17 scores.[2]
Quetiapine Monotherapy Trials (BOLDER and EMBOLDEN Studies)
-
Study Design : The BOLDER and EMBOLDEN studies were a series of 8-week, randomized, double-blind, placebo-controlled trials.[3][5][13]
-
Patient Population : Patients with a DSM-IV diagnosis of Bipolar I or II Disorder, currently experiencing a major depressive episode.[4][5]
-
Dosing Regimen : Patients were randomized to receive fixed doses of either 300 mg/day or 600 mg/day of quetiapine, or placebo.[3][5]
-
Primary Outcome Measure : The primary endpoint was the change from baseline in the MADRS total score at week 8.[3][4]
-
Secondary Outcome Measures : Included response and remission rates, and changes in the Hamilton Rating Scale for Depression (HAM-D) and Hamilton Rating Scale for Anxiety (HAM-A) scores.[3][4]
Visualizations
Caption: A generalized workflow for the pivotal clinical trials of this compound and Quetiapine.
Caption: Relationship between primary and secondary efficacy measures in the clinical trials.
References
- 1. [PDF] Randomised, double-blind, placebo-controlled study of this compound in patients with bipolar I depression. | Semantic Scholar [semanticscholar.org]
- 2. Randomised, double-blind, placebo-controlled study of this compound in patients with bipolar I depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. eurekalert.org [eurekalert.org]
- 4. Efficacy of quetiapine monotherapy in bipolar I and II depression: a double-blind, placebo-controlled study (the BOLDER II study) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quetiapine monotherapy in bipolar II depression: combined data from four large, randomized studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. Bipolar medications and weight gain - Mayo Clinic [mayoclinic.org]
- 9. Quetiapine - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. Lurasidone, this compound, and quetiapine extended‐release for bipolar depression: A systematic review and network meta‐analysis of phase 3 trials in Japan - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
- 13. researchreview.co.nz [researchreview.co.nz]
A Comparative Guide to Olanzapine Long-Acting Injection Formulations for Schizophrenia
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the safety and efficacy of Olanzapine Long-Acting Injection (LAI) formulations for the treatment of schizophrenia. It includes a summary of key experimental data, detailed methodologies of pivotal clinical trials, and visual representations of its mechanism of action and experimental workflows.
Efficacy and Safety Profile of this compound LAI
This compound LAI has demonstrated efficacy in the long-term maintenance treatment of schizophrenia, with a safety profile largely consistent with that of oral this compound.[1][2][3][4] Key considerations include its impact on metabolic parameters and the risk of Post-Injection Delirium/Sedation Syndrome (PDSS).
Comparative Efficacy Data
Clinical trials have established the efficacy of this compound LAI in preventing relapse in patients with schizophrenia. The following tables summarize key efficacy data from comparative studies.
| Study | Comparator | Primary Efficacy Outcome | This compound LAI Result | Comparator Result | Significance |
| Kane et al. (24-week maintenance) [3][4] | Oral this compound | Exacerbation-free rate | 90% (405 mg/4 wks), 95% (300 mg/2 wks) | 93% | Non-inferior |
| Detke et al. (2-year, open-label) [5][6] | Oral this compound | Time to all-cause discontinuation | Median: 645 days | Median: 678 days | P = 0.61 (not significant) |
| Detke et al. (2-year, open-label) [5][6] | Oral this compound | Relapse rate | 20.1% | 18.5% | P = 0.66 (not significant) |
| Indirect Comparison (12-month) [7] | Risperidone (B510) LAI | Treatment-completion rate (most similar studies) | 81.3% | 47.0% | P < 0.001 |
| Nationwide Database Research (Hungary) [8] | Risperidone LAI | 1-year continuation rate | 34.1% (oral this compound) | 26.4% | - |
| Nationwide Database Research (Hungary) [8] | Paliperidone 3-monthly LAI | 1-year continuation rate | 34.1% (oral this compound) | 78.6% | - |
Safety and Tolerability Data
The safety profile of this compound LAI is a critical aspect of its clinical use. The most notable adverse events are metabolic changes and the unique risk of PDSS.
| Adverse Event | This compound LAI | Oral this compound | Comments |
| ≥7% Weight Gain | 15-21% (dose-dependent in 24-week study)[4], 40.6% (long-term study)[1][3] | 21% (24-week study)[4] | A significant and common adverse effect for both formulations. |
| Changes in Fasting Glucose & Lipids | Treatment-emergent categorical changes observed.[1][3] | Similar changes observed. | Monitoring of metabolic parameters is crucial. |
| Post-Injection Delirium/Sedation Syndrome (PDSS) | ~0.07% of injections[9][10][11] | Not applicable | A rare but serious risk requiring post-injection monitoring. |
| Injection Site Reactions | Low incidence (~3%)[4] | Not applicable | Generally well-tolerated at the injection site. |
Experimental Protocols
Detailed methodologies are crucial for interpreting and replicating research findings. Below are outlines of key experimental protocols for evaluating this compound LAI.
Protocol 1: Randomized, Double-Blind, Placebo-Controlled Trial for Acute Efficacy
Objective: To assess the efficacy and safety of this compound LAI in acutely ill patients with schizophrenia.
Methodology:
-
Patient Population: Adult patients (18-65 years) with a DSM-IV-TR diagnosis of schizophrenia experiencing an acute exacerbation of psychotic symptoms.
-
Study Design: An 8-week, multicenter, randomized, double-blind, placebo-controlled, parallel-group study.[12]
-
Randomization: Patients are randomized in a 1:1:1:1 ratio to one of three fixed-dose this compound LAI regimens (e.g., 210 mg every 2 weeks, 300 mg every 2 weeks, 405 mg every 4 weeks) or placebo.[12] No oral antipsychotic supplementation is permitted.[12]
-
Primary Efficacy Measure: The primary outcome is the mean change from baseline to endpoint in the Positive and Negative Syndrome Scale (PANSS) total score.[12]
-
Safety Assessments: Monitoring of adverse events, including vital signs, weight, fasting metabolic parameters (glucose and lipids), and extrapyramidal symptoms (using scales like the Simpson-Angus Scale and Barnes Akathisia Rating Scale). Specific monitoring for PDSS is implemented.
-
Statistical Analysis: Analysis of covariance (ANCOVA) is used to compare the change in PANSS total scores between each this compound LAI group and the placebo group.
Protocol 2: Open-Label, Long-Term Extension Study for Safety and Tolerability
Objective: To evaluate the long-term safety, tolerability, and maintenance of efficacy of this compound LAI.
Methodology:
-
Patient Population: Patients who have completed a previous feeder study with this compound LAI and have demonstrated tolerability.
-
Study Design: A multi-year (e.g., up to 6 years), single-arm, open-label extension study.[1][2]
-
Treatment: Patients receive flexibly dosed this compound LAI (e.g., 45-405 mg) every 2-4 weeks, as determined by the treating physician.[1][2]
-
Primary Safety Measures: Long-term monitoring of adverse events, with a focus on weight change, metabolic parameters (fasting glucose, lipids, HbA1c), and the incidence and characteristics of PDSS.
-
Efficacy Maintenance Measures: Assessment of clinical stability using scales such as the PANSS and Clinical Global Impression-Severity (CGI-S) at regular intervals.
-
Pharmacokinetic Analysis: Blood samples are collected to assess for systemic accumulation of this compound over the long-term treatment period.[1][2]
Protocol 3: Assessment of Post-Injection Delirium/Sedation Syndrome (PDSS)
Objective: To characterize the incidence, clinical presentation, and risk factors for PDSS.
Methodology:
-
Data Collection: Prospective, observational data collection from patients receiving this compound LAI in real-world clinical practice or as part of clinical trials.[13]
-
Adverse Event Review: All reported adverse events are reviewed and adjudicated for PDSS by a dedicated committee using pre-defined criteria.[13]
-
PDSS Case Definition: A confirmed case of PDSS includes the presence of signs of delirium and/or excessive sedation that are temporally related to the this compound LAI injection and consistent with this compound overdose.[10]
-
Data Analysis: Descriptive analyses are conducted to characterize the incidence per injection and per patient, clinical presentation (symptoms, time to onset, time to recovery), and outcomes.[10][11] Regression analyses may be used to identify potential risk factors.[10]
-
Post-Injection Monitoring: A mandatory 3-hour post-injection observation period is implemented in clinical practice to detect and manage potential PDSS events.
Mechanism of Action and Experimental Workflow
This compound Signaling Pathway
This compound's therapeutic effects are primarily mediated through its antagonist activity at dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptors.[14] Blockade of D2 receptors in the mesolimbic pathway is thought to alleviate the positive symptoms of schizophrenia, while 5-HT2A receptor antagonism in the mesocortical pathway may contribute to the improvement of negative and cognitive symptoms.
Caption: this compound's antagonist action on D2 and 5-HT2A receptors.
Experimental Workflow for a Comparative LAI Clinical Trial
The following diagram illustrates a typical workflow for a head-to-head clinical trial comparing this compound LAI with another long-acting injectable antipsychotic.
Caption: Workflow of a comparative clinical trial for long-acting injectables.
References
- 1. Long-Acting Injectable Antipsychotics—A Review on Formulation and In Vitro Dissolution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound long-acting injection: a 24-week, randomized, double-blind trial of maintenance treatment in patients with schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. psychiatryonline.org [psychiatryonline.org]
- 5. Long-Acting Injectable Second-Generation Antipsychotics vs Placebo and Their Oral Formulations in Acute Schizophrenia: A Systematic Review and Meta-Analysis of Randomized-Controlled-Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Long-Acting Injectable Paliperidone Palmitate: A Review of Efficacy and Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Treatment-completion rates with this compound long-acting injection versus risperidone long-acting injection in a 12-month, open-label treatment of schizophrenia: indirect, exploratory comparisons - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
- 10. Post-injection delirium/sedation syndrome in patients with schizophrenia treated with this compound long-acting injection, I: analysis of cases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. An 8-week, double-blind, randomized, placebo-controlled study of this compound long-acting injection in acutely ill patients with schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. api.psychopharmacologyinstitute.com [api.psychopharmacologyinstitute.com]
A comparative analysis of the side effect profiles of Olanzapine and other atypical antipsychotics.
A Comparative Analysis of the Side Effect Profiles of Olanzapine and Other Atypical Antipsychotics
This compound, a widely prescribed second-generation atypical antipsychotic, is a cornerstone in the management of schizophrenia and bipolar disorder. Its efficacy is well-established; however, its utility is often tempered by a distinct side effect profile. This guide provides a comparative analysis of the adverse effects of this compound relative to other commonly used atypical antipsychotics, namely risperidone (B510), quetiapine, and aripiprazole. The information herein is intended for researchers, scientists, and drug development professionals, offering a synthesis of quantitative data from clinical trials, detailed experimental methodologies, and an exploration of the underlying pharmacological mechanisms.
Metabolic Side Effects: A Primary Concern with this compound
Metabolic dysregulation, encompassing weight gain, dyslipidemia, and hyperglycemia, represents the most significant concern associated with this compound treatment. Clinical evidence consistently demonstrates that this compound carries a higher risk for these adverse effects compared to many other atypical antipsychotics.
Table 1: Comparative Metabolic Side Effects of Atypical Antipsychotics
| Side Effect | This compound | Risperidone | Quetiapine | Aripiprazole |
| Weight Gain (Mean change in kg) | High (2.61 - 7.53 kg)[1][2][3][4] | Moderate (2.10 kg)[4] | Moderate (2.68 kg)[1] | Low |
| Clinically Significant Weight Gain (>7% increase) | High (~80% of patients) | Moderate | Moderate | Low |
| Risk of New-Onset Type 2 Diabetes | High[5] | Moderate[5] | Moderate[5] | Low |
| Adverse Lipid Changes (Increased Cholesterol & Triglycerides) | High[1][5] | Moderate | Moderate | Low |
Experimental Protocol: Assessment of Metabolic Parameters in Clinical Trials
The evaluation of metabolic side effects in clinical trials of atypical antipsychotics typically involves a standardized set of procedures:
-
Baseline Measurements: Prior to the initiation of treatment, a comprehensive baseline assessment is conducted. This includes measuring the patient's weight, height (to calculate Body Mass Index - BMI), waist circumference, and fasting blood glucose, and a lipid panel (total cholesterol, LDL-C, HDL-C, and triglycerides).
-
Scheduled Monitoring: These metabolic parameters are then monitored at regular intervals throughout the trial. The frequency of monitoring can vary but is often performed at weeks 4, 8, 12, and then at longer intervals for long-term studies.
-
Definition of Clinically Significant Weight Gain: A common primary endpoint in these trials is the proportion of patients who experience a clinically significant increase in body weight, typically defined as an increase of 7% or more from their baseline weight.
-
Oral Glucose Tolerance Test (OGTT): In some studies, an OGTT may be performed at baseline and at the end of the study to more accurately assess glucose metabolism and insulin (B600854) resistance. This involves measuring blood glucose levels at specific time points after the ingestion of a standardized glucose solution.
-
Data Analysis: Statistical analyses are employed to compare the mean change in metabolic parameters from baseline between the different treatment groups. Additionally, the incidence of new-onset diabetes and dyslipidemia is often reported.
Neurological Side Effects: Extrapyramidal Symptoms and Sedation
While atypical antipsychotics were developed to minimize the extrapyramidal symptoms (EPS) associated with first-generation antipsychotics, the risk is not entirely eliminated and varies among the different agents. Sedation is another common neurological side effect that can impact patient functioning and adherence.
Table 2: Comparative Neurological Side Effects of Atypical Antipsychotics
| Side Effect | This compound | Risperidone | Quetiapine | Aripiprazole |
| Extrapyramidal Symptoms (EPS) | Moderate (less than risperidone and ziprasidone, more than quetiapine)[1] | High[4] | Low[4] | Low |
| Sedation | High | Moderate | High | Low |
| Tardive Dyskinesia Risk | Low[5] | Low[5] | Low[5] | Low[5] |
Experimental Protocol: Assessment of Extrapyramidal Symptoms in Clinical Trials
The assessment of EPS in clinical trials is crucial for comparing the neurological safety profiles of antipsychotic medications. Standardized rating scales are used to ensure reliability and consistency across studies.
-
Rating Scales: The most commonly used instruments include the Simpson-Angus Scale (SAS) for parkinsonism, the Barnes Akathisia Rating Scale (BARS) for akathisia, and the Abnormal Involuntary Movement Scale (AIMS) for tardive dyskinesia. The Extrapyramidal Symptom Rating Scale (ESRS) is a comprehensive tool that assesses parkinsonism, akathisia, dystonia, and tardive dyskinesia[6][7][8].
-
Investigator Training: To ensure the reliability of the ratings, investigators and clinical raters undergo specific training on the administration and scoring of these scales.
-
Scheduled Assessments: EPS assessments are performed at baseline and at regular intervals throughout the study. The frequency may be higher in the initial weeks of treatment when the risk of acute EPS is greatest.
-
Use of Anticholinergic Medication: The use of anticholinergic medications (e.g., benztropine) to treat emergent EPS is also recorded and analyzed as an indirect measure of the propensity of a drug to cause these side effects.
Endocrine Side Effects: Hyperprolactinemia
Antipsychotic-induced hyperprolactinemia can lead to sexual dysfunction, gynecomastia, galactorrhea, and menstrual irregularities. The risk of this side effect varies significantly among the atypical antipsychotics.
Table 3: Comparative Risk of Hyperprolactinemia with Atypical Antipsychotics
| Side Effect | This compound | Risperidone | Quetiapine | Aripiprazole |
| Hyperprolactinemia | Low to Moderate (less than risperidone)[1] | High | Low | Low (can lower prolactin) |
Experimental Protocol: Assessment of Prolactin Levels in Clinical Trials
The monitoring of prolactin levels in clinical trials is a straightforward process:
-
Blood Sampling: Blood samples for the measurement of serum prolactin levels are collected at baseline and at specified time points during the study.
-
Fasting State: To ensure accuracy, blood samples are typically drawn in the morning while the patient is in a fasting state.
-
Laboratory Analysis: The collected blood samples are then analyzed in a central laboratory using standardized immunoassay techniques to determine the concentration of prolactin.
-
Symptom Monitoring: In addition to measuring prolactin levels, clinical investigators also monitor for and document any clinical signs and symptoms of hyperprolactinemia.
Signaling Pathways and Mechanisms of Side Effects
The differential side effect profiles of atypical antipsychotics can be attributed to their varying affinities for a range of neurotransmitter receptors.
Metabolic Side Effects Signaling Pathway
The weight gain and metabolic disturbances associated with this compound are primarily mediated by its potent antagonism of the histamine (B1213489) H1 and serotonin (B10506) 5-HT2C receptors.
Caption: this compound's antagonism of H1 and 5-HT2C receptors in the hypothalamus leads to increased appetite and weight gain.
Extrapyramidal Symptoms and Prolactin Elevation Signaling Pathway
The therapeutic effects and some side effects of atypical antipsychotics are primarily related to their interaction with dopamine (B1211576) D2 receptors in different brain pathways.
Caption: D2 receptor blockade in the nigrostriatal and tuberoinfundibular pathways can lead to EPS and hyperprolactinemia, respectively.
Experimental Workflow for a Comparative Antipsychotic Clinical Trial
The following diagram illustrates a typical workflow for a clinical trial comparing the side effect profiles of different atypical antipsychotics.
Caption: A generalized workflow for a randomized controlled trial comparing the side effects of atypical antipsychotics.
References
- 1. This compound-Induced Hyperphagia and Weight Gain Associate with Orexigenic Hypothalamic Neuropeptide Signaling without Concomitant AMPK Phosphorylation | PLOS One [journals.plos.org]
- 2. researchgate.net [researchgate.net]
- 3. Weight Gain and Metabolic Changes in Patients With First-Episode Psychosis or Early-Phase Schizophrenia Treated With this compound: A Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, weight change and metabolic effects: a naturalistic 12-month follow up - PMC [pmc.ncbi.nlm.nih.gov]
- 5. psychiatrist.com [psychiatrist.com]
- 6. PhenX Toolkit: Protocols [phenxtoolkit.org]
- 7. psychologyroots.com [psychologyroots.com]
- 8. The Extrapyramidal Symptom Rating Scale and Its Abbreviated Version: A Critical Review of Clinimetric Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparing the impact of Olanzapine and Risperidone on metabolic parameters in patients.
For Researchers, Scientists, and Drug Development Professionals
Second-generation antipsychotics (SGAs) have become a cornerstone in the management of various psychiatric disorders. However, their use is often associated with a range of metabolic side effects, posing significant health risks to patients. Among the most commonly prescribed SGAs, Olanzapine and Risperidone (B510) have distinct metabolic liability profiles. This guide provides an objective comparison of their impact on key metabolic parameters, supported by experimental data, detailed methodologies, and visual representations of the underlying biological pathways.
Quantitative Comparison of Metabolic Parameters
The following tables summarize the changes in key metabolic parameters observed in patients treated with this compound versus Risperidone from various clinical studies.
Table 1: Weight Gain and Body Mass Index (BMI)
| Parameter | This compound | Risperidone | Study Duration | Reference |
| Mean Weight Gain (kg) | 3.95 ± 2.99 | 2.26 ± 1.79 | 24 weeks | [1] |
| 7.5 ± 5.1 | 5.6 ± 4.5 | 12 weeks | [2] | |
| Mean BMI Increase ( kg/m ²) | 1.26 ± 1.41 | 0.85 ± 0.73 | 24 weeks | [1] |
Table 2: Lipid Profile
| Parameter | This compound | Risperidone | Study Duration | Reference |
| Serum Triglycerides (mg/dL) | +34.91 ± 57.16 | +12.13 ± 21.84 | 24 weeks | [1] |
| HDL Cholesterol (mg/dL) | -9.95 ± 7.75 | -4.68 ± 4.02 | 24 weeks | [1] |
| Total Cholesterol Increase | Significant Increase | Significant Increase | 12 weeks | [2] |
| LDL Cholesterol Increase | Significant Increase | Significant Increase | 12 weeks | [2] |
Table 3: Glucose Metabolism
| Parameter | This compound | Risperidone | Study Duration | Reference |
| Fasting Plasma Glucose (mg/dL) | +13.44 ± 12.83 | +6.38 ± 25.08 | 24 weeks | [1] |
| Patients with Raised FPG (n) | 3 to 8 | 2 to 4 | 24 weeks | [1] |
| New Metabolic Syndrome Cases (%) | 23.33% (7 of 30) | 13.33% (2 of 15) | 24 weeks | [1] |
Experimental Protocols
The data presented in this guide are derived from studies employing rigorous experimental designs. A generalized protocol for a prospective, randomized controlled trial comparing the metabolic effects of this compound and Risperidone is outlined below.
1. Study Population:
-
Inclusion Criteria: Adult patients (aged 18-65) with a DSM-IV/V diagnosis of schizophrenia or other psychotic disorders. Patients could be drug-naïve or previously treated, with a washout period if necessary.
-
Exclusion Criteria: Pre-existing metabolic disorders such as diabetes mellitus, hyperlipidemia, or significant cardiovascular disease. Patients with a BMI outside a specified range (e.g., <18 or >35 kg/m ²) may also be excluded.
2. Study Design:
-
A multi-center, parallel-group, randomized, double-blind clinical trial.
-
Patients are randomly assigned to receive either this compound (e.g., 5-20 mg/day) or Risperidone (e.g., 2-6 mg/day) for a predefined study duration (e.g., 12 or 24 weeks).
3. Data Collection and Measurements:
-
Baseline Assessment: Before initiation of the study medication, baseline measurements for all metabolic parameters are recorded. This includes body weight, height (for BMI calculation), waist circumference, and fasting blood samples for lipid and glucose analysis.
-
Follow-up Assessments: Measurements are repeated at regular intervals throughout the study (e.g., weeks 4, 8, 12, and 24).
-
Biochemical Analysis: Fasting blood samples are analyzed for total cholesterol, high-density lipoprotein (HDL) cholesterol, low-density lipoprotein (LDL) cholesterol, triglycerides, and plasma glucose.
4. Statistical Analysis:
-
Changes from baseline in all metabolic parameters are calculated for each treatment group.
-
Statistical tests, such as the unpaired t-test or analysis of covariance (ANCOVA), are used to compare the mean changes between the this compound and Risperidone groups. A p-value of <0.05 is typically considered statistically significant.
Signaling Pathways
The metabolic disturbances induced by this compound and Risperidone are thought to be mediated through their interactions with various neurotransmitter receptors and their downstream signaling pathways.
1. Appetite Regulation: Atypical antipsychotics can interfere with the intricate central nervous system pathways that regulate appetite and satiety.[3] They can antagonize histamine (B1213489) H1 and serotonin (B10506) 5-HT2c receptors in the hypothalamus, which are involved in suppressing appetite.[4] This antagonism can lead to increased food intake and subsequent weight gain.[5]
2. Insulin (B600854) Signaling Pathway: Both this compound and Risperidone can impair insulin signaling, leading to insulin resistance, a key factor in the development of type 2 diabetes.[3] This can occur through disruption of the downstream signaling cascade following insulin binding to its receptor, including the phosphatidylinositol-3-kinase (PI3K)-Akt pathway, which is crucial for glucose uptake and metabolism.[6]
References
- 1. Metabolic derangements with this compound and risperidone in schizophrenia spectrum and other psychotic disorders: A 24-week prospective study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A 12-week randomized clinical trial to evaluate metabolic changes in drug-naive, first-episode psychosis patients treated with haloperidol, this compound, or risperidone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antipsychotic Drugs: From Receptor-binding Profiles to Metabolic Side Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Understanding the Effects of Antipsychotics on Appetite Control [frontiersin.org]
- 5. Atypical antipsychotics and the neural regulation of food intake and peripheral metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. creative-diagnostics.com [creative-diagnostics.com]
Validation of bioanalytical methods for the detection of Olanzapine and its metabolites.
This guide provides a comprehensive comparison of validated bioanalytical methods for the quantification of olanzapine and its primary metabolites in biological matrices. It is intended for researchers, scientists, and drug development professionals involved in pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies.
This compound is an atypical antipsychotic medication primarily used to treat schizophrenia and bipolar disorder.[1][2] Monitoring its concentration, along with its major metabolites, in biological fluids is crucial for ensuring therapeutic efficacy and minimizing adverse effects.[3][4] The primary metabolic pathways for this compound include N-demethylation, hydroxylation, and direct glucuronidation.[5] The main circulating metabolites are N-desmethylthis compound (DMO) and this compound-10-glucuronide.[1][5] Other metabolites include 2'-hydroxymethylthis compound and this compound N-oxide.[1]
This compound Metabolism
The metabolic conversion of this compound is predominantly carried out by cytochrome P450 (CYP) enzymes, primarily CYP1A2 and to a lesser extent CYP2D6, as well as by flavin-containing monooxygenase (FMO3) and uridine (B1682114) diphosphate (B83284) glucuronosyltransferases (UGTs).[1][5]
General Bioanalytical Workflow
The bioanalysis of this compound and its metabolites from biological samples, typically plasma or serum, involves several key stages: sample preparation to isolate the analytes and remove interferences, chromatographic separation, and finally, detection and quantification.
Experimental Protocols
Detailed methodologies are crucial for the successful validation and application of bioanalytical assays. The following sections describe common protocols for sample preparation and instrumental analysis.
Sample Preparation Methodologies
The choice of sample preparation technique is critical for removing endogenous matrix components like proteins and phospholipids (B1166683) that can interfere with analysis.[3]
-
Protein Precipitation (PPT): This is a simple and rapid method where a precipitating agent, typically cold acetonitrile (B52724) or methanol (B129727), is added to the plasma or serum sample.[3][6] After vortexing and centrifugation, the clear supernatant containing the analytes is collected for analysis.[3]
-
Liquid-Liquid Extraction (LLE): LLE separates analytes based on their differential solubility between two immiscible liquid phases (aqueous and organic).[3] Solvents such as methyl tert-butyl ether, ethyl acetate (B1210297), or dichloromethane (B109758) are commonly used.[3]
-
Protocol Example: To a 200 µL serum sample, add the internal standard and 1 mL of tert-butyl methyl ether. Vortex for 5 minutes and centrifuge. Freeze the aqueous layer and transfer the organic layer to a new tube. Evaporate the solvent under nitrogen and reconstitute the residue in the mobile phase.[7]
-
-
Solid-Phase Extraction (SPE): SPE provides a cleaner sample extract compared to PPT and LLE by using a solid sorbent to bind and elute the analytes.[8] Oasis HLB cartridges are frequently used for this compound extraction.[9][10]
Comparison of Analytical Techniques
Various analytical methods have been developed and validated for this compound quantification. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), often coupled with tandem mass spectrometry (MS/MS), are the most prevalent techniques due to their high sensitivity and specificity.[11]
| Parameter | HPLC-PDA[8] | HPTLC-Densitometry[12] | LC-MS/MS[6][10] | UPLC-MS/MS[13] |
| Analyte(s) | This compound | This compound, Fluoxetine | This compound, N-desmethylthis compound | This compound |
| Linearity Range | 1-40 µg/mL | 100-800 ng/spot | 0.2-120 ng/mL (OLZ), 0.5-50 ng/mL (DMO) | 5-500 nM (approx. 1.56-156 ng/mL) |
| LLOQ | 1.00 µg/mL | 100 ng/spot | 0.2 ng/mL (OLZ), 0.5 ng/mL (DMO) | 0.5 nM (approx. 0.16 ng/mL) |
| LOD | 0.50 µg/mL | 30 ng/spot | 0.012 ng/mL | Not Reported |
| Accuracy | 87.01-115.29% | 99.42-100.42% | 95.23-113.16% | 97.4-111.9% |
| Precision (%RSD) | 1.90-12.63% | < 2% | < 11.29% | ≤ 4.8% |
| Recovery | 97.62% | 99.42-101.37% | > 90% | 84-95% |
| Run Time | ~10 min | Not Applicable | 3.5-4.0 min | 1.5 min |
Chromatographic and Detection Methods
1. High-Performance Liquid Chromatography with Photodiode Array (HPLC-PDA)
-
Principle: This method separates this compound from other compounds using a reversed-phase HPLC column, and detection is based on UV absorbance.
-
Typical Protocol:
-
Column: Zorbax SB-C18 (250 mm x 4.6 mm, 5µm).[8]
-
Mobile Phase: Isocratic elution with 10 mM ammonium (B1175870) acetate and acetonitrile (60:40% v/v).[8]
-
Flow Rate: 0.8 mL/min.[8]
-
Detection: PDA detector, wavelength not specified but typically around 233 nm.[12]
-
2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Principle: This is the gold standard for bioanalysis, offering high selectivity and sensitivity. It combines the separation power of LC with the mass-based detection of a triple quadrupole mass spectrometer.
-
Typical Protocol:
-
Column: Reversed-phase C18 column (e.g., YMC-ODS-AQ, 2.0 x 100 mm, 3 µm).[6]
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 10 mM ammonium formate) and an organic solvent (e.g., acetonitrile or methanol).[6][9]
-
Flow Rate: 0.30 mL/min.[6]
-
Detection: Triple quadrupole MS/MS with electrospray ionization (ESI) in positive ion mode.[6] Multiple Reaction Monitoring (MRM) is used, with typical transitions of m/z 313 -> 256 for this compound.[13]
-
3. Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
-
Principle: UPLC utilizes smaller particle size columns (<2 µm) to achieve faster analysis times and better resolution compared to conventional HPLC.[14]
-
Typical Protocol:
Conclusion
A range of validated bioanalytical methods is available for the determination of this compound and its metabolites. LC-MS/MS and UPLC-MS/MS methods offer the highest sensitivity and selectivity, making them ideal for pharmacokinetic studies and therapeutic drug monitoring where low concentrations are expected.[11] These methods, combined with robust sample preparation techniques like SPE, provide accurate and precise quantification.[8] HPLC methods with UV or PDA detection are also available and can be cost-effective alternatives for applications where high sensitivity is not the primary requirement.[8] The choice of method should be guided by the specific requirements of the study, including the desired sensitivity, sample throughput, and available instrumentation.
References
- 1. ClinPGx [clinpgx.org]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. A Review of Advances in Bioanalytical Methods for the Detection and Quantification of this compound and Its Metabolites in Complex Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 6. Simultaneous quantification of this compound and its metabolite N-desmethylthis compound in human plasma by liquid chromatography tandem mass spectrometry for therapeutic drug monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Liquid chromatography/tandem mass spectrometry method for determination of this compound and N-desmethylthis compound in human serum and cerebrospinal fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. jchr.org [jchr.org]
- 12. Stability-indicating Simultaneous HPTLC Method for this compound and Fluoxetine in Combined Tablet Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A UPLC-MSMS method for the analysis of this compound in serum-with particular emphasis on drug stability testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. sciensage.info [sciensage.info]
Olanzapine versus placebo in the treatment of acute mania: a randomized controlled trial.
A pivotal randomized, double-blind, placebo-controlled, 3-week study reveals that olanzapine is significantly more effective than a placebo in treating patients experiencing acute mania.[1][2][3] The research highlights this compound's potential as a primary intervention for this patient population.
Efficacy Outcomes
The primary measure of efficacy was the change in the total score on the Young Mania Rating Scale (YMRS) from baseline to the end of the 3-week trial. The this compound group showed a significantly greater improvement in YMRS total score compared to the placebo group.[1][3]
A key secondary outcome was the clinical response rate, defined as a 50% or greater reduction in the YMRS total score from baseline. A significantly higher percentage of patients treated with this compound achieved this clinical response compared to those who received a placebo.[1]
| Efficacy Measure | This compound (N=70) | Placebo (N=69) | Statistical Significance |
| Mean Change in YMRS Total Score from Baseline | -10.26[4] | -4.88[4] | p=0.02[3] |
| Clinical Response Rate (≥50% YMRS Improvement) | 48.6%[1][2] | 24.2%[1][2] | p < 0.05 |
Safety and Tolerability
This compound was generally well-tolerated, with no discontinuations from the this compound group due to adverse events.[1][2] However, certain adverse events were reported more frequently in the this compound group compared to the placebo group.
| Adverse Event | This compound Group | Placebo Group | Statistical Significance |
| Somnolence | Significantly more frequent | Less frequent | Statistically Significant[1][2] |
| Dizziness | Significantly more frequent | Less frequent | Statistically Significant[1][2] |
| Dry Mouth | Significantly more frequent | Less frequent | Statistically Significant[1][2] |
| Weight Gain | Significantly more frequent | Less frequent | Statistically Significant[1][2] |
Notably, there were no statistically significant differences between the this compound and placebo groups concerning measures of parkinsonism, akathisia, and dyskinesias.[1][2]
Experimental Protocol
This study was a 3-week, randomized, double-blind, placebo-controlled, parallel-group trial.[1][2]
Patient Population: The study enrolled 139 patients who met the criteria for acute mania.[1][4]
Randomization and Blinding: After a screening period of 2 to 4 days, qualified patients were randomly assigned to receive either this compound (N=70) or a placebo (N=69).[1][2] The double-blind design ensured that neither the patients nor the investigators knew which treatment was being administered.
Treatment Regimen: Patients in the this compound group started with a daily dose of 10 mg.[1][2] After the first day, the dosage could be adjusted between 5 mg and 20 mg per day based on the clinical judgment of the investigators.[1] The placebo group received identical-looking capsules.
Assessments: The primary efficacy was assessed using the Young Mania Rating Scale (YMRS).[1] Safety and tolerability were monitored through the recording of adverse events, and assessments for extrapyramidal symptoms.
Below is a diagram illustrating the experimental workflow of this randomized controlled trial.
Caption: Experimental workflow of the this compound vs. placebo trial.
References
- 1. This compound versus placebo in the treatment of acute mania. This compound HGEH Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. psychiatryonline.org [psychiatryonline.org]
- 3. psychiatryonline.org [psychiatryonline.org]
- 4. Review of this compound in the management of bipolar disorders - PMC [pmc.ncbi.nlm.nih.gov]
Efficacy of Olanzapine in comparison to Haloperidol for positive and negative symptoms of schizophrenia.
A comprehensive review of clinical data indicates that olanzapine, an atypical antipsychotic, offers a superior therapeutic profile over the typical antipsychotic haloperidol (B65202) in managing both positive and negative symptoms of schizophrenia. This advantage is particularly pronounced in the alleviation of negative symptoms, a notoriously challenging aspect of the disease.
This compound's broader efficacy is attributed to its distinct pharmacological profile, characterized by a potent antagonism of both dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptors. In contrast, haloperidol's therapeutic action is primarily mediated by the blockade of dopamine D2 receptors. This difference in mechanism is believed to underlie this compound's enhanced effectiveness against a wider range of schizophrenic symptoms and its more favorable side-effect profile, particularly concerning extrapyramidal symptoms.
Quantitative Comparison of Efficacy
Multiple large-scale, double-blind, randomized clinical trials have consistently demonstrated this compound's superiority in improving overall psychopathology in patients with schizophrenia. The following table summarizes key findings from a pivotal international collaborative trial, showcasing the mean change in scores on the Positive and Negative Syndrome Scale (PANSS), a standard measure of symptom severity.
| Efficacy Measure | This compound | Haloperidol | p-value |
| PANSS Total Score (Mean Change) | -13.43 | -10.95 | 0.029[1] |
| PANSS Positive Subscale Score (Mean Change) | - | - | 0.03[1] |
| PANSS Negative Subscale Score (Mean Change) | - | - | 0.002[1] |
| Brief Psychiatric Rating Scale (BPRS) Total Score (Mean Change) | -10.32 to -13.43 | -6.77 to -10.95 | <0.05[1] |
Data represents mean change from baseline to endpoint. A more negative value indicates greater improvement. Specific mean change values for PANSS Positive and Negative subscales were not provided in the abstract but were noted as statistically significant in favor of this compound.
Experimental Protocols
The data presented is derived from robust clinical trials designed to rigorously compare the efficacy and safety of this compound and haloperidol. A representative experimental protocol is outlined below:
Study Design: A multicenter, international, double-blind, randomized, parallel-group clinical trial.[1]
Participant Population: Patients aged 18 years or older with a diagnosis of schizophrenia, schizophreniform disorder, or schizoaffective disorder according to DSM-III-R criteria. Participants typically present with a baseline Brief Psychiatric Rating Scale (BPRS) total score of ≥18.[1]
Treatment Arms:
-
This compound Group: Patients receive a daily dose of this compound, typically ranging from 5 to 20 mg.[2]
-
Haloperidol Group: Patients receive a daily dose of haloperidol, typically ranging from 5 to 20 mg.[2]
Duration: The acute treatment phase is typically 6 weeks, with many studies including a long-term extension phase of 46 weeks or more for patients who respond to treatment.[2][3]
Efficacy Assessments: The primary measures of efficacy are the changes from baseline in the total scores of the Positive and Negative Syndrome Scale (PANSS) and the Brief Psychiatric Rating Scale (BPRS). Secondary measures often include the Clinical Global Impressions (CGI) severity scale and assessments of negative symptoms using scales like the Scale for the Assessment of Negative Symptoms (SANS).[1][4]
Safety and Tolerability Assessments: Safety is monitored through the recording of adverse events, with a particular focus on extrapyramidal symptoms (assessed using scales such as the Simpson-Angus Scale and the Barnes Akathisia Scale), weight gain, and changes in prolactin levels.[5]
Statistical Analysis: Efficacy analyses are typically performed on an intent-to-treat basis, including all randomly assigned patients who received at least one dose of the study medication. Analysis of covariance (ANCOVA) or mixed-effects models are commonly used to compare treatment effects, with baseline scores as a covariate.[6]
Mechanism of Action: A Tale of Two Receptors
The differential effects of this compound and haloperidol on the symptoms of schizophrenia can be traced back to their distinct interactions with key neurotransmitter systems in the brain.
Figure 1. Simplified signaling pathways of Haloperidol and this compound.
Haloperidol, a typical antipsychotic, primarily exerts its therapeutic effect by blocking dopamine D2 receptors in the mesolimbic pathway, which is thought to be hyperactive in schizophrenia and responsible for positive symptoms like hallucinations and delusions.[7]
This compound, an atypical antipsychotic, also blocks D2 receptors, contributing to its efficacy against positive symptoms. However, it exhibits a higher affinity for serotonin 5-HT2A receptors. The blockade of 5-HT2A receptors is believed to enhance dopamine release in certain brain regions, such as the prefrontal cortex, which may be hypoactive in schizophrenia and associated with negative symptoms like apathy, anhedonia, and social withdrawal.[8][9] This dual-action mechanism is thought to be responsible for this compound's broader spectrum of activity.
Clinical Trial Workflow
The evaluation of antipsychotic efficacy follows a standardized and rigorous process to ensure the validity and reliability of the findings.
Figure 2. A typical workflow for a comparative clinical trial.
Conclusion
References
- 1. psychiatrist.com [psychiatrist.com]
- 2. This compound versus haloperidol in the treatment of schizophrenia and other psychotic disorders: quality of life and clinical outcomes of a randomized clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Functional outcomes in schizophrenia: a comparison of this compound and haloperidol in a European sample - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound versus haloperidol: acute phase results of the international double-blind this compound trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Chronic treatment with D2-antagonist haloperidol leads to inhibitory/excitatory imbalance in striatal D1-neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 5-HT(2A) and D(2) receptor blockade increases cortical DA release via 5-HT(1A) receptor activation: a possible mechanism of atypical antipsychotic-induced cortical dopamine release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Item - Effects of this compound and betahistine co-treatment on serotonin transporter, 5-HT2A and dopamine D2 receptor binding density - University of Wollongong - Figshare [ro.uow.edu.au]
A Comparative Analysis of Olanzapine, Lithium, and Valproate for Bipolar Disorder Maintenance Monotherapy
For Immediate Release
A comprehensive review of current literature and clinical trial data provides a comparative analysis of three commonly prescribed medications for the maintenance monotherapy of bipolar disorder: olanzapine, lithium, and valproate. This guide synthesizes efficacy and safety data to inform researchers, scientists, and drug development professionals.
Executive Summary
Lithium demonstrates superior efficacy in preventing treatment failure compared to this compound and valproate in maintenance monotherapy for bipolar disorder.[1][2][3][[“]][5][6][7][8][9] While all three medications are established treatments, their performance and side effect profiles vary significantly, influencing treatment decisions and patient adherence. This guide presents a detailed comparison of their clinical efficacy, safety, and underlying mechanisms of action.
Data Presentation
Table 1: Efficacy of Maintenance Monotherapy
| Outcome Measure | This compound | Lithium | Valproate | Source |
| Median Time to Treatment Failure (Years) | 0.24 (95% CI: 0.21-0.28) | 0.28 (95% CI: 0.23-0.35) | 0.22 (95% CI: 0.19-0.27) | [5] |
| Time to 75% Treatment Failure (Years) | 1.13 (95% CI: 1.00-1.31) | 2.05 (95% CI: 1.63-2.51) | 0.98 (95% CI: 0.84-1.18) | [1][2][3][[“]][5][6][7][9] |
| Hazard Ratio for Treatment Failure (vs. Lithium) | 1.66 (95% CI: 1.46-1.88) | 1.00 (Reference) | 1.18 (95% CI: 1.06-1.33) | [10] |
| Relapse Prevention (Manic) | More effective than placebo | Superior to other agents | Superior to placebo | [5][11] |
| Relapse Prevention (Depressive) | No significant difference from placebo | Modest efficacy | No significant difference from placebo | [1][11] |
Table 2: Comparative Side Effect Profiles
| Side Effect | This compound | Lithium | Valproate |
| Weight Gain | High | Moderate | Moderate |
| Sedation | High | Low | Moderate |
| Metabolic Syndrome | High Risk | Low Risk | Moderate Risk |
| Extrapyramidal Symptoms | Low to Moderate | Low | Low |
| Nausea/Vomiting | Low | High (at initiation) | Moderate |
| Tremor | Moderate | High | Moderate |
| Cognitive Impairment | Possible | Possible | Possible |
| Renal Complications | Low Risk | High Risk (long-term) | Low Risk |
| Hepatic Complications | Low Risk | Low Risk | Moderate Risk |
| Hair Loss | Low | Possible | High |
Experimental Protocols
The primary source for the efficacy data presented is a large-scale, population-based cohort study utilizing electronic health records.
Study Design: A retrospective cohort study was conducted to compare the rates of monotherapy treatment failure among individuals with bipolar disorder prescribed lithium, valproate, this compound, or quetiapine (B1663577).
Participant Cohort: The study included 5,089 patients diagnosed with bipolar disorder who were initiated on monotherapy with one of the study drugs.[1][[“]][9] The breakdown of the cohort was as follows:
-
Lithium: 1,505 patients
-
Valproate: 1,173 patients
-
This compound: 1,366 patients
-
Quetiapine: 1,075 patients
Outcome Measures: The primary outcome was "treatment failure," defined as the time to either discontinuation of the prescribed monotherapy or the addition of another mood stabilizer, antipsychotic, antidepressant, or benzodiazepine.[1][2][3][[“]][9]
Statistical Analysis: Unadjusted analyses were performed to determine the duration of successful monotherapy for each drug. Propensity score matching was used to account for potential confounding variables and to compare the hazard ratios for treatment failure, with lithium as the reference group.[1][2][[“]]
Mandatory Visualization
Caption: Experimental workflow for a comparative clinical trial.
Caption: this compound's primary mechanism of action.
Caption: Lithium's key signaling pathways.
Caption: Valproate's proposed mechanisms of action.
Discussion of Signaling Pathways
This compound: As an atypical antipsychotic, this compound's therapeutic effects in bipolar disorder are primarily attributed to its antagonist activity at dopamine D2 and serotonin 5-HT2A receptors.[5][12] By blocking D2 receptors in the mesolimbic pathway, it is thought to alleviate manic symptoms. Its antagonism of 5-HT2A receptors may contribute to its mood-stabilizing effects and a lower propensity for extrapyramidal side effects compared to typical antipsychotics.[12] More recent research also suggests this compound may modulate the phosphoinositide 3-kinase (PI3K)-AKT and mitogen-activated protein kinase (MAPK) signaling pathways, which are involved in neuroinflammation and neuroplasticity.[13][14]
Lithium: The precise mechanism of action for lithium is not fully elucidated but is known to be multifaceted.[1][15] Key proposed mechanisms include the inhibition of second messenger systems, such as the inositol phosphate (B84403) pathway, and the direct inhibition of glycogen synthase kinase-3 (GSK-3).[3][15] The inhibition of GSK-3 is believed to promote neuroprotective effects and synaptic plasticity.[15] Lithium also modulates neurotransmission, reducing excitatory (dopamine and glutamate) and increasing inhibitory (GABA) neurotransmission.[1][15]
Valproate: The mood-stabilizing properties of valproate are thought to be mediated through several mechanisms. It is known to increase the levels of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) in the brain by inhibiting the enzyme GABA transaminase.[2] Additionally, valproate is an inhibitor of histone deacetylases (HDACs), which can modulate gene expression and contribute to its therapeutic effects.[2][3] It also affects voltage-gated sodium and calcium channels, which can reduce neuronal excitability.[11] Some evidence also points to its influence on the Wnt/β-catenin and ERK signaling pathways.[16]
Conclusion
In the context of maintenance monotherapy for bipolar disorder, lithium appears to offer a longer duration of successful treatment compared to this compound and valproate.[1][2][3][[“]][5][6][7][8][9] However, the choice of medication must be individualized based on a comprehensive assessment of the patient's clinical presentation, side effect tolerability, and medical history. This compound may be particularly effective in preventing manic relapse, while the distinct mechanistic profiles of each agent offer different therapeutic avenues. Further head-to-head clinical trials are warranted to delineate more clearly the comparative long-term outcomes and to identify patient subgroups that may respond preferentially to a specific agent.
References
- 1. Potential mechanisms of action of lithium in bipolar disorder. Current understanding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. droracle.ai [droracle.ai]
- 3. researchgate.net [researchgate.net]
- 4. consensus.app [consensus.app]
- 5. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. Lithium vs. valproate vs. This compound vs. quetiapine as maintenance monotherapy for bipolar disorder: a population‐based UK cohort study using electronic health records - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ora.ox.ac.uk [ora.ox.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. aimhlab.research.st [aimhlab.research.st]
- 10. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]
- 11. What is the mechanism of Valproic Acid? [synapse.patsnap.com]
- 12. hilarispublisher.com [hilarispublisher.com]
- 13. Molecular mechanisms of this compound against agitation in schizophrenia and bipolar disorder based on network pharmacology and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. droracle.ai [droracle.ai]
- 16. The mechanisms of action of valproate in neuropsychiatric disorders: can we see the forest for the trees? - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the cost-effectiveness of Olanzapine compared to other second-generation antipsychotics.
A comprehensive guide for researchers and drug development professionals evaluating the economic viability and therapeutic efficacy of olanzapine in the landscape of second-generation antipsychotics (SGAs). This analysis synthesizes data from numerous clinical trials and economic evaluations, presenting a comparative overview of this compound against key alternatives such as risperidone (B510), quetiapine, ziprasidone, and aripiprazole (B633).
This compound, an atypical or second-generation antipsychotic, has been a cornerstone in the management of schizophrenia and bipolar disorder. Its efficacy in treating psychotic symptoms is well-established; however, the higher acquisition cost of SGAs compared to first-generation antipsychotics (FGAs) has necessitated rigorous pharmacoeconomic evaluations to determine their overall value.[1][2] This guide provides an objective comparison of the cost-effectiveness of this compound, supported by experimental data and detailed methodologies, to aid in informed decision-making within research and clinical settings.
Comparative Cost-Effectiveness Analysis
Economic evaluations of this compound have yielded varied but often favorable results when compared to other SGAs. These studies typically weigh the direct costs of medication and healthcare utilization against the benefits of improved clinical outcomes, such as reduced relapse rates and hospitalizations.
A 1-year microsimulation economic decision model in the U.S. found this compound to have the lowest mean annual direct healthcare cost (
8,544)comparedtogenericrisperidone(
9,080), quetiapine, ziprasidone, and aripiprazole.[3] This model also indicated that this compound resulted in more Quality-Adjusted Life Years (QALYs) than risperidone (0.733 vs. 0.719), making it a dominant choice in terms of incremental cost-effectiveness per QALY gained.[3]
In the treatment of schizophrenia, cost analyses comparing this compound with the first-generation antipsychotic haloperidol (B65202) have shown that this compound does not increase overall therapy costs and may even reduce expenses, primarily due to a decrease in hospitalizations.[1][2] When compared with risperidone, the results from various economic evaluations have been less conclusive, with many suggesting similar total costs associated with both treatments.[1][2]
For bipolar disorder, while fewer economic studies have been conducted, a notable reduction in hospitalization costs has been observed with this compound treatment.[1][2]
The following tables summarize the quantitative data from key comparative studies, offering a structured overview of the cost-effectiveness of this compound against other SGAs.
Table 1: Cost-Effectiveness of this compound vs. Other SGAs in Schizophrenia
| Comparison | Key Findings | Study Type | Country | Citation |
| This compound vs. Risperidone, Quetiapine, Ziprasidone, Aripiprazole | This compound had the lowest mean annual direct healthcare cost ($8,544) and highest QALYs (0.733). | Microsimulation economic decision model | USA | [3] |
| This compound vs. Risperidone | Total costs associated with both treatments were generally similar. | Review of pharmacoeconomic studies | Not specified | [1][2] |
| This compound vs. Haloperidol | This compound did not add increased cost to therapy and contributed to lessening expenses due to decreased hospitalizations. | Review of pharmacoeconomic studies | Not specified | [1][2] |
| This compound vs. Risperidone, Quetiapine, Ziprasidone | The ZSD-RSP strategy (ziprasidone first-line, then risperidone) was most cost-effective at a willingness-to-pay threshold between $5,200 and $542,500 per QALY. This compound strategies were more costly and less effective. | Markov model | USA | [4] |
| This compound ODT vs. This compound SOT, Risperidone ODT/SOT, Aripiprazole ODT/SOT | This compound ODT was more cost-effective than this compound SOT, risperidone SOT, and dominant over risperidone ODT and aripiprazole formulations. | Monte Carlo Microsimulation model | USA | [5] |
ODT: Orally Disintegrating Tablet; SOT: Standard Oral Tablet; QALY: Quality-Adjusted Life Year; ZSD: Ziprasidone; RSP: Risperidone
Table 2: Efficacy and Clinical Outcomes
| Drug | Mean Reduction in PANSS Score (12 weeks) | Hospitalization Risk Ratio (vs. Placebo) | Notes | Citation |
| This compound | 23.79% | 0.29 | Lower risk of relapse requiring hospitalization. | [3][6] |
| Risperidone | 25.41% | 0.45 | [3][6] | |
| Aripiprazole | 24.65% | Assumed equivalent to ziprasidone | [3][6] | |
| Quetiapine | Not directly compared in this study | 0.66 | [3] | |
| Ziprasidone | Not directly compared in this study | 0.57 | [3] |
PANSS: Positive and Negative Syndrome Scale
Experimental Protocols
The findings presented in this guide are based on various study designs, with economic modeling being a prominent methodology. These models simulate the clinical and economic outcomes of different treatment strategies over a specified time horizon.
Microsimulation Economic Decision Model
A common approach involves a microsimulation economic decision model.[3][5] This methodology simulates the disease progression and treatment pathways of a large cohort of individual patients over time.
-
Model Structure: A 1-year model with quarterly cycles is often used to capture the dynamic nature of schizophrenia management, including medication switching, continuation, discontinuation, and restarting.[3]
-
Input Parameters: The model is populated with data from published medical literature and clinical expert panels. Key parameters include:
-
Medication adherence levels
-
Rates of relapse with and without hospitalization
-
Treatment discontinuation rates for various reasons (e.g., lack of efficacy, adverse events)
-
Incidence of treatment-emergent adverse events
-
Suicide rates
-
Healthcare resource utilization and associated costs (e.g., inpatient stays, outpatient visits, emergency room visits, medication costs)
-
Health-related quality of life (utilities) to calculate QALYs.[3][5]
-
-
Outcomes: The primary outcomes of such models are typically the mean annual total direct cost per treatment, the cost per stable patient, and the incremental cost-effectiveness ratio (ICER) per QALY gained.[3]
The workflow for a typical cost-effectiveness analysis using a decision model is illustrated in the diagram below.
Markov Model
Another frequently used method is the Markov model.[4] This type of model is particularly useful for representing the chronic nature of diseases like schizophrenia.
-
Model Structure: The model defines a set of mutually exclusive health states that a patient can occupy (e.g., stable on medication, relapsed, discontinued (B1498344) treatment). Patients transition between these states over a series of discrete time cycles.
-
Transition Probabilities: The likelihood of moving from one health state to another is determined by transition probabilities, which are derived from clinical trial data and other published sources.
-
Costs and Utilities: Each health state is associated with a specific cost and a utility value. The model calculates the total cost and QALYs for each treatment strategy by summing the costs and utilities over the model's time horizon.
Signaling Pathways
The therapeutic and side-effect profiles of second-generation antipsychotics are determined by their interactions with various neurotransmitter receptors. While a detailed exploration of all pathways is beyond the scope of this guide, the following diagram illustrates the primary receptor binding profiles of this compound and its comparators, which underlie their clinical effects.
Conclusion
The cost-effectiveness of this compound is a multifaceted issue influenced by drug acquisition costs, impact on healthcare resource utilization, and patient outcomes. While some studies suggest this compound may be a cost-effective or even cost-saving option, particularly due to its efficacy in reducing hospitalizations, other analyses have found alternative SGAs to be more cost-effective under certain assumptions and willingness-to-pay thresholds.[3][4] The choice of methodology, be it a microsimulation or a Markov model, can also influence the results.[3][4] It is crucial for researchers and drug development professionals to critically evaluate the available evidence, considering the specific context of their healthcare system and patient population, to make informed decisions regarding the place of this compound in therapy. The data and methodologies presented in this guide provide a robust foundation for such evaluations.
References
- 1. [Economic analyses of this compound in the treatment of schizophrenia and bipolar disorder] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. actaspsiquiatria.es [actaspsiquiatria.es]
- 3. Cost-effectiveness model comparing this compound and other oral atypical antipsychotics in the treatment of schizophrenia in the United States - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cost-effectiveness of second-generation antipsychotics for the treatment of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cost-effectiveness of several atypical antipsychotics in orally disintegrating tablets compared with standard oral tablets in the treatment of schizophrenia in the United States - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ijbcp.com [ijbcp.com]
Meta-analysis of Olanzapine's efficacy in treating behavioral and psychological symptoms of dementia.
For Immediate Release
This guide provides a meta-analysis of olanzapine's efficacy in treating behavioral and psychological symptoms of dementia (BPSD), offering a comparative assessment with other atypical antipsychotics. Designed for researchers, scientists, and drug development professionals, this document synthesizes data from numerous clinical trials to inform future research and clinical decision-making.
Executive Summary
Behavioral and psychological symptoms of dementia (BPSD), including agitation, aggression, delusions, and hallucinations, are a significant cause of distress for patients and caregivers, often leading to institutionalization. While atypical antipsychotics are frequently prescribed off-label for BPSD, their efficacy is modest and must be weighed against a considerable risk of adverse events. This meta-analysis focuses on this compound, comparing its performance against placebo and other commonly used atypical antipsychotics such as risperidone (B510), aripiprazole (B633), and quetiapine (B1663577). Evidence suggests that this compound can be effective in reducing certain BPSD, particularly agitation/aggression and psychosis. However, its use is associated with a higher incidence of somnolence and abnormal gait. Direct comparisons with other atypicals indicate a nuanced landscape, with some meta-analyses suggesting this compound may be superior for specific symptoms like delusions and nighttime disturbances compared to risperidone, while others find no significant overall difference in efficacy.
Comparative Efficacy of this compound and Alternatives
The efficacy of this compound in treating BPSD has been evaluated in numerous randomized controlled trials (RCTs) and meta-analyses, often using assessment scales such as the Neuropsychiatric Inventory (NPI), the Behavioral Pathology in Alzheimer's Disease Rating Scale (BEHAVE-AD), the Cohen-Mansfield Agitation Inventory (CMAI), and the Brief Psychiatric Rating Scale (BPRS).
A 2024 systematic review and meta-analysis directly comparing this compound and risperidone found that this compound may be statistically superior in reducing overall BPSD in patients with Alzheimer's disease.[1] Specifically, this compound showed a greater improvement in delusions and nighttime behavior disturbances.[1] In contrast, some meta-analyses have found efficacy for aripiprazole and risperidone but not for this compound in treating BPSD.[2] Another network meta-analysis found that aripiprazole was associated with improvements on the NPI, BPRS, and CMAI compared to placebo, while risperidone showed improvement on the CMAI, and quetiapine on the BPRS.[3]
The following tables summarize the quantitative data from key meta-analyses, comparing the efficacy of this compound with placebo and other atypical antipsychotics.
Table 1: this compound vs. Placebo - Efficacy in BPSD
| Outcome Measure | Finding | Metric | Value (95% CI) | Source |
| NPI Core Total (Agitation/Aggression, Hallucinations, Delusions) | 5 mg/day this compound showed significant improvement | Mean Difference | -3.9 | Street et al. (2000) |
| NPI Core Total (Agitation/Aggression, Hallucinations, Delusions) | 10 mg/day this compound showed significant improvement | Mean Difference | -2.4 | Street et al. (2000) |
| Behavioral Symptoms in AD | This compound showed improvement | Standardized Mean Difference (SMD) | -0.18 | [2] |
| NPI-NH Psychosis Score | This compound showed small, non-significant numerical improvement | Standardized Mean Difference (SMD) | -0.17 (-0.04, 0.02) | [4] |
Table 2: Comparative Efficacy of Atypical Antipsychotics for BPSD
| Comparison | Outcome Measure | Finding | Metric | Value (95% CI) | Source |
| This compound vs. Risperidone | Response Rate | This compound may be superior | Odds Ratio (OR) | 0.65 (0.51–0.84) | [1][5] |
| This compound vs. Risperidone | Remarkable Response Rate | This compound may be superior | Odds Ratio (OR) | 0.62 (0.50–0.78) | [1][5] |
| This compound vs. Risperidone | Delusions (BEHAVE-AD) | This compound showed greater improvement | Weighted Mean Difference (WMD) | -1.83 (-3.20, -0.47) | [1][5] |
| This compound vs. Risperidone | Nighttime Behavior (BEHAVE-AD) | This compound showed greater improvement | Weighted Mean Difference (WMD) | -1.99 (-3.60, -0.38) | [1][5] |
| Aripiprazole vs. Placebo | NPI Total Score | Aripiprazole showed improvement | Standardized Mean Difference (SMD) | -0.20 | [2] |
| Risperidone vs. Placebo | BEHAVE-AD Total Score | Risperidone showed significant improvement | Weighted Mean Difference (WMD) | -1.48 | [2] |
Comparative Safety and Tolerability
The use of atypical antipsychotics in elderly patients with dementia is associated with significant safety concerns, including an increased risk of mortality, cerebrovascular adverse events (CVAEs), somnolence, and gait disturbances.
This compound has been associated with a higher risk of somnolence and abnormal gait compared to placebo.[2] Meta-analyses have shown that the odds of discontinuation due to adverse events are higher for this compound compared to placebo.[4] When compared to other atypical antipsychotics, a 2024 meta-analysis suggested that this compound has a statistically lower risk of agitation, sleep disturbance, and extrapyramidal signs than risperidone.[1] However, the risk of CVAEs is significantly higher for both this compound and risperidone compared to placebo.[4]
Table 3: Comparative Safety of this compound and Other Atypical Antipsychotics
| Adverse Event | Comparison | Metric | Value (95% CI) | Source |
| Somnolence | This compound vs. Placebo | Odds Ratio (OR) | 3.61 | [2] |
| Somnolence | Aripiprazole vs. Placebo | Odds Ratio (OR) | 3.51 | [2] |
| Somnolence | Quetiapine vs. Placebo | Odds Ratio (OR) | 5.88 | [2] |
| Abnormal Gait | This compound vs. Placebo | Odds Ratio (OR) | 1.84 | [2] |
| Cerebrovascular Adverse Events (CVAEs) | This compound vs. Placebo | Odds Ratio (OR) | 4.47 (1.36, 14.69) | [4] |
| Cerebrovascular Adverse Events (CVAEs) | Risperidone vs. Placebo | Odds Ratio (OR) | 3.68 (1.68, 8.95) | [4] |
| Discontinuation due to Adverse Events | This compound vs. Placebo | Odds Ratio (OR) | 2.62 (1.75, 3.92) | [4] |
| Discontinuation due to Adverse Events | Risperidone vs. Placebo | Odds Ratio (OR) | 1.41 (1.02, 1.94) | [4] |
| Discontinuation due to Adverse Events | Aripiprazole vs. Placebo | Odds Ratio (OR) | 1.38 (0.90, 2.13) | [4] |
| Discontinuation due to Adverse Events | Quetiapine vs. Placebo | Odds Ratio (OR) | 1.25 (0.82, 1.91) | [4] |
| Mortality | Atypical Antipsychotics vs. Placebo | Odds Ratio (OR) | ~1.5 | [2] |
Experimental Protocols
The findings presented in this guide are based on data from randomized, double-blind, placebo-controlled trials. A summary of a typical experimental protocol is provided below, exemplified by the study conducted by Street et al. (2000) on this compound.
Exemplar Experimental Protocol: this compound for BPSD (Street et al., 2000)
-
Study Design: A 6-week, multicenter, randomized, double-blind, placebo-controlled, parallel-group study.
-
Participants: 206 nursing home residents with a diagnosis of Alzheimer's disease, exhibiting symptoms of psychosis (delusions or hallucinations) and/or agitation/aggression.
-
Intervention: Patients were randomly assigned to receive a fixed daily dose of this compound (5 mg, 10 mg, or 15 mg) or a placebo.
-
Primary Efficacy Measure: The primary outcome was the change from baseline to week 6 in the combined score of the Agitation/Aggression, Hallucinations, and Delusions items on the Neuropsychiatric Inventory-Nursing Home Version (NPI-NH).
-
Secondary Efficacy Measures: Included other NPI-NH items, the Clinical Global Impression of Severity (CGI-S), and the Cohen-Mansfield Agitation Inventory (CMAI).
-
Safety Assessments: Monitored adverse events, vital signs, weight, and laboratory parameters.
A standardized workflow for such clinical trials is illustrated in the diagram below.
Caption: Generalized workflow of a randomized controlled trial for BPSD treatments.
Signaling Pathways of this compound
The therapeutic effects of this compound in managing BPSD are primarily attributed to its antagonist activity at dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptors in the brain.[6] The blockade of D2 receptors in the mesolimbic pathway is thought to reduce psychotic symptoms such as hallucinations and delusions.[6] Simultaneously, the antagonism of 5-HT2A receptors may contribute to a lower incidence of extrapyramidal symptoms compared to typical antipsychotics and may also have a beneficial effect on negative symptoms and cognitive function. The following diagram illustrates this proposed mechanism of action.
Caption: Proposed mechanism of action of this compound at D2 and 5-HT2A receptors.
Conclusion
The meta-analysis of available data indicates that this compound demonstrates a modest efficacy in treating behavioral and psychological symptoms of dementia, particularly agitation, aggression, and psychosis. However, its use is associated with an increased risk of somnolence and gait disturbance. When compared to other atypical antipsychotics, the evidence is not definitive, with some studies suggesting superiority for specific symptoms and others finding no significant difference. The decision to use this compound for BPSD should be made on an individual basis, carefully weighing the potential benefits against the known risks, especially in the vulnerable elderly population. Further head-to-head comparative trials are warranted to delineate the relative efficacy and safety of different atypical antipsychotics in specific BPSD clusters.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. thecarlatreport.com [thecarlatreport.com]
- 4. api.psychopharmacologyinstitute.com [api.psychopharmacologyinstitute.com]
- 5. psychscenehub.com [psychscenehub.com]
- 6. What is the mechanism of this compound? [synapse.patsnap.com]
A Comparative Analysis of Olanzapine and Clozapine Receptor Binding Profiles
This guide provides a detailed, objective comparison of the receptor binding profiles of two prominent atypical antipsychotic drugs, Olanzapine and Clozapine (B1669256). The information is intended for researchers, scientists, and professionals in the field of drug development to facilitate a deeper understanding of their respective pharmacodynamics.
Quantitative Receptor Binding Data
The following table summarizes the in vitro receptor binding affinities (Ki values in nM) of this compound and Clozapine for a range of neurotransmitter receptors. A lower Ki value signifies a higher binding affinity. The data compiled is from various radioligand binding assays.[1][2][3]
| Receptor Subtype | This compound (Ki, nM) | Clozapine (Ki, nM) |
| Dopamine Receptors | ||
| D1 | 31 | 290-540 |
| D2 | 11 | 125-150 |
| D3 | 4.8 | 7.1 |
| D4 | 9.1 | 21 |
| D5 | 42 | Moderate Affinity |
| Serotonin Receptors | ||
| 5-HT1A | 1000 | 23 |
| 5-HT2A | 4 | 7.5 |
| 5-HT2C | 11 | 5.4 |
| 5-HT3 | 110 | 110 |
| 5-HT6 | 10 | 6 |
| 5-HT7 | 223 | 4 |
| Adrenergic Receptors | ||
| α1 | 19 | 7 |
| α2 | 230 | 1.6 |
| Muscarinic Receptors | ||
| M1 | 1.9 | 9.5 |
| M2 | 18 | 19 |
| M3 | 25 | 2.1 |
| M4 | 10 | 2.6 |
| M5 | 6 | Moderate Affinity |
| Histamine Receptors | ||
| H1 | 7 | 1.1 |
Experimental Protocols: Radioligand Binding Assay
The determination of receptor binding affinities (Ki values) for this compound and Clozapine is predominantly conducted using radioligand binding assays. This technique allows for the quantification of the interaction between a drug and its target receptor.
Objective: To measure the affinity of a test compound (e.g., this compound or Clozapine) for a specific receptor by assessing its ability to displace a radiolabeled ligand that has a known high affinity for that receptor.
Materials:
-
Cell Membranes: Preparations from cell lines (e.g., CHO, HEK293) transfected to express a specific human receptor subtype, or from homogenized brain tissue from animal models (e.g., rats).[2][4]
-
Radioligand: A specific ligand for the receptor of interest that is labeled with a radioactive isotope (e.g., [³H]spiperone for D2 receptors, [³H]ketanserin for 5-HT2A receptors).[5]
-
Test Compound: Unlabeled drug (this compound or Clozapine) at various concentrations.
-
Incubation Buffer: A buffer solution with a specific pH and ionic composition to maintain the integrity of the receptors and facilitate binding.
-
Filtration Apparatus: A system to separate the bound radioligand from the unbound radioligand (e.g., a cell harvester with glass fiber filters).
-
Scintillation Counter: An instrument to measure the radioactivity of the bound radioligand.
Procedure:
-
Preparation: A series of dilutions of the test compound (this compound or Clozapine) are prepared.
-
Incubation: The cell membrane preparation is incubated in the presence of the radioligand and varying concentrations of the test compound. The incubation is carried out at a specific temperature and for a duration sufficient to reach binding equilibrium.
-
Separation: The incubation mixture is rapidly filtered through glass fiber filters. The filters trap the cell membranes with the bound radioligand, while the unbound radioligand passes through.
-
Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The data is analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation, which also takes into account the concentration and affinity of the radioligand.
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. psychiatrist.com [psychiatrist.com]
- 2. Radioreceptor binding profile of the atypical antipsychotic this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Decreased binding affinity of this compound and clozapine for human muscarinic receptors in intact clonal cells in physiological medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Clozapine, a Fast-Off-D2 Antipsychotic - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Olanzapine in a Laboratory Setting
For researchers, scientists, and drug development professionals, the proper disposal of pharmaceutical compounds like Olanzapine is a critical component of laboratory safety and regulatory compliance. This compound, an atypical antipsychotic, must be managed as a hazardous waste to mitigate environmental and health risks.[1] This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound in a research environment.
Immediate Safety and Handling Protocols
Before initiating any disposal procedure, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). This includes chemical-resistant gloves, protective clothing, and eye/face protection.[2] All handling of this compound should occur in a well-ventilated area, preferably under a chemical fume hood, to avoid the formation and inhalation of dust.[3]
In Case of a Spill:
-
Evacuate non-essential personnel from the area.[1]
-
Ventilate the area.
-
Wearing appropriate PPE, sweep up the spilled solid material, being careful to avoid generating dust.[2] A damp cloth or a filtered vacuum may be used for cleaning dry solids.[4]
-
Place the collected material into a suitable, sealed, and properly labeled container for disposal as hazardous waste.[1]
-
Clean the spill area thoroughly.[5]
Step-by-Step Disposal Procedure for this compound
The disposal of this compound must adhere to a strict protocol to ensure safety and compliance with hazardous waste regulations.
-
Hazardous Waste Identification : this compound is classified as a toxic solid and must be disposed of as hazardous waste.[1][2] It is assigned the UN number UN2811 for transport, with the proper shipping name Toxic solids, organic, n.o.s. (this compound) .[6]
-
Containerization :
-
Place waste this compound in its original container if possible, or in a clearly labeled, sealed, and non-reactive container.
-
The container must be marked as "Hazardous Waste" and include the chemical name "this compound."
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's waste management plan.
-
-
Storage :
-
Arranging for Disposal :
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.
-
Provide the waste manifest with the correct UN number, proper shipping name, and hazard class (6.1).
-
Disposal must be carried out at an approved and licensed waste disposal facility, typically through incineration at high temperatures.[2]
-
-
Regulatory Compliance :
Quantitative Data Summary
While specific quantitative disposal limits can vary by jurisdiction, the following table summarizes key identification and transport information for this compound waste.
| Parameter | Value | Reference |
| UN Number | UN2811 | [6] |
| Proper Shipping Name | Toxic solids, organic, n.o.s. (this compound) | [6] |
| Hazard Class | 6.1 (Toxic) | |
| Packing Group | III |
This compound Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound in a laboratory setting.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
